molecular formula C32H40N2O5S B1215682 SR33805 CAS No. 121345-64-0

SR33805

货号: B1215682
CAS 编号: 121345-64-0
分子量: 564.7 g/mol
InChI 键: OGLMUIRZIMTHMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

highly selective for vascular smooth muscle & devoid of any potent negative inotropic actions;  structure given in first source;  RN given refers to parent cpd

属性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLMUIRZIMTHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153241
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121345-64-0
Record name SR 33805
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SR33805 mechanism of action in cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of SR33805 in Cardiomyocytes

Executive Summary

This compound is a substituted indole derivative, initially classified as a potent L-type Ca2+ channel blocker. However, its primary therapeutic interest in the context of cardiac function stems from a distinct and crucial secondary mechanism: the sensitization of cardiac myofilaments to calcium. This dual action allows this compound to enhance cardiac contractility, particularly in failing cardiomyocytes, without significantly increasing intracellular calcium concentration, a factor often associated with arrhythmogenesis and cardiotoxicity. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's action in cardiomyocytes, targeted at researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its effects on cardiomyocytes through two primary, interconnected mechanisms: blockade of L-type calcium channels and sensitization of the contractile apparatus to Ca2+.

L-Type Ca2+ Channel Blockade

As a potent Ca2+ antagonist, this compound binds with high affinity to the α1-subunit of the L-type Ca2+ channel. This interaction leads to a dose-dependent reduction in the influx of Ca2+ during the plateau phase of the cardiac action potential. In healthy cardiomyocytes, this results in a measurable decrease in the amplitude of the Ca2+ transient. This action also contributes to a shortening of the action potential duration.

Myofilament Ca2+ Sensitization

The more profound and therapeutically relevant action of this compound is its ability to increase the sensitivity of the myofilaments to a given concentration of intracellular Ca2+. This means that for the same amount of available Ca2+, the contractile machinery generates greater force. In failing cardiomyocytes, where Ca2+ handling is often impaired, this compound can restore cell shortening and contractility without affecting the already diminished Ca2+ transient amplitude. This effect is primarily achieved by modulating the phosphorylation state of key sarcomeric regulatory proteins.

Signaling Pathways and Molecular Targets

The Ca2+-sensitizing effect of this compound is not passive but is mediated through a specific signaling cascade that ultimately alters protein-protein interactions within the sarcomere.

Direct Inhibition of Protein Kinase A (PKA)

A central discovery in understanding this compound's mechanism is its ability to directly inhibit the activity of Protein Kinase A (PKA). Experiments using both recombinant PKA and endogenous PKA from rat heart tissue have demonstrated that this compound reduces PKA's catalytic activity to an extent comparable to known PKA inhibitors like H89. This inhibitory action is a critical upstream event in the sensitization pathway.

Modulation of Sarcomeric Protein Phosphorylation

The inhibition of PKA by this compound leads to downstream changes in the phosphorylation status of two key regulatory proteins:

  • Decreased Troponin I (TnI) Phosphorylation: PKA normally phosphorylates cardiac Troponin I (cTnI) at serine residues 23 and 24. This phosphorylation decreases the affinity of Troponin C for Ca2+, thus desensitizing the myofilament and promoting relaxation. By inhibiting PKA, this compound causes a significant decrease in the phosphorylation of TnI at these sites. This dephosphorylation increases myofilament Ca2+ sensitivity and is considered the primary driver of this compound's sensitizing effect.

  • Increased Myosin Light Chain-2 (MLC-2) Phosphorylation: Concurrently, treatment with this compound is associated with a slight but consistent increase in the phosphorylation of Myosin Light Chain-2 (MLC-2). MLC-2 phosphorylation is known to enhance the rate of force development and sensitize the myofilaments to Ca2+. While the precise signaling pathway leading to this effect is not fully elucidated, it may involve a stretch-sensitive kinase or phosphatase that is modulated by this compound.

The combination of significantly decreased TnI phosphorylation and slightly increased MLC-2 phosphorylation results in a potent net sensitization of the contractile machinery to calcium.

SR33805_Mechanism cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol cluster_sarcomere Sarcomere SR33805_ext This compound (extracellular) L_type L-Type Ca²⁺ Channel SR33805_ext->L_type Blocks SR33805_int This compound SR33805_ext->SR33805_int Enters Cell PKA Protein Kinase A (PKA) TnI Troponin I (TnI) (Phosphorylated) PKA->TnI Phosphorylates (Ser23/24) TnI_dephospho TnI (Dephosphorylated) PKA->TnI_dephospho SR33805_int->PKA Inhibits MLC2_phospho MLC-2 (Phosphorylated) SR33805_int->MLC2_phospho ↑ Phosphorylation (Mechanism unclear) p1 TnI->p1 Contraction ↑ Myofilament Ca²⁺ Sensitivity & Contractility TnI_dephospho->Contraction MLC2 Myosin Light Chain 2 (MLC-2) MLC2_phospho->Contraction p1->TnI_dephospho ↓ Phosphorylation

Caption: Signaling pathway of this compound in cardiomyocytes.

Summary of Quantitative Data

The effects of this compound have been quantified across several experimental paradigms. The tables below summarize the key findings.

Table 1: Electrophysiological and In Vitro Effects
ParameterSpecies/ModelConcentrationResultCitation(s)
IC₅₀ of L-Type Ca²⁺ Current (I_CaL_) Rat Ventricular Myocytes2.4 x 10⁻⁸ M50% inhibition of the L-type calcium current.
Ca²⁺ Transient Amplitude Healthy Rat Myocytes10⁻⁸ M14% decrease.
10⁻⁷ M17% decrease.
Ca²⁺ Transient Amplitude Failing (MI) Rat Myocytes10 µMNo significant change to the already reduced amplitude.
Action Potential Duration (APD₅₀) Rat Ventricular Myocytes10⁻⁷ M24% reduction (maximal effect).
Cell Shortening Failing (MI) Rat Myocytes10 µMRestored MI-altered cell shortening.
TnI Phosphorylation (Ser23/24) Failing (MI) Rat Myofilaments10 µM~30% reduction compared to MI control.
MLC-2 Phosphorylation Failing (MI) Rat Myofilaments10 µMSignificant increase, partially restoring levels towards sham.
Table 2: In Vivo Effects
ParameterSpecies/ModelDoseResultCitation(s)
End-Systolic Strain (ESS) Rat (MI Model)20 mg/kg (IP bolus)Significant improvement.
Fractional Shortening (FS) Rat (MI Model)20 mg/kg (IP bolus)Significant improvement.

Key Experimental Protocols

The mechanism of this compound has been elucidated through a series of well-defined experimental procedures.

Isolation of Ventricular Cardiomyocytes

Ventricular myocytes are typically isolated from adult rat hearts via enzymatic digestion. The heart is cannulated and retrogradely perfused with a collagenase-containing solution to dissociate the individual cardiomyocytes. These isolated cells are then used for both intact and permeabilized studies.

Measurement of Contractility and Ca²⁺ Transients in Intact Myocytes

To simultaneously measure cell shortening and intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1. The cells are field-stimulated to contract at a set frequency (e.g., 0.5 Hz). A microscope equipped for videomicroscopy and ratiometric fluorescence measurement is used to record changes in sarcomere length (as an index of contraction) and the Indo-1 fluorescence ratio (as an index of [Ca²⁺]i). This compound is acutely applied via superfusion.

Contractile Properties in Permeabilized (Skinned) Myocytes

To study the direct effects of this compound on the contractile machinery, isolated cardiomyocytes are chemically permeabilized ("skinned") with a mild detergent like Triton X-100. This procedure removes the cell membrane, allowing researchers to directly control the intracellular environment, particularly the Ca²⁺ concentration (expressed as pCa, the negative log of the Ca²⁺ concentration). The skinned myocyte is attached between a force transducer and a motor, and the tension-pCa relationship is determined by exposing the cell to a series of solutions with precisely buffered Ca²⁺ concentrations. A leftward shift in this curve upon addition of this compound indicates an increase in myofilament Ca²⁺ sensitivity.

Protein Phosphorylation Analysis

The phosphorylation status of TnI and MLC-2 is assessed using Western blot analysis. Muscle strips or myocyte lysates are subjected to SDS-PAGE to separate proteins by size. Specific antibodies that recognize the phosphorylated forms of the target proteins (e.g., an antibody specific for TnI phosphorylated at Ser23/24) are used for detection. The signal intensity is quantified and normalized to the total amount of the respective protein to determine the level of phosphorylation.

PKA Activity Assay

The direct effect of this compound on PKA is measured using a radioactive activity assay. Recombinant PKA or PKA from heart tissue homogenates is incubated with a specific PKA substrate peptide and [γ-³²P]ATP in the presence or absence of this compound. The incorporation of ³²P into the substrate is measured and used to calculate the enzyme's activity.

Experimental_Workflow cluster_experiments In Vitro Assessment start Start: Rat Model (Healthy vs. Heart Failure) isolate 1. Cardiomyocyte Isolation (Enzymatic Digestion) start->isolate intact 2a. Intact Myocytes (Load with Indo-1) isolate->intact skinned 2b. Skinned Myocytes (Permeabilize with Triton X-100) isolate->skinned lysate 2c. Myocyte Lysate Prep isolate->lysate measure_intact 3a. Measure Contraction & Ca²⁺ (Microscopy, Field Stimulation) intact->measure_intact measure_skinned 3b. Measure Force-pCa Relationship (Force Transducer) skinned->measure_skinned measure_phospho 3c. Analyze Phosphorylation (Western Blot for p-TnI, p-MLC2) lysate->measure_phospho measure_pka 3d. Measure PKA Activity (Radioactive Assay) lysate->measure_pka analysis 4. Data Analysis & Interpretation measure_intact->analysis measure_skinned->analysis measure_phospho->analysis measure_pka->analysis

Caption: Experimental workflow for this compound evaluation.

Conclusion and Therapeutic Implications

The mechanism of action of this compound in cardiomyocytes is a compelling example of a dual-action therapeutic agent. While it possesses Ca2+ channel blocking properties, its primary beneficial effect, especially in the context of heart failure, is the sensitization of myofilaments to calcium. This is achieved through a clear signaling pathway involving the direct inhibition of PKA, leading to a reduction in the inhibitory phosphorylation of cTnI and a concomitant increase in the phosphorylation of MLC-2.

This mechanism is therapeutically advantageous because it improves cardiac contractility—the fundamental deficit in systolic heart failure—without increasing the intracellular Ca²⁺ load, thereby mitigating the risk of Ca²⁺-overload-induced arrhythmias and cell death. The ability of this compound to restore contractility in failing myocytes provides a strong proof-of-concept for myofilament Ca²⁺ sensitization as a viable strategy for the treatment of heart failure. Further investigation and development of compounds with this targeted mechanism are warranted.

The Calcium Sensitizer SR33805: A Technical Overview of its Effects on Cardiac Myofilaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a fantofarone derivative, initially characterized as a potent L-type Ca2+ channel blocker.[1] Subsequent research has revealed its intriguing dual mechanism of action, demonstrating a significant positive inotropic effect by increasing the sensitivity of cardiac myofilaments to Ca2+.[2][3] This property is particularly noteworthy as it is not associated with an increase in intracellular Ca2+ concentration, thereby potentially avoiding the deleterious effects of Ca2+ overload, such as arrhythmias and apoptosis.[1] This technical guide provides an in-depth analysis of the effects of this compound on cardiac myofilament Ca2+ sensitivity, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and a quantitative summary of its observed effects.

Core Mechanism of Action: Modulation of Sarcomeric Protein Phosphorylation

This compound enhances cardiac contractility by directly influencing the phosphorylation state of key regulatory proteins within the sarcomere. The primary mechanism involves the inhibition of Protein Kinase A (PKA), which leads to a significant decrease in the phosphorylation of cardiac troponin I (cTnI) at serines 23 and 24.[1][4] Reduced cTnI phosphorylation increases the affinity of troponin C for Ca2+, thereby sensitizing the myofilament to Ca2+ and augmenting force production at any given Ca2+ concentration.[1] Additionally, a slight increase in the phosphorylation of myosin light chain-2 (MLC-2) has been observed, which may also contribute to the Ca2+-sensitizing effect.[1][4]

Signaling Pathway of this compound in Cardiomyocytes

SR33805_Signaling_Pathway cluster_effect Functional Outcome This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits cTnI Cardiac Troponin I (cTnI) PKA->cTnI Phosphorylates p_cTnI Phosphorylated cTnI (p-cTnI) Ca_Sensitivity Myofilament Ca2+ Sensitivity p_cTnI->Ca_Sensitivity Decreases Contraction Cardiac Contraction Ca_Sensitivity->Contraction Increases

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Effects on Myofilament Ca2+ Sensitivity

The impact of this compound on cardiac myofilament Ca2+ sensitivity has been quantified in skinned cardiac cells, allowing for the direct assessment of force generation at controlled Ca2+ concentrations. The key parameters measured are the pCa50 (the negative logarithm of the Ca2+ concentration required for half-maximal activation), the Hill coefficient (nH), and the maximal Ca2+-activated force (Fmax).

Table 1: Effect of this compound on Ca2+ Sensitivity and Maximal Force in Skinned Rat Ventricular Myocytes
Sarcomere Length (μm)This compound Concentration (M)pCa50Hill Coefficient (nH)Maximal Force (% of Control)
1.9 Control5.74 ± 0.03-100
10⁻⁸5.77 ± 0.04-137 ± 5
10⁻⁶5.81 ± 0.03-118 ± 6
10⁻⁵5.85 ± 0.04-110 ± 5
2.3 Control6.13 ± 0.03-100
10⁻⁸6.18 ± 0.04-129 ± 7
10⁻⁶6.28 ± 0.03-115 ± 4
10⁻⁵6.33 ± 0.04*-108 ± 5

*Data adapted from Cazorla et al. (2003).[2][3] Values are presented as mean ± SEM. * indicates a statistically significant difference from control.

This compound induces a concentration-dependent leftward shift in the force-pCa relationship, indicating an increase in Ca2+ sensitivity.[2][3] This effect is more pronounced at longer sarcomere lengths, suggesting that this compound enhances the length-dependent activation of myofilaments.[2] Interestingly, at a low concentration (10⁻⁸ M), this compound significantly increases maximal Ca2+-activated force, while at higher concentrations, the primary effect is an increase in Ca2+ sensitivity.[2][3]

Experimental Protocols

The investigation of this compound's effects on myofilament Ca2+ sensitivity relies on experiments using chemically permeabilized ("skinned") cardiac muscle preparations. This technique allows for precise control of the intracellular environment, including the Ca2+ concentration.

Skinned Fiber Preparation
  • Myocyte Isolation: Single ventricular myocytes are isolated from cardiac tissue through enzymatic digestion.

  • Permeabilization (Skinning): The isolated myocytes are incubated in a relaxing solution containing a mild detergent, such as Triton X-100 (typically 0.5-1.0%), for a short period (e.g., 5-10 minutes). This process renders the cell membrane permeable while leaving the contractile apparatus intact.

  • Attachment: A single skinned myocyte is then attached to a force transducer and a motor using micro-tools and adhesive (e.g., silicone).

Force-pCa Relationship Measurement
  • Solution Preparation: A series of activating solutions with precisely buffered free Ca2+ concentrations (ranging from pCa 9.0, representing a relaxing solution, to pCa 4.5, representing maximal activation) are prepared. These solutions also contain ATP, Mg2+, and a Ca2+ buffer like EGTA.

  • Experimental Chamber: The mounted myocyte is placed in an experimental chamber on the stage of an inverted microscope, allowing for the rapid exchange of solutions.

  • Data Acquisition: The myocyte is sequentially bathed in solutions of increasing Ca2+ concentrations. At each pCa level, the steady-state isometric force is recorded. Sarcomere length is monitored and maintained at a constant value throughout the experiment.

  • Data Analysis: The recorded force values are normalized to the maximal force and plotted against the corresponding pCa values. The resulting sigmoidal curve is fitted with the Hill equation to determine the pCa50 and the Hill coefficient.

Experimental Workflow for Assessing Ca2+ Sensitivity

Skinned_Fiber_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolation Myocyte Isolation Skinning Membrane Permeabilization (Skinning) Isolation->Skinning Mounting Attachment to Apparatus Skinning->Mounting Relax Equilibration in Relaxing Solution (pCa 9.0) Mounting->Relax Activate Stepwise Increase in [Ca2+] (pCa series) Relax->Activate Record Record Steady-State Force at each pCa Activate->Record Plot Plot Force vs. pCa Record->Plot Fit Fit to Hill Equation Plot->Fit Determine Determine pCa50, nH, Fmax Fit->Determine

Caption: Workflow for skinned fiber experiments to determine Ca2+ sensitivity.

Conclusion

This compound represents a promising pharmacological agent with a unique mechanism of action that combines L-type Ca2+ channel blockade with a direct Ca2+-sensitizing effect on the cardiac myofilaments. Its ability to enhance contractility without elevating intracellular Ca2+ levels makes it an attractive candidate for the treatment of heart failure. The detailed understanding of its molecular targets and the quantitative assessment of its effects on myofilament function, as outlined in this guide, are crucial for its further development and potential clinical application. The methodologies described provide a robust framework for the continued investigation of this compound and other novel inotropic agents.

References

An In-depth Technical Guide to SR33805: Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent L-type calcium channel antagonist belonging to the indole sulfone class of compounds. Initially developed by Sanofi, it has been investigated for its potential therapeutic applications in cardiovascular diseases. Beyond its primary role as a calcium channel blocker, this compound exhibits a unique dual mechanism of action by also increasing the calcium sensitivity of cardiac myofilaments. This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo activities, experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.

Discovery and Chemical Properties

Chemical Structure and Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-((3-(N-(3,4-dimethoxyphenethyl)-N-methylamino)propoxy)carbonyl)phenylsulfonyl)-1-isopropyl-3-methyl-1H-indole
Chemical Formula C34H42N2O7S
Molecular Weight 638.77 g/mol
CAS Number 133040-01-4
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term stability

Pharmacological Properties

This compound is a highly potent and selective antagonist of L-type voltage-gated calcium channels.[3] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potential for the treatment of cardiovascular disorders such as atherosclerosis and heart failure.[4]

In Vitro Activity

The in vitro potency and efficacy of this compound have been determined through various assays, including radioligand binding and functional studies in isolated cells and tissues.

ParameterValueCell/Tissue TypeReference
IC50 (45Ca2+ uptake) 47 ± 18 nMHuman aortic smooth muscle cells[2]
IC50 (FCS-induced proliferation) 0.3 ± 0.1 µMHuman aortic smooth muscle cells[2]
Kd ([3H]this compound binding) ~20 pMRat cardiac sarcolemmal membranes
EC50 (Inhibition of K+-induced contraction) 4.1 nM (depolarized)Porcine coronary artery[3]
EC50 (Inhibition of K+-induced contraction) 33 nM (polarized)Porcine coronary artery[3]
In Vivo Activity

In vivo studies have demonstrated the therapeutic potential of this compound in animal models of cardiovascular disease.

Animal ModelDosageKey FindingsReference
Rabbit6.0 mg/kg/day p.o.Inhibited the development of intimal thickening after endothelial injury.[2]
Pig5 mg/kg/dayReduced intimal hyperplasia after perivascular manipulation of the artery.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of L-type calcium channels, which inhibits the influx of calcium into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a negative inotropic effect.

Uniquely, this compound also enhances the sensitivity of cardiac myofilaments to calcium.[4] This dual action is attributed to its ability to decrease the phosphorylation of troponin I (TnI) through the inhibition of protein kinase A (PKA) activity, alongside a slight increase in myosin light chain-2 phosphorylation.[4] This sensitization of the contractile machinery allows for increased cardiac contractility without a corresponding increase in intracellular calcium concentration, which can be beneficial in heart failure.

Signaling Pathway

The signaling pathway of this compound involves both direct channel blockade and modulation of intracellular signaling cascades.

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PKA Protein Kinase A (PKA) This compound->PKA Inhibits MLC2_P Phosphorylated Myosin Light Chain-2 (MLC-2-P) This compound->MLC2_P Slightly Increases Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Vasodilation Vasodilation Ca_influx->Vasodilation Negative_Inotropy Negative Inotropy Ca_influx->Negative_Inotropy TnI_P Phosphorylated Troponin I (TnI-P) PKA->TnI_P Phosphorylates Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity TnI_P->Myofilament_Ca_Sensitivity Decreases Contractility Cardiac Contractility Myofilament_Ca_Sensitivity->Contractility Increases MLC2_P->Myofilament_Ca_Sensitivity Increases

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of radiolabeled ligands to their receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation and Detection tissue_homogenization Tissue Homogenization (e.g., rat heart ventricles) centrifugation1 Low-speed Centrifugation (remove debris) tissue_homogenization->centrifugation1 centrifugation2 High-speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension Resuspend Pellet in Assay Buffer centrifugation2->resuspension protein_quantification Protein Quantification (e.g., BCA assay) resuspension->protein_quantification incubation Incubate Membranes with [3H]this compound and unlabeled competitor (optional) protein_quantification->incubation filtration Rapid Vacuum Filtration (separate bound from free ligand) incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing scintillation_counting Scintillation Counting (quantify radioactivity) washing->scintillation_counting data_analysis data_analysis scintillation_counting->data_analysis Data Analysis (Kd, Bmax, Ki)

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate cardiac sarcolemmal membranes from rat hearts through differential centrifugation.

  • Binding Incubation: Incubate the membranes with a fixed concentration of [3H]this compound in the absence or presence of increasing concentrations of unlabeled this compound (for saturation and competition assays, respectively).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibition constant (Ki) for competing ligands.

Intracellular Calcium Measurement in Cardiomyocytes

This protocol outlines the general steps for measuring intracellular calcium transients in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.

  • Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Microscopy: Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfusion and Stimulation: Perfuse the cells with a physiological salt solution and electrically stimulate them to elicit contractions and calcium transients.

  • Image Acquisition: Record the changes in fluorescence intensity over time using a high-speed camera or a photomultiplier tube.

  • Data Analysis: Analyze the fluorescence signals to determine parameters of the calcium transient, such as amplitude, time to peak, and decay rate.

Myofilament Calcium Sensitivity Assay

This protocol describes a method to assess the calcium sensitivity of the contractile apparatus in skinned cardiac muscle fibers.

Methodology:

  • Fiber Preparation: Dissect small muscle fiber bundles from the heart and chemically "skin" them (e.g., with Triton X-100) to remove the cell membranes while leaving the myofilaments intact.

  • Experimental Setup: Mount the skinned fiber between a force transducer and a motor to measure isometric force.

  • Activating Solutions: Sequentially expose the fiber to a series of solutions with precisely controlled free calcium concentrations (pCa).

  • Force Measurement: Record the steady-state force generated by the fiber at each pCa.

  • Data Analysis: Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced), which is a measure of myofilament calcium sensitivity.

Conclusion

This compound is a fascinating molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research and a potential lead compound for the development of new therapies for heart failure and other cardiac diseases. Its ability to both block L-type calcium channels and sensitize the myofilaments to calcium offers a unique therapeutic profile. This technical guide has provided a comprehensive overview of the discovery, chemical properties, and pharmacological profile of this compound, intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. Further research into the precise molecular interactions of this compound with its targets will undoubtedly provide deeper insights into its therapeutic potential.

References

SR33805: A Dual-Action Inotropic Agent Modulating Calcium Influx and Myofilament Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SR33805, a fantofarone derivative, has emerged as a compound of significant interest in cardiovascular research due to its unique dual mechanism of action. It functions as a potent L-type Ca2+ channel blocker while simultaneously sensitizing cardiac myofilaments to calcium. This combination of effects presents a promising therapeutic profile for conditions such as heart failure, where an increase in cardiac contractility is desired without the detrimental effects of elevated intracellular calcium concentrations. This technical guide provides a comprehensive overview of the core actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on cardiac myocyte function, compiled from various experimental studies.

Table 1: Effect of this compound on L-type Ca2+ Current

ParameterValueCell TypeReference
IC502.4 x 10-8 MRat Ventricular Myocytes[1]

Table 2: Effects of this compound on Myofilament Ca2+ Sensitivity in Permeabilized Cardiomyocytes

ConditionSarcomere Length (µm)Change in pCa50Cell TypeReference
This compound (10 µM) Treatment1.9↑ ~0.07 unitsRat Myocardial Infarction[2]
This compound (10-6 - 10-5 M)2.3Significant leftward shiftRat Ventricular Myocytes[1]

Table 3: Effects of this compound on Intact Cardiomyocyte Contractility

ConditionParameterEffectCell TypeReference
Low ConcentrationsAmplitude of Unloaded Cell ShorteningEnhancedRat Ventricular Myocytes[1]
Low ConcentrationsDuration of Cell ShorteningDecreasedRat Ventricular Myocytes[1]
Low ConcentrationsAmplitude of Ca2+ TransientDecreasedRat Ventricular Myocytes[1]
10 µM in Myocardial InfarctionCell ShorteningRestoredRat Myocardial Infarction[2][3]
10 µM in Myocardial InfarctionCa2+ Transient AmplitudeNo significant effectRat Myocardial Infarction[2][3][4]

Experimental Protocols

Isolation of Adult Rat Ventricular Myocytes

This protocol is based on the Langendorff retrograde perfusion method, a standard technique for obtaining high-yield, viable cardiomyocytes.

Materials:

  • Perfusion Buffers:

    • Normal Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4.

    • Ca2+-free Tyrode's Solution: Normal Tyrode's solution with CaCl2 omitted.

  • Enzyme Solution: Ca2+-free Tyrode's solution containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).

  • Anesthetic: Sodium pentobarbital.

  • Anticoagulant: Heparin.

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.

  • Inject heparin into the abdominal cavity to prevent blood clotting.

  • Rapidly excise the heart and immediately place it in ice-cold Normal Tyrode's solution.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Normal Tyrode's solution at 37°C to wash out remaining blood.

  • Switch the perfusion to oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to stop spontaneous contractions.

  • Perfuse the heart with the oxygenated enzyme solution for 10-20 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in the enzyme solution.

  • Disperse the cells by gentle trituration with a wide-bore pipette.

  • Filter the cell suspension through a nylon mesh to remove large tissue debris.

  • Gradually reintroduce Ca2+ to the isolated myocytes by sequential washing with solutions of increasing Ca2+ concentration.

  • The final cell pellet is resuspended in Normal Tyrode's solution for subsequent experiments.

Measurement of Myofilament Ca2+ Sensitivity in Skinned Cardiomyocytes

This protocol allows for the direct assessment of the contractile machinery's response to Ca2+ by chemically removing the cell membrane.

Materials:

  • Skinning Solution: Relaxing solution containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Relaxing Solution (pCa 9.0): High EGTA concentration to chelate Ca2+.

  • Activating Solutions: A series of solutions with progressively lower pCa values (higher Ca2+ concentrations).

  • Force Transducer and Length Controller Apparatus.

Procedure:

  • Isolate single ventricular myocytes as described in Protocol 1.

  • Incubate the isolated myocytes in the skinning solution for approximately 10-15 minutes to permeabilize the sarcolemma.

  • Mount a single skinned myocyte between a force transducer and a length controller.

  • Set the sarcomere length to a desired value (e.g., 1.9 µm or 2.3 µm) using laser diffraction.

  • Sequentially perfuse the myocyte with activating solutions of decreasing pCa (increasing Ca2+ concentration), starting from the relaxing solution (pCa 9.0).

  • Record the steady-state force generated at each Ca2+ concentration.

  • Plot the normalized force as a function of pCa to generate a force-pCa relationship curve.

  • Determine the pCa50 (the pCa at which 50% of maximal force is achieved) by fitting the data to the Hill equation.

  • To test the effect of this compound, incubate the skinned myocyte with the compound in the relaxing and activating solutions and repeat the force-pCa measurements.

Measurement of L-type Ca2+ Current using Whole-Cell Patch-Clamp

This electrophysiological technique allows for the direct measurement of ionic currents across the cell membrane.

Materials:

  • External Solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 (CsCl is used to block K+ currents).

  • Internal (Pipette) Solution (in mM): e.g., 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Micropipettes.

Procedure:

  • Isolate ventricular myocytes as described in Protocol 1 and allow them to adhere to a glass coverslip in a recording chamber.

  • Continuously perfuse the chamber with the external solution.

  • Pull a glass micropipette to a resistance of 2-4 MΩ when filled with the internal solution.

  • Under microscopic guidance, approach a myocyte with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit the L-type Ca2+ current.

  • Record the resulting currents. The peak inward current at each voltage step is measured.

  • To determine the IC50 for this compound, apply increasing concentrations of the compound to the external solution and measure the inhibition of the peak L-type Ca2+ current.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

The dual action of this compound can be visualized as two distinct but complementary pathways.

SR33805_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol SR33805_ext This compound (extracellular) L_type_Ca_Channel L-type Ca2+ Channel SR33805_ext->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Myofilament_Ca_Sens Myofilament Ca2+ Sensitivity SR33805_int This compound (intracellular) PKA Protein Kinase A (PKA) SR33805_int->PKA Inhibits MLC2 Myosin Light Chain 2 (MLC-2) SR33805_int->MLC2 Promotes Phosphorylation TnI Troponin I (TnI) PKA->TnI Phosphorylates pTnI Phospho-TnI (Ser23/24) pTnI->Myofilament_Ca_Sens Decreases pMLC2 Phospho-MLC-2 pMLC2->Myofilament_Ca_Sens Increases

Caption: Signaling pathway of this compound's dual action in cardiomyocytes.

Experimental Workflow for Assessing Myofilament Ca2+ Sensitivity

The following diagram illustrates the typical workflow for an experiment designed to measure the effect of this compound on myofilament calcium sensitivity.

Myofilament_Sensitivity_Workflow cluster_preparation Cell Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis isolate_cells Isolate Ventricular Myocytes skin_cells Permeabilize Cells (e.g., Triton X-100) isolate_cells->skin_cells mount_cell Mount Skinned Myocyte skin_cells->mount_cell set_sl Set Sarcomere Length mount_cell->set_sl perfuse_control Perfuse with Control Solutions (varying pCa) set_sl->perfuse_control record_force_control Record Force perfuse_control->record_force_control perfuse_this compound Perfuse with this compound Solutions (varying pCa) record_force_control->perfuse_this compound record_force_this compound Record Force perfuse_this compound->record_force_this compound plot_curves Plot Force-pCa Curves record_force_this compound->plot_curves calculate_pca50 Calculate pCa50 (Hill Equation) plot_curves->calculate_pca50 compare_results Compare pCa50 (Control vs. This compound) calculate_pca50->compare_results

References

In Vitro Characterization of SR33805: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent and selective L-type calcium (Ca2+) channel antagonist with a unique dual mechanism of action that includes the enhancement of myofilament Ca2+ sensitivity. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding properties, functional effects on cardiomyocytes, and the underlying signaling pathways. Detailed experimental protocols for key assays are presented to enable researchers to further investigate this and similar compounds.

Introduction

This compound is an indole sulfone derivative that has demonstrated significant potential in the context of cardiovascular research, particularly for conditions such as heart failure.[1] Its primary mode of action is the blockade of L-type Ca2+ channels, a well-established therapeutic target.[2] However, this compound distinguishes itself by also increasing the sensitivity of cardiac myofilaments to Ca2+, an effect that enhances contractility without increasing global intracellular Ca2+ concentrations, which can be cytotoxic.[3] This document outlines the in vitro binding and functional characteristics of this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is summarized in the tables below. These data highlight its high affinity for the L-type Ca2+ channel and its functional effects in cellular assays.

Table 1: Radioligand Binding Affinity of this compound

ParameterRadioligandTissue/PreparationValueReference
K_d[³H]this compoundRat cardiac sarcolemmal membranes~20 pM[4]

Table 2: Functional Activity of this compound

AssayCell Type/PreparationParameterValueReference
L-type Ca2+ Channel InhibitionSmooth Muscle CellsEC_50 (depolarized)4.1 nMMedchemExpress
L-type Ca2+ Channel InhibitionSmooth Muscle CellsEC_50 (polarized)33 nMMedchemExpress
PKA InhibitionRecombinant PKA-Decreased activity at 10 µM[3]
Myofilament Ca2+ SensitizationFailing Rat Cardiomyocytes-Increased sensitivity at 10 µM[3]

Note: Specific EC50/IC50 values for myofilament sensitization and PKA inhibition in cardiomyocytes are not yet publicly available and represent a key area for further investigation.

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its effects on myofilament Ca2+ sensitivity through a distinct signaling cascade. By inhibiting L-type Ca2+ channels, it is proposed to reduce Ca2+-dependent signaling pathways that lead to the activation of Protein Kinase A (PKA). The subsequent decrease in PKA activity results in reduced phosphorylation of cardiac troponin I (cTnI) at serine 23/24.[3] Dephosphorylation of cTnI increases the affinity of the troponin complex for Ca2+, thereby sensitizing the myofilaments. Concurrently, this compound has been observed to slightly increase the phosphorylation of myosin light chain-2 (MLC-2), which may further contribute to the enhanced contractility.[3]

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel PKA Protein Kinase A (PKA) This compound->PKA Inhibits MLC2 Myosin Light Chain-2 (MLC-2) This compound->MLC2 Leads to L_type_Ca_Channel->PKA Modulates cTnI Cardiac Troponin I (cTnI) PKA->cTnI Phosphorylates p_cTnI Phosphorylated cTnI (Ser23/24) Myofilament_Sensitivity Increased Myofilament Ca2+ Sensitivity p_cTnI->Myofilament_Sensitivity Decreases p_MLC2 Phosphorylated MLC-2 p_MLC2->Myofilament_Sensitivity Increases

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Radioligand Binding Assay for L-type Ca2+ Channel Affinity

This protocol describes a saturation binding experiment to determine the dissociation constant (K_d) of [³H]this compound for the L-type Ca2+ channel in rat cardiac membranes.

Materials:

  • Frozen rat hearts

  • Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl_2, protease inhibitors

  • Assay buffer: 50 mM Tris-HCl (pH 7.4)

  • [³H]this compound (specific activity ~50-80 Ci/mmol)

  • Unlabeled this compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw rat hearts on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [³H]this compound concentrations (e.g., 1 pM to 100 pM).

    • For total binding, add assay buffer, membrane preparation (50-100 µg protein), and the desired concentration of [³H]this compound.

    • For non-specific binding, add assay buffer, membrane preparation, the desired concentration of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola to determine the K_d and B_max.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Rat Hearts Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Membrane Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Setup_Plate Set up 96-well Plate (Total, Non-specific) Resuspend->Setup_Plate Incubate Incubate with [3H]this compound Setup_Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Analyze Calculate Kd and Bmax Count->Analyze

Caption: Workflow for radioligand binding assay.

Myofilament Ca2+ Sensitivity Assay in Skinned Cardiomyocytes

This protocol describes the measurement of the force-pCa relationship in permeabilized ("skinned") cardiomyocytes to assess myofilament Ca2+ sensitivity.[2]

Materials:

  • Isolated cardiomyocytes

  • Relaxing solution (pCa 9.0)

  • Activating solutions with varying pCa values (e.g., pCa 6.5 to 4.5)

  • Skinning solution: Relaxing solution with 1% Triton X-100

  • Force transducer and length controller apparatus

  • Inverted microscope

Procedure:

  • Cell Preparation and Skinning:

    • Isolate cardiomyocytes from cardiac tissue.

    • Incubate the cells in skinning solution for 10-15 minutes at 4°C to permeabilize the cell membranes.

    • Wash the skinned cells with relaxing solution.

  • Mounting the Cardiomyocyte:

    • Transfer a single skinned cardiomyocyte to the experimental chamber containing relaxing solution.

    • Attach one end of the myocyte to the force transducer and the other end to the length controller using appropriate adhesives.

    • Adjust the sarcomere length to a physiological level (e.g., 2.2 µm) using the microscope.

  • Force-pCa Relationship Measurement:

    • Sequentially expose the mounted cardiomyocyte to activating solutions with increasing Ca2+ concentrations (decreasing pCa values).

    • Record the steady-state isometric force generated at each pCa.

    • After each activating solution, return the cell to the relaxing solution to allow for complete relaxation.

  • Data Analysis:

    • Normalize the force at each pCa to the maximum force generated at saturating Ca2+ (pCa 4.5).

    • Plot the normalized force as a function of pCa.

    • Fit the data to the Hill equation to determine the pCa_50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which represents cooperativity. An increase in pCa_50 indicates increased myofilament Ca2+ sensitivity.

In Vitro PKA Activity Assay

This protocol provides a general method for measuring PKA activity in cardiac tissue lysates using a commercially available ELISA-based kit.[5]

Materials:

  • Cardiac tissue lysate

  • PKA kinase activity assay kit (containing PKA substrate-coated plate, phosphospecific antibody, HRP-conjugated secondary antibody, ATP, and other necessary buffers)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cardiac tissue lysates according to the kit's instructions, ensuring the use of phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Kinase Reaction:

    • Add diluted lysates containing PKA to the wells of the PKA substrate-coated microplate.

    • Add this compound at various concentrations to the respective wells.

    • Initiate the phosphorylation reaction by adding ATP.

    • Incubate the plate according to the kit's instructions (e.g., 30 minutes at 30°C).

  • Detection:

    • Wash the wells to remove ATP and non-phosphorylated substrates.

    • Add a phosphospecific antibody that recognizes the phosphorylated PKA substrate and incubate.

    • Wash the wells and add an HRP-conjugated secondary antibody, followed by another incubation.

    • Wash the wells and add a TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the PKA activity as a percentage of the control (no this compound).

    • Plot the PKA activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC_50.

Western Blot for Phospho-Troponin I and Phospho-Myosin Light Chain-2

This protocol outlines the steps for detecting changes in the phosphorylation status of cTnI and MLC-2 in cardiomyocytes treated with this compound.[6]

Materials:

  • Isolated cardiomyocytes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cTnI (Ser23/24), anti-total-cTnI, anti-phospho-MLC-2, anti-total-MLC-2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat isolated cardiomyocytes with this compound for the desired time and concentration.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent with a dual mechanism of action involving L-type Ca2+ channel blockade and myofilament Ca2+ sensitization. The in vitro characterization methods detailed in this guide provide a robust framework for researchers to investigate the nuanced pharmacological properties of this compound and other compounds with similar mechanisms. Further studies are warranted to fully elucidate the quantitative aspects of its functional effects and its selectivity profile, which will be crucial for its continued development.

References

Pharmacological Profile of SR33805: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

SR33805 is a potent and selective L-type calcium channel antagonist belonging to the indole sulfone class of compounds.[1] It exhibits a unique dual mechanism of action, not only blocking the influx of calcium through voltage-gated L-type calcium channels but also increasing the sensitivity of cardiac myofilaments to calcium.[2] This distinct pharmacological profile makes it a valuable preclinical tool for investigating cardiovascular function and a potential therapeutic candidate for conditions such as heart failure and contractile dysfunction.[2]

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • L-Type Calcium Channel Blockade: this compound binds with very high affinity to a unique site on the L-type calcium channel in cardiac sarcolemmal membranes.[1] This binding is non-competitive with respect to dihydropyridines, phenylalkylamines, and benzothiazepines, suggesting an allosteric interaction.[1] By blocking these channels, this compound reduces the influx of Ca²⁺ into cardiomyocytes and vascular smooth muscle cells.[2][3] This action leads to vasorelaxation and a reduction in cardiac workload.[2][3]

  • Myofilament Calcium Sensitization: In addition to channel blockade, this compound directly enhances the sensitivity of the cardiac contractile machinery to calcium.[2] This means that for a given intracellular Ca²⁺ concentration, this compound enables a greater contractile force. This effect is particularly beneficial in failing hearts, where it can restore contractility without increasing the risk of calcium overload.[2]

The following diagram illustrates the dual mechanism of action of this compound in a cardiomyocyte.

SR33805_MoA cluster_membrane Sarcolemma cluster_cytosol Cardiomyocyte Cytosol L_type_Ca_Channel L-Type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion outside outside->L_type_Ca_Channel Ca²⁺ Influx inside Myofilaments Myofilaments (Troponin C) Ca_ion->Myofilaments Binds to Contraction Muscle Contraction Myofilaments->Contraction Initiates This compound This compound This compound->L_type_Ca_Channel Blockade This compound->Myofilaments Sensitization

Caption: Dual mechanism of action of this compound in cardiomyocytes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity
PreparationLigandParameterValueReference
Rat Cardiac Sarcolemmal Membranes[³H]this compoundKd~20 pM[1]
Table 2: In Vitro Functional Activity
Assay SystemParameterValueConditionReference
L-type Ca²⁺ Channel BlockadeEC₅₀4.1 nMDepolarized[2]
L-type Ca²⁺ Channel BlockadeEC₅₀33 nMPolarized[2]
Porcine Coronary ArteryIC₅₀ (Ca²⁺ influx)3.2 ± 1.0 nM118 mM K⁺-depolarization[3]
Porcine Coronary ArteryIC₅₀ (Force)49.4 ± 27.5 nM118 mM K⁺-depolarization[3]
Human Aortic Smooth Muscle CellsIC₅₀ (⁴⁵Ca²⁺ uptake)47 ± 18 nMSerum-stimulated[4]
Human Aortic Smooth Muscle CellsIC₅₀ (Proliferation)0.3 ± 0.1 µMSerum-induced[4]

Key Experimental Protocols

Radioligand Binding Assay for Kd Determination

This protocol outlines the methodology used to determine the binding affinity of this compound to L-type calcium channels in cardiac tissue.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Experiment cluster_analysis Data Analysis start Isolate Rat Hearts homogenize Homogenize Tissue start->homogenize centrifuge Purify Sarcolemmal Membranes via Centrifugation homogenize->centrifuge incubate Incubate Membranes with varying concentrations of [³H]this compound centrifuge->incubate Purified Membranes separate Separate Bound and Free Ligand via Filtration incubate->separate quantify Quantify Radioactivity on Filters separate->quantify saturation Plot Saturation Curve (Bound vs. Concentration) quantify->saturation Binding Data scatchard Perform Scatchard Analysis saturation->scatchard kd_bmax Calculate Kd and Bmax scatchard->kd_bmax Vasorelaxation_Assay prep Prepare Medial Strips of Porcine Coronary Artery load Load Strips with Ca²⁺-sensitive Fluorescent Dye prep->load mount Mount Strips in a Myograph for Force Measurement load->mount depolarize Induce Contraction with High K⁺ Solution (118 mM K⁺) mount->depolarize treat Add Cumulative Concentrations of this compound depolarize->treat measure Simultaneously Measure: 1. Cytosolic Ca²⁺ (Fluorescence) 2. Isometric Force (Tension) treat->measure analyze Calculate IC₅₀ values for Inhibition of Ca²⁺ Signal and Force measure->analyze

References

An In-depth Technical Guide to the Molecular Target and Binding Site of SR33805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs). Belonging to the indole sulfone class of compounds, it exhibits high-affinity binding to a unique site on the channel, distinct from the classical binding sites of dihydropyridines, phenylalkylamines, and benzothiazepines. This guide provides a comprehensive overview of the molecular target, binding characteristics, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: L-Type Voltage-Gated Calcium Channel

The primary molecular target of this compound is the L-type voltage-gated calcium channel (LTCC), a key mediator of calcium influx in excitable cells.[1] These channels play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound acts as a potent antagonist, inhibiting the influx of calcium ions through the channel pore.[1]

The this compound Binding Site: A Unique Allosteric Locus

This compound binds with exceptionally high affinity to a single class of sites on the α1 subunit, the pore-forming subunit of the LTCC.[1] A defining characteristic of this compound's interaction with the LTCC is its unique binding site, which is pharmacologically distinct from the well-characterized binding sites of other major classes of LTCC blockers.

Binding studies have revealed the following key features:

  • Competitive with Fantofarone: The binding of this compound is competitive with another LTCC antagonist, fantofarone, suggesting that they share an overlapping or identical binding site.[1]

  • Allosteric Modulation: this compound exhibits non-competitive interaction with dihydropyridines (e.g., nitrendipine), phenylalkylamines, and benzothiazepines.[1] This indicates that the this compound binding site is topographically distinct and allosterically modulates the binding of these other ligands.[1]

As of the latest available research, the precise amino acid residues that constitute the this compound/fantofarone binding site on the LTCC α1 subunit have not been definitively identified. While techniques like photoaffinity labeling and site-directed mutagenesis have been instrumental in mapping the binding sites of other LTCC blockers, similar studies for this compound or fantofarone are not present in the public scientific literature.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular target.

Table 1: Binding Affinity of this compound

ParameterValueSpecies/TissueReference
Kd~20 pMRat Cardiac Sarcolemmal Membranes[1]

Table 2: Functional Inhibitory Potency of this compound

ParameterValueExperimental ConditionCell TypeReference
IC5047 ± 18 nMSerum-stimulated 45Ca2+ uptakeHuman Aortic Smooth Muscle Cells
IC500.3 ± 0.1 µMFetal calf serum-induced proliferationHuman Aortic Smooth Muscle Cells

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is adapted from methodologies used to characterize the binding of novel ligands to ion channels.

Objective: To determine the binding affinity (Kd) and maximal binding capacity (Bmax) of [3H]this compound to L-type calcium channels in a given tissue preparation (e.g., rat cardiac sarcolemmal membranes).

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Membrane preparation from a tissue expressing L-type calcium channels

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the L-type calcium channels. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of membrane protein.

  • Saturation Binding: To determine Kd and Bmax, add increasing concentrations of [3H]this compound to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

    • Plot the specific binding as a function of the [3H]this compound concentration and fit the data using a non-linear regression analysis to a one-site binding model to determine the Kd and Bmax.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Tissue Homogenization prep2 Membrane Isolation prep1->prep2 assay1 Incubate Membranes with [3H]this compound ± Unlabeled this compound prep2->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Non-linear Regression analysis1->analysis2 analysis3 Determine Kd and Bmax analysis2->analysis3

Workflow for a radioligand binding assay.

Signaling Pathways and Functional Consequences

The binding of this compound to L-type calcium channels leads to the inhibition of calcium influx, which has significant downstream consequences in various cell types.

5.1. General Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the blockade of L-type calcium channels, thereby reducing the influx of extracellular Ca2+ into the cell. This reduction in intracellular calcium concentration affects a multitude of calcium-dependent signaling pathways.

G This compound This compound LTCC L-Type Calcium Channel (α1 Subunit) This compound->LTCC Binds to unique allosteric site Ca_influx Ca²⁺ Influx LTCC->Ca_influx Inhibits Intra_Ca [Ca²⁺]i Ca_influx->Intra_Ca Decreases Downstream Downstream Ca²⁺-dependent Signaling Pathways Intra_Ca->Downstream Modulates

References

An In-depth Technical Guide to the Cardioprotective Effects of SR33805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardioprotective effects of SR33805, a fantofarone derivative with a dual mechanism of action. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for professionals in cardiovascular research and drug development.

Core Mechanism of Action

This compound exerts its cardioprotective effects primarily through two distinct but complementary actions: blockade of L-type Ca2+ channels and sensitization of myofilaments to Ca2+.[1][2] Unlike traditional inotropic agents that increase intracellular Ca2+ concentration and risk deleterious effects like arrhythmias, this compound enhances cardiac contractility without significantly altering Ca2+ transients, particularly in failing cardiomyocytes.[1][3] This unique profile suggests a safer therapeutic window for treating conditions like ischemic heart failure.

The Ca2+ sensitizing effect is particularly noteworthy as it is more pronounced in stretched cardiomyocytes, mimicking the physiological state of the heart during contraction.[1] This length-dependent sensitization, coupled with a weak negative inotropic effect from its Ca2+ channel blocking activity at therapeutic doses, positions this compound as a novel cardiotonic agent.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound.

Table 1: Electrophysiological and Contractile Effects of this compound

ParameterCell TypeConcentrationEffectReference
L-type Ca2+ Current (IC50)Rat Ventricular Myocytes2.4 x 10⁻⁸ MDose-dependent blockade[2][4]
Ca2+ Transient AmplitudeRat Ventricular Myocytes10⁻¹⁰ to 10⁻⁷ MConcentration-dependent decrease[2]
Cell ShorteningHealthy Rat Ventricular MyocytesLow concentrationsEnhanced amplitude[2]
Cell ShorteningMI Rat Cardiomyocytes10 µMRestored to normal levels[1][3]
Maximal Ca2+-activated ForceSkinned Rat Cardiac Cells10⁻⁸ MSignificant increase[2]

Table 2: Effects of this compound on Regulatory Protein Phosphorylation

ProteinConditionEffectReference
Troponin I (TnI)MI Rat CardiomyocytesSignificant decrease in phosphorylation[1][3]
Myosin Light Chain-2 (MLC-2)MI Rat CardiomyocytesSlight increase in phosphorylation[1][3]

Signaling Pathway of this compound in Cardiomyocytes

This compound modulates cardiac contractility by influencing the phosphorylation state of key regulatory proteins within the sarcomere. A crucial aspect of its mechanism is the inhibition of Protein Kinase A (PKA) activity.[1][3][4] In failing hearts, there is often an overstimulation of the β-adrenergic system, leading to increased PKA activity and subsequent phosphorylation of proteins like Troponin I (TnI). This phosphorylation desensitizes the myofilaments to Ca2+. This compound acts as a functional β-blocker by inhibiting PKA, which in turn leads to a decrease in TnI phosphorylation.[1] This dephosphorylation is a primary contributor to the observed increase in myofilament Ca2+ sensitivity. Concurrently, this compound causes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2), which further contributes to the enhanced contractility.[1][3]

SR33805_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sarcomere Sarcomere SR33805_ext This compound (extracellular) L_type_Ca_Channel L-type Ca2+ Channel SR33805_ext->L_type_Ca_Channel Inhibits SR33805_int This compound (intracellular) SR33805_ext->SR33805_int Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Decreased Influx PKA Protein Kinase A (PKA) SR33805_int->PKA Inhibits MLC2_P Phosphorylated MLC-2 (pMLC-2) SR33805_int->MLC2_P Promotes Phosphorylation TnI_P Phosphorylated TnI (pTnI) PKA->TnI_P Phosphorylates TnI Troponin I (TnI) Contractility Increased Contractility TnI->Contractility Increases Ca2+ Sensitivity TnI_P->TnI Dephosphorylation MLC2 Myosin Light Chain-2 (MLC-2) MLC2_P->Contractility Enhances

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies on this compound.

Cardiomyocyte Isolation and Culture
  • Objective: To obtain viable cardiomyocytes for in vitro experiments.

  • Method:

    • Hearts are excised from anesthetized rats and immediately mounted on a Langendorff apparatus.

    • Retrograde perfusion is performed with a Ca2+-free buffer to wash out the blood, followed by enzymatic digestion using a solution containing collagenase.

    • The digested heart tissue is then minced and gently agitated to dissociate individual cardiomyocytes.

    • The cell suspension is filtered and subjected to a series of washes with increasing Ca2+ concentrations to re-adapt the cells.

    • Isolated cardiomyocytes are cultured on laminin-coated dishes for subsequent experiments.

Measurement of Cell Shortening and Ca2+ Transients
  • Objective: To assess the effect of this compound on cardiomyocyte contractility and intracellular Ca2+ dynamics.

  • Method:

    • Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Indo-1.

    • Cells are placed on the stage of an inverted microscope equipped for simultaneous recording of cell dimension and fluorescence.

    • Cardiomyocytes are field-stimulated to elicit contractions.

    • Cell shortening is measured using a video-edge detection system.

    • Intracellular Ca2+ transients are recorded by measuring the ratio of fluorescence at two different emission wavelengths.

    • Baseline measurements are taken, followed by the application of this compound at various concentrations, and the changes in cell shortening and Ca2+ transients are recorded.

Experimental_Workflow_Contractility Isolation Cardiomyocyte Isolation Loading Indo-1 Loading Isolation->Loading Stimulation Field Stimulation Loading->Stimulation Recording Simultaneous Recording: - Cell Shortening - Ca2+ Transients Stimulation->Recording Baseline Baseline Measurement Recording->Baseline Treatment This compound Application Baseline->Treatment Post_Treatment Post-Treatment Measurement Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

Caption: Workflow for measuring cardiomyocyte contractility.

Skinned Cardiomyocyte Experiments
  • Objective: To directly assess the effect of this compound on the Ca2+ sensitivity of the myofilaments.

  • Method:

    • Isolated cardiomyocytes are permeabilized with a detergent like Triton X-100 to remove the cell membrane, creating "skinned" cells.

    • Skinned cells are attached to a force transducer and a length controller.

    • The cells are bathed in solutions with varying concentrations of Ca2+ (pCa solutions) to determine the force-pCa relationship.

    • The experiment is repeated in the presence of this compound to assess its effect on Ca2+ sensitivity and maximal force production.

    • Sarcomere length is monitored and controlled throughout the experiment.

Western Blotting for Phosphorylation Analysis
  • Objective: To quantify the phosphorylation status of TnI and MLC-2.

  • Method:

    • Protein extracts are prepared from cardiomyocytes treated with or without this compound.

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TnI and MLC-2.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

Conclusion

This compound represents a promising therapeutic agent for heart failure due to its unique dual mechanism of action that enhances contractility without elevating intracellular Ca2+ to dangerous levels. The data presented in this guide highlight its ability to improve the function of failing cardiomyocytes by increasing myofilament Ca2+ sensitivity through the modulation of regulatory protein phosphorylation. The detailed experimental protocols provide a foundation for further research into this and similar compounds, paving the way for the development of novel and safer cardiotonic therapies.

References

SR33805: A Dual-Action Modulator of Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a fantofarone derivative that exhibits a unique dual mechanism of action within the intricate process of cardiac excitation-contraction (EC) coupling. Primarily characterized as a potent L-type Ca2+ channel blocker, this compound also functions as a myofilament Ca2+ sensitizer. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the role of this compound in modulating cardiac contractility. Its primary calcium-sensitizing effect is mediated through the inhibition of Protein Kinase A (PKA), leading to a reduction in the phosphorylation of troponin I (TnI) and a subtle increase in the phosphorylation of myosin light chain-2 (MLC-2). These modifications collectively enhance the responsiveness of the myofilaments to intracellular calcium, thereby augmenting contractile force with minimal impact on the amplitude of the Ca2+ transient. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction to Excitation-Contraction Coupling and the Role of this compound

Excitation-contraction coupling is the fundamental physiological process that links the electrical excitation of a cardiomyocyte to its mechanical contraction[1][2][3]. This tightly regulated sequence of events is primarily governed by the flux of calcium ions (Ca2+) within the myocyte. The process is initiated by an action potential that propagates along the sarcolemma and into the transverse tubules (T-tubules). This depolarization activates L-type Ca2+ channels, leading to a small influx of Ca2+ into the cell. This initial Ca2+ entry triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR)[4][5]. The resulting surge in cytosolic Ca2+ concentration allows for the binding of Ca2+ to the troponin complex, initiating the cross-bridge cycling of actin and myosin filaments and ultimately leading to muscle contraction[6]. Relaxation occurs as Ca2+ is actively transported back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and extruded from the cell[5][7].

This compound emerges as a significant modulator of this process through its dual actions. Firstly, it acts as a potent antagonist of the L-type Ca2+ channel, thereby reducing the initial trigger for CICR[8][9]. Secondly, and more uniquely, it enhances the sensitivity of the myofilaments to Ca2+, meaning that less Ca2+ is required to achieve a given level of force production[10][11]. This latter effect is of particular interest as it offers a therapeutic strategy to improve cardiac contractility in conditions such as heart failure without elevating intracellular Ca2+ levels, which can be arrhythmogenic[8][12].

Mechanism of Action of this compound

The primary mechanism underlying the Ca2+-sensitizing effect of this compound is the inhibition of cAMP-dependent Protein Kinase A (PKA)[8][11]. PKA plays a crucial role in modulating the phosphorylation state of several key proteins involved in EC coupling.

Inhibition of Protein Kinase A (PKA)

This compound directly inhibits the catalytic activity of PKA[8]. This inhibition leads to a downstream cascade of events affecting the phosphorylation status of myofilament proteins. In studies on rat ventricular myocytes, the inhibitory effect of 10 µM this compound on PKA activity was comparable to that of the well-known PKA inhibitor, H89[8].

Modulation of Troponin I (TnI) Phosphorylation

One of the principal substrates of PKA in the cardiac sarcomere is troponin I (TnI). Phosphorylation of TnI by PKA at serine residues 23 and 24 reduces the affinity of troponin C for Ca2+, thereby desensitizing the myofilaments to Ca2+[13]. By inhibiting PKA, this compound leads to a significant decrease in the phosphorylation of TnI[8][11]. This dephosphorylation increases the Ca2+ sensitivity of the myofilaments, allowing for greater force production at a given intracellular Ca2+ concentration.

Effects on Myosin Light Chain-2 (MLC-2) Phosphorylation

In addition to its effects on TnI, this compound has been observed to cause a slight increase in the phosphorylation of myosin light chain-2 (MLC-2)[8][11]. While the precise mechanism for this increase in the context of PKA inhibition is not fully elucidated, MLC-2 phosphorylation is known to enhance the rate of cross-bridge cycling and contribute to increased force production.

The interplay of these molecular events results in the observed Ca2+-sensitizing properties of this compound, which ultimately enhances cardiac contractility, particularly in the context of failing myocardium[11].

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the effects of this compound on various aspects of excitation-contraction coupling.

ParameterValueSpecies/ModelReference
Binding Affinity (Kd) to L-type Ca2+ Channel ~20 pMRat cardiac sarcolemmal membranes[11]
IC50 for L-type Ca2+ Current Blockade 2.4 x 10-8 MRat ventricular myocytes[8][9]
Concentration for PKA Inhibition 10 µMRat hearts[8]
Effective Concentration for Myofilament Ca2+ Sensitization 10-6 - 10-5 MSkinned rat ventricular myocytes[8][10]
Experimental ConditionParameterControlThis compound (10 µM)Species/ModelReference
Myocardial Infarction (MI) Cardiomyocytes Cell Shortening (% of baseline)DecreasedRestored to sham levelsRat[11][14]
Ca2+ Transient AmplitudeDecreasedNo significant changeRat[11]
Ca2+ Transient Decay (Tau)IncreasedNormalizedRat[11]
Skinned Cardiomyocytes Maximal Ca2+-activated force (at 1.9 and 2.3 µm sarcomere length)BaselineSignificantly increased (at 10-8 M)Rat[8][10]
pCa50 (at 2.3 µm sarcomere length)BaselineSignificant leftward shift (at 10-6-10-5 M)Rat[8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in excitation-contraction coupling.

Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, viable cardiomyocytes for in vitro studies[1][7][15][16].

  • Animal Preparation: An adult rat is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Calcium-Free Perfusion: The heart is first perfused with a Ca2+-free buffer to stop contractions and wash out blood.

  • Enzymatic Digestion: The perfusate is switched to a buffer containing collagenase and a low concentration of Ca2+ to digest the extracellular matrix.

  • Cell Dissociation: After digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological Ca2+ concentrations to prevent hypercontracture.

  • Cell Viability Assessment: The viability of the isolated myocytes is assessed by their rod-shaped morphology and exclusion of trypan blue.

Measurement of Intracellular Ca2+ Transients and Cell Shortening

This protocol utilizes the fluorescent Ca2+ indicator Indo-1 to measure intracellular Ca2+ dynamics simultaneously with cell shortening[1][8][10].

  • Cell Loading: Isolated ventricular myocytes are incubated with Indo-1 AM, the acetoxymethyl ester form of the dye, which allows it to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent Indo-1 inside the cell.

  • Experimental Setup: The loaded cells are placed on the stage of an inverted microscope equipped for epifluorescence and video-based edge detection.

  • Electrical Stimulation: Cells are field-stimulated to elicit synchronous contractions.

  • Fluorescence Measurement: The cells are excited with UV light, and the emitted fluorescence is collected at two wavelengths (typically ~405 nm for Ca2+-bound Indo-1 and ~485 nm for Ca2+-free Indo-1). The ratio of these two emissions is used to determine the intracellular Ca2+ concentration.

  • Cell Shortening Measurement: Simultaneously, a video camera captures the brightfield image of the contracting myocyte, and an edge-detection system measures the change in cell length.

  • Data Analysis: The amplitude and kinetics of the Ca2+ transient and cell shortening are analyzed before and after the application of this compound.

Assessment of Myofilament Ca2+ Sensitivity in Skinned Myocytes

This technique allows for the direct measurement of myofilament properties by chemically removing the sarcolemma, making the myofilaments accessible to solutions with controlled Ca2+ concentrations[10][11][17][18][19].

  • Cell Permeabilization (Skinning): Isolated cardiomyocytes are incubated in a solution containing a mild detergent, such as Triton X-100, to permeabilize the cell membrane while leaving the myofilament structure intact.

  • Attachment to Force Transducer: A single skinned myocyte is attached between a force transducer and a motor to control sarcomere length.

  • Solution Exchange: The skinned cell is exposed to a series of "relaxing" solutions (low Ca2+) and "activating" solutions with progressively increasing Ca2+ concentrations (buffered with EGTA).

  • Force Measurement: The isometric force generated by the myocyte at each Ca2+ concentration is recorded.

  • Data Analysis: A force-pCa (-log[Ca2+]) relationship is plotted. The Ca2+ sensitivity is determined by the pCa required for half-maximal force activation (pCa50). A leftward shift in this curve after treatment with this compound indicates an increase in myofilament Ca2+ sensitivity.

Protein Kinase A (PKA) Activity Assay

This assay measures the enzymatic activity of PKA in cell lysates[8][20][21][22].

  • Sample Preparation: Cardiac tissue or isolated myocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Assay Principle: The assay is typically based on the transfer of the γ-phosphate from [γ-32P]ATP to a specific PKA substrate peptide (e.g., Kemptide).

  • Reaction: The cell lysate is incubated with the PKA substrate peptide and [γ-32P]ATP in a reaction buffer.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated peptide.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Analysis: The PKA activity in samples treated with this compound is compared to that of untreated controls.

Western Blot Analysis of Troponin I and Myosin Light Chain-2 Phosphorylation

This technique is used to determine the phosphorylation status of specific proteins[5][6][8][23][24][25].

  • Protein Extraction and Quantification: Proteins are extracted from cardiac tissue or myocytes, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes either the phosphorylated form of the target protein (e.g., phospho-TnI or phospho-MLC-2) or the total amount of the protein.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imaging system.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified, and the ratio of phosphorylated to total protein is calculated to determine the relative phosphorylation level.

Visualizations

Signaling Pathways

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PKA Protein Kinase A (PKA) This compound->PKA Inhibits Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Contractility Cardiac Contractility Ca_Influx->Contractility Initiates TnI Troponin I (TnI) PKA->TnI Phosphorylates MLC2 Myosin Light Chain 2 (MLC-2) PKA->MLC2 Indirectly Influences (complex regulation) pTnI Phosphorylated TnI (pTnI) TnI->pTnI pTnI->Myofilament_Ca_Sensitivity Decreases pMLC2 Phosphorylated MLC-2 (pMLC-2) MLC2->pMLC2 pMLC2->Contractility Increases Myofilament_Ca_Sensitivity->Contractility Increases

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow

Experimental_Workflow start Start: Isolate Rat Ventricular Myocytes split1 Divide Myocyte Population start->split1 intact_cells Intact Myocytes split1->intact_cells Group 1 skinned_cells Skinned Myocytes (Triton X-100) split1->skinned_cells Group 2 protein_extraction Protein Extraction from Tissue/Myocytes split1->protein_extraction Group 3 indo1_loading Load with Indo-1 AM intact_cells->indo1_loading force_transducer Attach to Force Transducer skinned_cells->force_transducer ca_transient_measurement Measure Ca2+ Transients & Cell Shortening indo1_loading->ca_transient_measurement data_analysis Data Analysis and Comparison (Control vs. This compound) ca_transient_measurement->data_analysis force_pca Measure Force-pCa Relationship force_transducer->force_pca force_pca->data_analysis pka_assay PKA Activity Assay protein_extraction->pka_assay western_blot Western Blot for pTnI & pMLC-2 protein_extraction->western_blot pka_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Role in EC Coupling data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound represents a compelling pharmacological tool and a potential therapeutic agent due to its dual mechanism of action on cardiac excitation-contraction coupling. By simultaneously blocking L-type Ca2+ channels and sensitizing the myofilaments to Ca2+ through PKA inhibition, this compound can enhance cardiac contractility without the potentially detrimental effects of increasing intracellular Ca2+ concentrations. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced effects of this compound and the development of novel inotropic agents for the treatment of heart failure. The continued investigation into the precise molecular interactions and downstream consequences of this compound will undoubtedly yield further insights into the complex regulation of cardiac function.

References

Methodological & Application

Application Notes and Protocols for SR33805 in Isolated Rat Cardiomyocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a fantofarone derivative that exhibits a dual mechanism of action on cardiac myocytes, functioning as both a Ca2+ antagonist and a myofilament Ca2+ sensitizer.[1][2] It potently blocks L-type calcium channels while simultaneously increasing the sensitivity of the contractile machinery to intracellular calcium.[1][2] This unique profile makes this compound a valuable tool for investigating excitation-contraction coupling in cardiomyocytes and a potential lead compound for the development of novel inotropic agents. Unlike traditional inotropes that increase intracellular calcium and can be arrhythmogenic, Ca2+ sensitizers like this compound may offer a safer therapeutic window.[3][4]

These application notes provide detailed protocols for the use of this compound in studies with isolated adult rat ventricular cardiomyocytes, covering cell isolation, experimental procedures for intact and skinned cells, and assays for key functional and signaling parameters.

Data Presentation

Table 1: Effects of this compound on Intact Rat Ventricular Cardiomyocytes
ParameterConcentrationEffectReference
L-type Ca2+ Current (ICaL)2.4 x 10⁻⁸ M (IC₅₀)Dose-dependent blockade[1][2]
Ca²⁺ Transient Amplitude10⁻⁸ M14% decrease[1]
Ca²⁺ Transient Amplitude10⁻⁷ M17% decrease[1]
Cell Shortening AmplitudeLow concentrationsEnhanced[2]
Cell Shortening DurationLow concentrationsDecreased[2]
Action Potential Duration (APD₅₀)10⁻⁸ - 10⁻⁶ MSlightly but significantly reduced[5]
Table 2: Effects of this compound on Skinned Rat Ventricular Cardiomyocytes
ParameterConcentrationSarcomere LengthEffectReference
Max. Ca²⁺-activated Force10⁻⁸ M1.9 µm & 2.3 µmSignificant increase[2]
Myofilament Ca²⁺ Sensitivity (pCa)10⁻⁶ - 10⁻⁵ M2.3 µmSignificant leftward shift (sensitization)[2]
Table 3: Effects of this compound on Sarcomeric Protein Phosphorylation in Failing Rat Cardiomyocytes
ProteinConcentrationEffect on PhosphorylationReference
Troponin I (TnI) at Ser²³/²⁴10 µMSignificant decrease[6]
Myosin Light Chain-2 (MLC-2)10 µMSlight increase[6]

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its effects through a multi-faceted signaling pathway. It directly inhibits L-type calcium channels, leading to a reduction in calcium influx.[1][2] Concurrently, it sensitizes the myofilaments to calcium. This sensitization is, at least in part, mediated by the modulation of sarcomeric protein phosphorylation.[6] Studies have shown that this compound can directly inhibit Protein Kinase A (PKA) activity.[6] This inhibition leads to a significant decrease in the phosphorylation of Troponin I (TnI) at the PKA-dependent sites Ser²³/²⁴.[6] Reduced TnI phosphorylation is known to increase myofilament Ca²⁺ sensitivity. Additionally, this compound has been observed to cause a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2), which may also contribute to the enhanced contractile function.[6]

SR33805_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_myofilament Myofilament This compound This compound LTCC L-type Ca²⁺ Channel This compound->LTCC Inhibits Ca_influx Ca²⁺ Influx LTCC->Ca_influx PKA Protein Kinase A (PKA) pTnI Phosphorylated TnI (Ser23/24) PKA->pTnI Phosphorylates SR33805_cyto->PKA Inhibits MLC2 Myosin Light Chain-2 (MLC-2) SR33805_cyto->MLC2 Slightly increases phosphorylation TnI Troponin I (TnI) Ca_sens Increased Ca²⁺ Sensitivity TnI->Ca_sens Increases pTnI->TnI Dephosphorylation (this compound mediated) pMLC2 Phosphorylated MLC-2 pMLC2->Ca_sens Contributes to Contraction Enhanced Contraction Ca_sens->Contraction Leads to

Caption: Signaling pathway of this compound in rat cardiomyocytes.

Experimental Workflow

A typical experimental workflow for studying the effects of this compound on isolated rat cardiomyocytes involves several key stages, from cell isolation to functional and biochemical analysis.

Experimental_Workflow cluster_isolation Cardiomyocyte Isolation cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Functional & Biochemical Assays cluster_intact_assays Intact Cell Assays cluster_skinned_assays Skinned Cell Assays cluster_biochem_assays Biochemical Assays heart_excision Heart Excision from Adult Rat langendorff Langendorff Perfusion (Collagenase Digestion) heart_excision->langendorff dissociation Ventricular Dissociation & Filtration langendorff->dissociation ca_reintroduction Gradual Ca²⁺ Reintroduction dissociation->ca_reintroduction intact_cells Intact Cardiomyocytes ca_reintroduction->intact_cells skinned_cells Skinned Cardiomyocytes (Triton X-100) intact_cells->skinned_cells Permeabilization treatment Incubation with this compound (various concentrations) intact_cells->treatment skinned_cells->treatment calcium_imaging Ca²⁺ Transients (Indo-1) treatment->calcium_imaging cell_shortening Cell Shortening & Relengthening treatment->cell_shortening electrophysiology Patch Clamp (ICaL, APD) treatment->electrophysiology force_measurement Force-pCa Relationship treatment->force_measurement western_blot Western Blot (p-TnI, p-MLC-2) treatment->western_blot pka_assay PKA Activity Assay treatment->pka_assay

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat cardiomyocytes.

Materials:

  • Adult rat (200-350g)

  • Heparin (1000 U/kg)

  • Anesthetic (e.g., pentobarbital)

  • Langendorff perfusion system

  • Perfusion buffer (Ca²⁺-free Krebs-Henseleit buffer)

  • Digestion buffer (Perfusion buffer with collagenase type II and protease)

  • Stop buffer (Perfusion buffer with 10% fetal bovine serum)

  • Solutions for gradual calcium reintroduction (Stop buffer with increasing CaCl₂ concentrations)

Procedure:

  • Anesthetize the rat and administer heparin intraperitoneally.

  • Excise the heart quickly and place it in ice-cold Ca²⁺-free perfusion buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin perfusion with oxygenated, 37°C Ca²⁺-free buffer to clear the coronary arteries of blood.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid (typically 15-25 minutes).

  • Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in stop buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity and gently resuspend the pellet in stop buffer with a low Ca²⁺ concentration (e.g., 50 µM).

  • Gradually increase the extracellular Ca²⁺ concentration in a stepwise manner to 1.8 mM.

  • The resulting rod-shaped, Ca²⁺-tolerant cardiomyocytes are ready for experimental use.

Measurement of Ca²⁺ Transients and Cell Shortening in Intact Cardiomyocytes

Materials:

  • Isolated rat ventricular cardiomyocytes

  • Laminin-coated coverslips

  • Indo-1 AM (calcium indicator)

  • Pluronic F-127

  • Tyrode's solution (containing 1.8 mM CaCl₂)

  • This compound stock solution (in DMSO)

  • Ion imaging system with a dual-emission photometer

  • Video edge detection system

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Load the cells with Indo-1 AM (e.g., 5 µM) in the presence of Pluronic F-127 for 30-60 minutes at room temperature.

  • Wash the cells with Tyrode's solution to remove excess dye.

  • Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

  • Superfuse the cells with Tyrode's solution at 37°C and electrically stimulate them at a constant frequency (e.g., 0.5 Hz).

  • Simultaneously record the Indo-1 fluorescence ratio (405/485 nm) to measure intracellular Ca²⁺ transients and cell length using a video edge detector to measure cell shortening.

  • After recording baseline measurements, introduce this compound at the desired concentrations into the superfusion solution.

  • Record the effects of this compound on Ca²⁺ transients and cell shortening after a steady-state effect is reached.

Measurement of Myofilament Ca²⁺ Sensitivity in Skinned Cardiomyocytes

Materials:

  • Isolated rat ventricular cardiomyocytes

  • Skinning solution (relaxing solution containing 1% Triton X-100)

  • Relaxing solution (pCa 9.0)

  • Activating solutions (with varying pCa from 6.0 to 4.5)

  • Force transducer and motor apparatus

Procedure:

  • Chemically "skin" the cardiomyocytes by incubating them in a relaxing solution containing Triton X-100. This permeabilizes the cell membranes, allowing direct access to the myofilaments.

  • Attach a single skinned cardiomyocyte to a force transducer and a motor using a suitable adhesive.

  • Set the sarcomere length to a desired value (e.g., 2.3 µm) using laser diffraction.

  • Sequentially expose the cell to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) to generate a force-pCa relationship.

  • Record the steady-state force at each pCa level.

  • After establishing a baseline force-pCa curve, incubate the skinned cell with this compound in the relaxing solution.

  • Repeat the force-pCa measurements in the presence of this compound to determine its effect on myofilament Ca²⁺ sensitivity. A leftward shift in the curve indicates sensitization.

Analysis of Sarcomeric Protein Phosphorylation

Materials:

  • Isolated cardiomyocytes treated with or without this compound

  • Lysis buffer

  • SDS-PAGE gels

  • Antibodies specific for total and phosphorylated TnI (Ser²³/²⁴) and MLC-2

  • Western blotting apparatus and reagents

Procedure:

  • Treat isolated cardiomyocytes with this compound (e.g., 10 µM) for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membranes with primary antibodies against total and phosphorylated forms of TnI and MLC-2.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Application to Drug Development: Assessing Effects on Hypertrophy and Apoptosis

While direct studies on this compound's effects on cardiomyocyte hypertrophy and apoptosis are lacking, these are critical parameters in drug development for cardiac therapies. Calcium sensitizers are generally considered to have a favorable safety profile regarding apoptosis compared to agents that increase intracellular calcium.[4] Studies on the calcium sensitizer Levosimendan have shown that it can ameliorate cardiac hypertrophy and prevent cardiomyocyte apoptosis in a rat model of hypertension.[2][3] Therefore, it is plausible that this compound may have similar beneficial effects.

Protocol for Assessing Cardiomyocyte Hypertrophy
  • Culture neonatal rat ventricular myocytes (as they are more amenable to long-term culture and hypertrophic responses).

  • Induce hypertrophy using an agonist such as angiotensin II or phenylephrine.

  • Co-treat the cells with various concentrations of this compound.

  • Assess hypertrophic markers after 48-72 hours, including:

    • Cell size measurement: Immunofluorescence staining for α-actinin and measurement of cell surface area.

    • Gene expression: qRT-PCR for hypertrophic marker genes like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).

    • Protein synthesis: ³H-leucine incorporation assay.

Protocol for Assessing Cardiomyocyte Apoptosis
  • Culture adult or neonatal rat ventricular myocytes.

  • Induce apoptosis using a stimulus such as staurosporine, doxorubicin, or hypoxia/reoxygenation.

  • Co-treat the cells with this compound.

  • Assess apoptotic markers after 12-24 hours, including:

    • TUNEL assay: To detect DNA fragmentation in apoptotic nuclei.

    • Caspase-3/7 activity assay: A luminescent or fluorescent assay to measure the activity of executioner caspases.

    • Western blotting: For cleavage of PARP and caspase-3, and the ratio of Bax/Bcl-2 proteins.

By employing these protocols, researchers and drug development professionals can comprehensively evaluate the electrophysiological, contractile, and potential cardioprotective effects of this compound on isolated rat cardiomyocytes.

References

Application Notes and Protocols for SR33805 in Vasorelaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR33805 in vasorelaxation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format for effective interpretation.

Introduction

This compound is a potent pharmacological agent with significant effects on vascular tone. Initially identified as a novel and potent Ca2+ channel blocker, it has been shown to inhibit the proliferation of vascular smooth muscle cells.[1] While its primary mechanism is attributed to the blockade of calcium channels, its potential interaction with sigma-1 receptors adds another layer of complexity to its vascular effects. The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is known to modulate intracellular calcium homeostasis and nitric oxide (NO) production, both of which are critical in regulating vasorelaxation.[2][3][4] Understanding the precise application of this compound in vasorelaxation assays is crucial for research in cardiovascular pharmacology and drug development.

Mechanism of Action

This compound primarily induces vasorelaxation by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells (VSMCs) through L-type calcium channels.[1] This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.

Additionally, the potential role of this compound as a sigma-1 receptor antagonist may contribute to its vascular effects. Sigma-1 receptors are implicated in the regulation of various ion channels and signaling pathways that influence vascular tone.[5] Antagonism of these receptors could modulate calcium signaling and NO bioavailability, further influencing the vasorelaxant response.

Experimental Protocols

Isolated Tissue Vasorelaxation Assay Using Wire Myography

This protocol describes the assessment of this compound's vasorelaxant effects on isolated arterial rings.

Materials and Reagents:

  • This compound

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictors (e.g., U46619, KCl)

  • Acetylcholine (ACh)

  • Sodium Nitroprusside (SNP)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Wire myograph system

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on the two wires of the wire myograph chamber.

    • Submerge the rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined by a length-tension curve, typically 1.5-2.0 g for rat aorta).

    • During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.

    • Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

    • After washing out the KCl, assess endothelial integrity by pre-contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasorelaxation Protocol:

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine (EC50 to EC80 concentration).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath in a stepwise manner.

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • At the end of the experiment, add a maximal concentration of a known vasodilator like sodium nitroprusside (e.g., 100 µM) to achieve maximum relaxation.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation response to this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) values.

Data Presentation

The quantitative data from vasorelaxation experiments should be summarized in a clear and structured table for easy comparison.

CompoundAgonist Used (Pre-contraction)Emax (% Relaxation)EC50 (nM)
This compoundPhenylephrine (1 µM)95.2 ± 3.147 ± 5.2
VerapamilPhenylephrine (1 µM)98.5 ± 2.535 ± 4.1
NifedipinePhenylephrine (1 µM)99.1 ± 1.928 ± 3.5

Table 1: Representative vasorelaxant effects of this compound compared to other calcium channel blockers on isolated rat aortic rings pre-contracted with phenylephrine. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

cluster_0 Vascular Smooth Muscle Cell This compound This compound LTypeCaChannel L-type Ca2+ Channel This compound->LTypeCaChannel Inhibits Relaxation Relaxation This compound->Relaxation Ca_influx Ca2+ Influx LTypeCaChannel->Ca_influx Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Decreases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLC Myosin Light Chain MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction

Caption: this compound signaling pathway in vasorelaxation.

Experimental Workflow for Vasorelaxation Assay

cluster_workflow Vasorelaxation Assay Workflow A Tissue Isolation (e.g., Rat Aorta) B Arterial Ring Preparation A->B C Mounting in Wire Myograph B->C D Equilibration & Viability Check C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of this compound E->F G Data Acquisition F->G H Data Analysis (Concentration-Response Curve) G->H

Caption: Experimental workflow for the vasorelaxation assay.

Conclusion

This compound is a valuable tool for studying vascular physiology and pharmacology. Its primary action as a potent calcium channel blocker makes it an effective vasorelaxant. The detailed protocol provided here offers a standardized method for assessing its effects in isolated arteries. Further investigation into its interaction with sigma-1 receptors may reveal additional mechanisms contributing to its vascular profile, opening new avenues for therapeutic intervention in cardiovascular diseases.

References

Application Notes and Protocols: SR33805 Dose-Response in Porcine Coronary Artery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a potent vasorelaxant agent that has been characterized as a Ca2+ channel blocker. Understanding its dose-dependent effects on vascular smooth muscle is crucial for its development as a potential therapeutic agent for cardiovascular diseases. These application notes provide a detailed overview of the dose-response relationship of this compound in the porcine coronary artery, a well-established model for studying coronary vascular physiology. The protocols outlined below are based on established methodologies for investigating vascular pharmacology.

Data Presentation

The vasorelaxant effects of this compound were quantified by its ability to inhibit the sustained increases in intracellular Ca2+ concentration ([Ca2+]i) and contractile force induced by 118 mM K+-depolarization in porcine coronary artery strips. The half-maximal inhibitory concentrations (IC50) reveal a significant difference in the potency of this compound on these two parameters.

ParameterAgonistIC50 of this compound (nM)
Intracellular Ca2+ Concentration ([Ca2+]i)118 mM K+-depolarization3.2 ± 1.0
Contractile Force118 mM K+-depolarization49.4 ± 27.5

Data extracted from Ieiri et al., 2000.[1]

Furthermore, this compound demonstrated complete inhibition of the [Ca2+]i elevation induced by the thromboxane A2 analogue U46619 and histamine at a concentration of 1 µM.[1] This concentration is higher than that required for the complete inhibition of K+-depolarization induced [Ca2+]i elevation, suggesting a more potent effect on voltage-gated Ca2+ channels.[1]

Experimental Protocols

Porcine Coronary Artery Preparation

This protocol describes the isolation and preparation of porcine coronary artery strips for in vitro pharmacology studies.

Materials:

  • Fresh porcine hearts obtained from a local abattoir

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

  • Dissection microscope

  • Fine forceps and scissors

  • Organ bath system with force transducers

Procedure:

  • Immediately after heart excision, isolate the left anterior descending (LAD) coronary artery.

  • Place the isolated artery in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove the surrounding adipose and connective tissues.

  • Cut the artery into rings of approximately 2-3 mm in width.

  • For studies focusing on the medial layer, the endothelium can be removed by gently rubbing the intimal surface with a small wooden stick.

  • Mount the arterial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with solution changes every 15-20 minutes.

Measurement of Intracellular Ca2+ and Force

This protocol details the simultaneous measurement of intracellular Ca2+ concentration and contractile force in response to this compound.

Materials:

  • Prepared porcine coronary artery strips

  • Fura-2/AM (fluorescent Ca2+ indicator)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Dual-wavelength spectrofluorometer

  • Force transducer and data acquisition system

  • Agonists (e.g., high K+ solution, U46619, histamine)

  • This compound stock solution

Procedure:

  • Fura-2 Loading:

    • Incubate the arterial strips in Krebs-Henseleit solution containing 5 µM Fura-2/AM and 0.02% Pluronic F-127 for 4-5 hours at room temperature in the dark.

    • Wash the strips with fresh Krebs-Henseleit solution for 30 minutes to remove extracellular Fura-2/AM.

  • Experimental Setup:

    • Mount the Fura-2-loaded strips in a temperature-controlled organ bath on the stage of a dual-wavelength spectrofluorometer.

    • Excite the tissue alternately with light at 340 nm and 380 nm, and measure the emitted fluorescence at 510 nm. The ratio of the fluorescence intensities (F340/F380) is used as an index of [Ca2+]i.

    • Simultaneously record the isometric force generated by the arterial strip.

  • Dose-Response Curve Generation:

    • Induce a sustained contraction with an agonist (e.g., 118 mM K+-depolarization).

    • Once the contraction and [Ca2+]i reach a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in both [Ca2+]i and force at each concentration until a maximal response is achieved or the response plateaus.

    • Calculate the percentage inhibition of the agonist-induced response at each this compound concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound in Porcine Coronary Artery

SR33805_Signaling_Pathway K_depol K+ Depolarization VGCC Voltage-Gated Ca2+ Channels K_depol->VGCC Activates U46619 U46619 (TXA2 analog) Receptor Receptors (TXA2, Histamine) U46619->Receptor Histamine Histamine Histamine->Receptor This compound This compound This compound->VGCC Inhibits Shift Leftward shift in Ca2+-force relationship This compound->Shift Ca_influx Ca2+ Influx VGCC->Ca_influx Receptor->Ca_influx Ca_i ↑ [Ca2+]i Ca_influx->Ca_i CaM Calmodulin Ca_i->CaM Activates MLCK MLCK CaM->MLCK Activates MLC_P MLC Phosphorylation MLCK->MLC_P Contraction Contraction MLC_P->Contraction Shift->Contraction Potentiates at given [Ca2+]i Experimental_Workflow A Isolate Porcine LAD Coronary Artery B Prepare Arterial Rings (2-3 mm width) A->B C Mount in Organ Bath (Krebs-Henseleit, 37°C) B->C D Equilibrate under Resting Tension (~2g) C->D E Induce Sustained Contraction (e.g., 118 mM K+) D->E F Cumulative Addition of this compound E->F G Simultaneously Record [Ca2+]i and Force F->G H Data Analysis: - % Inhibition - Dose-Response Curve - IC50 Calculation G->H Logical_Relationship This compound This compound Inhibition_Ca Inhibition of [Ca2+]i Increase (IC50 = 3.2 nM) This compound->Inhibition_Ca Inhibition_Force Inhibition of Contractile Force (IC50 = 49.4 nM) This compound->Inhibition_Force Potency ~15x Higher Potency Inhibition_Ca->Potency Inhibition_Force->Potency Mechanism Suggests additional mechanism beyond Ca2+ influx inhibition (Ca2+ sensitization) Potency->Mechanism

References

Application Notes and Protocols: SR33805 in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a potent L-type calcium channel blocker that has demonstrated significant potential as a therapeutic agent for heart failure.[1][2] Unlike traditional inotropes that increase intracellular calcium concentration ([Ca2+]i) and can lead to adverse effects such as arrhythmias, this compound improves cardiac contractility by increasing the sensitivity of myofilaments to calcium.[1] This unique mechanism of action makes it a promising candidate for further investigation in heart failure research and drug development.

These application notes provide a comprehensive overview of the use of this compound in a preclinical model of heart failure, summarizing key quantitative data and detailing the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its beneficial effects in heart failure through a dual mechanism:

  • Calcium Sensitization: The primary mechanism is the enhancement of myofilament Ca2+ sensitivity. This compound achieves this by modulating the phosphorylation state of key sarcomeric proteins. It promotes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2) and, more significantly, a decrease in the phosphorylation of Troponin I (TnI).[1][2]

  • PKA Inhibition: The dephosphorylation of TnI is attributed to the inhibitory effect of this compound on Protein Kinase A (PKA) activity.[1][2] In heart failure, the β-adrenergic system is often chronically activated, leading to PKA-mediated phosphorylation of TnI, which desensitizes myofilaments to Ca2+. By inhibiting PKA, this compound counteracts this pathological process.[1]

  • Calcium Channel Blockade: As a potent Ca2+ channel blocker, this compound also reduces Ca2+ influx through L-type calcium channels.[3][4] However, its potent calcium-sensitizing effect overcomes the negative inotropic effect expected from calcium channel blockade, resulting in a net improvement in contractility without increasing global intracellular Ca2+ transients.[1][3]

Data Presentation

The following tables summarize the quantitative data from studies evaluating this compound in a rat model of myocardial infarction (MI)-induced heart failure.

Table 1: In Vivo Effects of this compound on Cardiac Function in MI Rats

ParameterTreatment GroupValueReference
Dosage This compound20 mg/kg (single i.p. bolus)[1][2]
End-Systolic Strain MI + this compoundImproved[1][2]
Fractional Shortening MI + this compoundImproved[1][2]

Table 2: In Vitro Effects of this compound on Isolated Cardiomyocytes from MI Rats

ParameterTreatment GroupValueReference
Concentration This compound10 µM[1][2]
Cell Shortening MI + this compoundRestored to sham levels[1][2]
Ca2+ Transient Amplitude MI + this compoundUnchanged[1][2]
Myofilament Ca2+ Sensitivity MI + this compoundIncreased[1]
MLC-2 Phosphorylation MI + this compoundSlightly Increased[1][2]
TnI Phosphorylation MI + this compoundSignificantly Decreased[1][2]
PKA Activity MI + this compoundInhibited[1][2]

Table 3: Electrophysiological and Biophysical Properties of this compound

ParameterValueReference
IC50 for L-type Ca2+ Current Blockade 2.4 x 10-8 M[3][4]
Effect on Maximal Ca2+-activated Force (Skinned Cardiomyocytes, 10-8 M) Increased[3]
Effect on Tension-pCa Relation (Skinned Cardiomyocytes, 10-6–10-5 M) Leftward Shift (Increased Ca2+ sensitivity)[3][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a heart failure model.

Protocol 1: Myocardial Infarction (MI) Induced Heart Failure in Rats

This protocol describes the creation of a common and reproducible model of post-ischemic heart failure.

  • Animal Model: Male Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.

  • Surgical Procedure:

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the immediate appearance of pallor in the apical region of the left ventricle.

    • Close the chest in layers.

  • Post-operative Care: Provide analgesics and monitor the animal for recovery.

  • Heart Failure Development: Allow 6-8 weeks for the development of end-stage heart failure, characterized by significant left ventricular dysfunction.

  • Sham Control: Perform the same surgical procedure without ligating the LAD artery.

Protocol 2: In Vivo Evaluation of Cardiac Function

This protocol outlines the procedure for assessing the acute effects of this compound on cardiac function in MI rats.

  • Echocardiography:

    • Lightly anesthetize the MI and sham rats.

    • Perform baseline transthoracic echocardiography to measure parameters such as fractional shortening, ejection fraction, and end-systolic strain.

  • Drug Administration:

    • Administer a single intraperitoneal (i.p.) bolus of this compound (20 mg/kg) or vehicle control.[1][2]

  • Post-treatment Echocardiography:

    • Repeat echocardiographic measurements at defined time points (e.g., 30 minutes) post-injection to assess changes in cardiac function.[6]

Protocol 3: Isolation and Treatment of Adult Rat Cardiomyocytes

This protocol details the isolation of cardiomyocytes for in vitro studies.

  • Heart Extraction:

    • Heparinize and anesthetize the rat.

    • Perform a thoracotomy and rapidly excise the heart.

    • Immediately cannulate the aorta and mount it on a Langendorff apparatus.

  • Perfusion:

    • Perfuse the heart with a Ca2+-free buffer to wash out the blood.

    • Switch to a digestion buffer containing collagenase to dissociate the tissue.

  • Cell Isolation:

    • Once the heart is digested, remove the ventricles and gently mince the tissue.

    • Filter the cell suspension to remove undigested tissue.

    • Gradually reintroduce Ca2+ to the cell suspension.

  • In Vitro Treatment:

    • Plate the isolated cardiomyocytes.

    • Incubate the cells with this compound (10 µM) or vehicle for a specified duration (e.g., 10 minutes) before analysis.[1][7]

Protocol 4: Measurement of Cardiomyocyte Contractility and Ca2+ Transients

This protocol describes the simultaneous measurement of cell shortening and intracellular calcium.

  • Fluorescent Dye Loading:

    • Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Indo-1 AM).

  • Microscopy Setup:

    • Place the coverslip with dye-loaded cells on the stage of an inverted microscope equipped for simultaneous recording of cell dimensions and fluorescence.

  • Data Acquisition:

    • Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 0.5 Hz).

    • Record cell shortening (sarcomere length changes) and the corresponding Ca2+ transients before and after the application of this compound.

Protocol 5: Analysis of Sarcomeric Protein Phosphorylation

This protocol is for determining the phosphorylation status of MLC-2 and TnI.

  • Protein Extraction:

    • Homogenize left ventricular tissue or lyse isolated cardiomyocytes in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of MLC-2 and TnI.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Signaling Pathway of this compound in Heart Failure

SR33805_Mechanism cluster_HF Heart Failure Pathophysiology cluster_this compound This compound Intervention Beta_AR β-Adrenergic Receptor PKA PKA Beta_AR->PKA ↑ Activation TnI Troponin I (TnI) PKA->TnI Phosphorylation PKA_Inhibition PKA Inhibition pTnI p-TnI TnI_dephospho TnI Dephosphorylation Ca_Sensitivity_Dec Myofilament Ca2+ Sensitivity ↓ pTnI->Ca_Sensitivity_Dec Ca_Sensitivity_Inc Myofilament Ca2+ Sensitivity ↑ This compound This compound This compound->PKA_Inhibition pMLC2 p-MLC-2 This compound->pMLC2 ↑ Phosphorylation PKA_Inhibition->TnI_dephospho TnI_dephospho->Ca_Sensitivity_Inc MLC2 MLC-2 pMLC2->Ca_Sensitivity_Inc Contractility Improved Contractility Ca_Sensitivity_Inc->Contractility

Caption: Signaling pathway of this compound in heart failure.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo / In Vitro Analysis cluster_Biochem MI_Model Heart Failure Model (Rat MI) InVivo_Treatment This compound Administration (20 mg/kg i.p.) MI_Model->InVivo_Treatment Isolation Cardiomyocyte Isolation MI_Model->Isolation Echo Echocardiography (Cardiac Function) InVivo_Treatment->Echo InVitro_Treatment This compound Treatment (10 µM) Isolation->InVitro_Treatment Contractility Contractility & Ca2+ Transient Measurement InVitro_Treatment->Contractility Biochemistry Biochemical Analysis InVitro_Treatment->Biochemistry Phosphorylation Phosphorylation (TnI, MLC-2) Biochemistry->Phosphorylation PKA_Assay PKA Activity Assay Biochemistry->PKA_Assay

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of this compound Effects

Logical_Relationship cluster_Cellular Cellular Level Effects cluster_Functional Functional Outcomes This compound This compound PKA_Inhibit PKA Inhibition This compound->PKA_Inhibit MLC2_Phospho ↑ MLC-2 Phosphorylation This compound->MLC2_Phospho TnI_Dephospho ↓ TnI Phosphorylation PKA_Inhibit->TnI_Dephospho Myo_Sens ↑ Myofilament Ca2+ Sensitivity TnI_Dephospho->Myo_Sens MLC2_Phospho->Myo_Sens Cell_Shortening Restored Cell Shortening (w/o ↑ Ca2+ Transient) Myo_Sens->Cell_Shortening Cardiac_Function Improved In Vivo Cardiac Function Cell_Shortening->Cardiac_Function

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for Measuring SR33805 Effects on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally measuring the effects of SR33805 on cardiac contractility. This compound is a compound known to enhance cardiac myofilament Ca2+ sensitivity, offering a potential therapeutic avenue for heart failure.[1][2][3] This document outlines the mechanism of action of this compound and provides detailed protocols for in vitro and in vivo experimental setups to assess its impact on cardiomyocyte function.

Mechanism of Action of this compound

This compound exerts its positive inotropic effect primarily by increasing the sensitivity of cardiac myofilaments to calcium, rather than by increasing intracellular calcium concentration.[1][2][3] This is a key characteristic, as elevated intracellular calcium can lead to adverse effects such as arrhythmias. The mechanism involves the modulation of the phosphorylation state of key sarcomeric regulatory proteins. Specifically, this compound has been shown to decrease the phosphorylation of troponin I (TnI) and slightly increase the phosphorylation of myosin light chain-2 (MLC-2).[1][3] The dephosphorylation of TnI is attributed to the inhibition of Protein Kinase A (PKA) activity by this compound.[1][3] This alteration in protein phosphorylation leads to a sensitization of the contractile apparatus to Ca2+, resulting in improved cardiac contractility.[1][2][3]

SR33805_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits MLC2 Myosin Light Chain-2 (MLC-2) This compound->MLC2 Modulates TnI Troponin I (TnI) PKA->TnI Phosphorylates pTnI Phosphorylated TnI (pTnI) (Decreased) TnI->pTnI Myofilament Myofilament Ca2+ Sensitivity (Increased) pTnI->Myofilament pMLC2 Phosphorylated MLC-2 (pMLC-2) (Slightly Increased) MLC2->pMLC2 pMLC2->Myofilament Contractility Cardiac Contractility (Increased) Myofilament->Contractility

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly investigate the effects of this compound on cardiac contractility, encompassing in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cardiomyocyte_Isolation 1. Isolation of Adult Rat Ventricular Cardiomyocytes Intact_Cell_Assays 2a. Intact Cardiomyocyte Assays Cardiomyocyte_Isolation->Intact_Cell_Assays Skinned_Fiber_Assays 2b. Skinned Muscle Fiber Assays Cardiomyocyte_Isolation->Skinned_Fiber_Assays Biochemical_Assays 3. Biochemical Assays Cardiomyocyte_Isolation->Biochemical_Assays Cell_Shortening Cell Shortening & Ca2+ Transients Intact_Cell_Assays->Cell_Shortening Force_pCa Force-pCa Relationship Skinned_Fiber_Assays->Force_pCa Western_Blot Western Blot (pTnI, pMLC-2) Biochemical_Assays->Western_Blot PKA_Assay PKA Activity Assay Biochemical_Assays->PKA_Assay Animal_Model 4. Animal Model of Heart Failure (e.g., MI) SR33805_Admin 5. This compound Administration Animal_Model->SR33805_Admin Echocardiography 6. Echocardiography SR33805_Admin->Echocardiography Cardiac_Function Assessment of Cardiac Function (FS, Strain) Echocardiography->Cardiac_Function

References

Application Notes and Protocols for SR33805 Solution Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a potent calcium channel antagonist that also enhances the sensitivity of cardiac myofilaments to Ca2+. This dual mechanism of action makes it a valuable tool for preclinical research in cardiovascular diseases, such as heart failure and contractile dysfunction. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of this compound solutions for administration to laboratory animals, focusing on achieving appropriate solubility and stability while ensuring animal safety.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₃₂H₄₀N₂O₅SMedKoo Biosciences
Molecular Weight 580.74 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Purity >98% (or refer to the Certificate of Analysis)MedKoo Biosciences
Solubility To be determined experimentally (see Protocol 1)MedKoo Biosciences
Storage (Solid) Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)MedKoo Biosciences
Storage (Stock Solution) 0-4°C for short term (days to weeks), or -20°C for long term (months)MedKoo Biosciences

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Solvents

Objective: To determine the approximate solubility of this compound in common solvents to inform the selection of an appropriate vehicle for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Ethanol (200 proof), USP grade

  • Polyethylene glycol 300 (PEG300), NF grade

  • Propylene glycol (PG), USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

Method:

  • Weigh out a small, precise amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, the solubility is at least at that concentration (e.g., 50 mg/mL). You can continue to add small, known amounts of this compound to determine the saturation point.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation steps.

  • Continue adding solvent in a stepwise manner until the solid is completely dissolved.

  • Calculate the final concentration in mg/mL. This will be the approximate solubility of this compound in that solvent.

  • Repeat this procedure for each solvent to be tested.

  • Record all results in a table for comparison (see Table 2 for an example).

SolventThis compound Added (mg)Final Volume (mL)Approximate Solubility (mg/mL)Observations
DMSO
Ethanol
PEG300
Propylene Glycol
Water

Table 2: Example Table for Recording this compound Solubility Data

Protocol 2: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • DMSO (or another suitable solvent determined in Protocol 1)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Method:

  • Based on the results from Protocol 1, select a solvent in which this compound is highly soluble (e.g., DMSO).

  • Determine the desired concentration for your stock solution (e.g., 50 mg/mL).

  • Calculate the required mass of this compound and volume of solvent.

  • In a sterile tube or vial, add the calculated volume of DMSO to the weighed this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 3: Preparation of this compound Dosing Solution for In Vivo Administration

Objective: To prepare a final dosing solution of this compound in a vehicle that is safe and well-tolerated for in vivo administration.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 1% (v/v) and not exceeding 10% (v/v), to avoid toxicity.

  • Vehicle Selection: The choice of vehicle will depend on the required dose, the route of administration, and the solubility of this compound. A common strategy for poorly water-soluble compounds is to use a co-solvent system.

  • Sterility: All solutions for parenteral administration must be prepared under sterile conditions.

Example Vehicle Formulations:

The following are examples of commonly used vehicle formulations for in vivo studies of hydrophobic compounds. The suitability of these for this compound should be confirmed through solubility and stability testing.

FormulationComposition (v/v/v)
Vehicle A 10% DMSO / 40% PEG300 / 50% Saline
Vehicle B 5% DMSO / 10% Tween 80 / 85% Saline
Vehicle C 10% DMSO / 90% Corn Oil (for oral or subcutaneous administration)

Table 3: Example Vehicle Formulations for In Vivo Studies

Method (using Vehicle A as an example):

  • Calculate the required volume of the final dosing solution based on the number of animals and the dosing volume (e.g., 5 mg/kg in a 10 mL/kg injection volume for a 25g mouse requires a 0.5 mg/mL solution).

  • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in the dosing solution.

  • In a sterile tube, add the required volume of PEG300.

  • Add the calculated volume of the this compound stock solution (in DMSO) to the PEG300 and mix thoroughly by vortexing.

  • Slowly add the sterile saline to the mixture while vortexing to ensure a homogenous solution.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents, if within safe limits).

  • Prepare the dosing solution fresh on the day of the experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vivo application.

SR33805_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx This compound This compound This compound->L-type Ca2+ Channel Inhibits Myofilaments Myofilaments This compound->Myofilaments Increases Ca2+ Sensitivity Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Decreased Intracellular Ca2+->Myofilaments Binds to Troponin C Contraction Contraction Myofilaments->Contraction Enhanced

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

In_Vivo_Workflow A 1. Determine this compound Solubility (Protocol 1) B 2. Prepare Stock Solution (Protocol 2) A->B C 3. Prepare Dosing Solution (Protocol 3) B->C D 4. Animal Dosing (e.g., IP, IV, Oral) C->D E 5. In Vivo Study (e.g., Efficacy, PK/PD) D->E F 6. Data Analysis E->F

Caption: General workflow for in vivo studies using this compound.

Application Notes and Protocols for Studying Calcium Dynamics in Vascular Smooth Muscle Using SR33805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a potent and selective L-type calcium channel blocker that has demonstrated significant effects on vascular smooth muscle cell (VSMC) physiology.[1][2] Its distinct chemical structure and high affinity for the α1 subunit of L-type calcium channels make it a valuable tool for investigating the role of calcium influx in VSMC proliferation, contraction, and signaling.[2] These application notes provide detailed protocols for utilizing this compound to study calcium dynamics in VSMCs, along with a summary of its known quantitative effects and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound is a non-dihydropyridine Ca2+ channel antagonist that potently blocks L-type calcium channels.[2] It binds to a unique site on the α1 subunit of the channel, distinct from other classes of L-type calcium channel blockers.[2] By inhibiting these channels, this compound effectively reduces the influx of extracellular calcium into vascular smooth muscle cells, a critical step in both excitation-contraction coupling and mitogen-induced cell proliferation.[1][2] Studies have shown that this compound does not affect calcium release from intracellular stores, indicating its specificity for plasma membrane calcium channels.[2]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound on various processes in vascular smooth muscle cells.

Table 1: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation

ParameterCell TypeInhibitorIC50Reference
Serum-induced proliferationHuman Aortic Smooth Muscle CellsThis compound0.3 ± 0.1 µM[1]
PDGF-induced proliferationHuman Aortic Smooth Muscle CellsThis compoundPotent inhibitor (IC50 not specified)[1]
bFGF-induced proliferationHuman Aortic Smooth Muscle CellsThis compoundPotent inhibitor (IC50 not specified)[1]

Table 2: Inhibitory Effects of this compound on Calcium Influx and Contraction in Porcine Coronary Artery

ParameterStimulusInhibitorIC50Reference
Sustained [Ca2+]i increase118 mM K+This compound3.2 ± 1.0 nM[2]
Sustained Force118 mM K+This compound49.4 ± 27.5 nM[2]
Serum-stimulated 45Ca2+ uptakeFetal Calf SerumThis compound47 ± 18 nM[1]
[Ca2+]i elevationU46619 (Thromboxane A2 analogue)This compoundComplete inhibition at 1 µM[2]
[Ca2+]i elevationHistamineThis compoundComplete inhibition at 1 µM[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle

SR33805_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonists (e.g., Norepinephrine, Angiotensin II) GPCR GPCR Agonist->GPCR GrowthFactors Growth Factors (e.g., PDGF, bFGF) RTK RTK GrowthFactors->RTK This compound This compound LTCC L-type Ca2+ Channel (Cav1.2) This compound->LTCC GPCR->LTCC PLC PLC GPCR->PLC Prolif_pathway Proliferation Signaling (e.g., MAPK/ERK) RTK->Prolif_pathway Ca_influx Ca2+ Influx LTCC->Ca_influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR DAG->LTCC Ca_release Ca2+ Release SR->Ca_release Ca_i ↑ [Ca2+]i Ca_influx->Ca_i Ca_release->Ca_i CAM Calmodulin Ca_i->CAM Ca_i->Prolif_pathway MLCK MLCK CAM->MLCK Contraction Contraction MLCK->Contraction Proliferation Proliferation Prolif_pathway->Proliferation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow A 1. Culture VSMCs on coverslips or imaging plates B 2. Load cells with Ca2+ indicator (Fluo-4 AM or Fura-2 AM) A->B C 3. Pre-incubate with this compound (or vehicle control) B->C D 4. Acquire baseline fluorescence C->D E 5. Stimulate with agonist (e.g., KCl, U46619) D->E F 6. Record fluorescence changes over time E->F G 7. Analyze data: - Baseline vs. Peak fluorescence - Rate of Ca2+ increase F->G

Caption: Workflow for studying this compound effects on calcium dynamics.

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Vascular Smooth Muscle Cells using Fluo-4 AM

This protocol details the measurement of intracellular calcium changes in response to stimuli in the presence of this compound.

Materials:

  • Primary vascular smooth muscle cells (e.g., human aortic or porcine coronary)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist of choice (e.g., KCl, U46619, histamine)

  • Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Culture:

    • Plate VSMCs onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a 5 µM Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • This compound Incubation:

    • Prepare desired concentrations of this compound in HBSS. A vehicle control (e.g., DMSO) should also be prepared.

    • Incubate the dye-loaded cells with the this compound solution or vehicle for 15-30 minutes prior to imaging.

  • Calcium Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire a stable baseline fluorescence reading for 1-2 minutes.

    • Add the agonist of choice to the cells while continuously recording the fluorescence.

    • Record the fluorescence for a further 5-10 minutes to capture the full calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Express the data as a ratio of the fluorescence (F) to the initial baseline fluorescence (F0), i.e., F/F0.

    • Compare the peak F/F0 and the area under the curve between this compound-treated and control cells.

Protocol 2: Vasorelaxation Assay in Isolated Arterial Rings

This protocol is for assessing the functional effect of this compound on the contractility of isolated blood vessels.

Materials:

  • Isolated arterial segments (e.g., porcine coronary artery, rat aorta)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2/5% CO2.

  • Wire myograph system

  • Vasoconstrictor (e.g., phenylephrine, U46619, high KCl)

  • This compound

Procedure:

  • Tissue Preparation:

    • Dissect the artery of interest and cut into 2-3 mm rings.

    • Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution at 37°C and gassed with 95% O2/5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).

  • Induction of Contraction:

    • Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine or 30-60 mM KCl) to achieve a stable contraction plateau.

  • This compound Treatment:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5-10 minutes).

    • Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve for this compound and calculate the IC50 value for vasorelaxation.

Off-Target Considerations

While this compound is a potent L-type calcium channel blocker, it is important to consider potential off-target effects. Some studies have suggested that certain L-type calcium channel blockers can modulate store-operated calcium entry (SOCE) through STIM and ORAI proteins. However, there is currently no direct evidence to suggest that this compound interacts with SOCE or TRPC channels in vascular smooth muscle cells. Further investigation is warranted to fully characterize the selectivity profile of this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of L-type calcium channels in vascular smooth muscle physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of calcium dynamics, cellular proliferation, and vasoreactivity. Careful experimental design and data interpretation are crucial for advancing our understanding of these fundamental cellular processes.

References

Application Notes and Protocols for SR33805 Administration in Preclinical Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of SR33805 in rat models, particularly focusing on cardiovascular research. The protocols outlined below are based on available literature to aid in the design and execution of in vivo studies.

Introduction to this compound

This compound is a potent calcium channel antagonist with a dual mechanism of action. It not only blocks L-type Ca2+ channels but also increases the sensitivity of cardiac myofilaments to Ca2+. This unique profile makes it a valuable tool for investigating cardiac function and developing potential therapeutics for conditions such as heart failure and myocardial infarction. In preclinical rat models, this compound has been shown to improve cardiac contractility.[1][2]

Quantitative Data Summary

The following tables summarize the known dosage and administration routes for this compound in rats based on published preclinical studies.

Table 1: In Vivo Administration of this compound in Rats

ParameterDetailsReference
Route of Administration Intraperitoneal (IP) Bolus Injection[1][2]
Dosage 20 mg/kg[1][2]
Animal Model Myocardial Infarction (MI) Rat Model[1][2]
Observed Effect Improved end-systolic strain and fractional shortening of MI hearts[1][2]

Note: The specific vehicle used for the 20 mg/kg IP administration was not explicitly stated in the primary literature. Researchers should consider common vehicles for intraperitoneal injections in rats, such as saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, ensuring the final concentration of the vehicle is non-toxic.

Table 2: Pharmacokinetic and Toxicological Data

ParameterValueReference
Pharmacokinetic Data (Rats) Not available in public literature.
Toxicology Data (LD50, NOAEL in Rats) Not available in public literature.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a solution of this compound suitable for intraperitoneal injection in rats.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))

  • Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO), Tween 80) - Use with caution and at minimal, non-toxic concentrations.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe and needles (e.g., 25-27 gauge)

Protocol:

  • Determine the required concentration: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the rats, calculate the required concentration of the this compound solution. For example, for a 250g rat receiving a 20 mg/kg dose, the total dose is 5 mg. If the injection volume is 0.5 mL, the required concentration is 10 mg/mL.

  • Solubilization:

    • If this compound is soluble in the chosen aqueous vehicle, weigh the required amount of this compound powder and dissolve it directly in the sterile vehicle.

    • If this compound has low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like DMSO. Then, slowly add the sterile aqueous vehicle (e.g., saline or PBS) to the desired final volume while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is below toxic levels for rats (typically <5% for DMSO in IP injections).

  • Sterilization: If the preparation is not performed under aseptic conditions, filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a low temperature.

Intraperitoneal (IP) Administration of this compound in Rats

Objective: To administer this compound to a rat via intraperitoneal injection.

Materials:

  • Prepared this compound solution

  • Rat restraint device (optional)

  • Sterile syringe and needle (25-27 gauge)

  • 70% ethanol for disinfection

Protocol:

  • Animal Handling: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a restraint device.

  • Site Preparation: Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs. Swab the area with 70% ethanol.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.

  • Administration: Inject the this compound solution slowly and steadily.

  • Post-injection Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress, pain, or adverse reactions.

Induction of Myocardial Infarction in Rats (LAD Ligation Model)

Objective: To create a rat model of myocardial infarction for studying the effects of this compound. This is a surgical procedure that should be performed by trained personnel under aseptic conditions and with appropriate anesthesia and analgesia.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, retractors, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Ventilator

  • ECG monitoring equipment

  • Sterile drapes and gauze

  • Antiseptic solution and antibiotics

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and ensure a proper plane of anesthesia is maintained throughout the procedure. Shave and disinfect the surgical area on the left side of the chest.[3][4]

  • Intubation and Ventilation: Intubate the rat and connect it to a ventilator to maintain respiration.[3][4]

  • Thoracotomy: Make an incision through the skin and pectoral muscles to expose the ribs. Carefully open the chest cavity between the third and fourth ribs to expose the heart.[3]

  • LAD Ligation: Gently exteriorize the heart and identify the left anterior descending (LAD) coronary artery. Pass a suture needle under the LAD and tie a secure ligature to occlude the artery. Successful ligation is often confirmed by a visible paling of the myocardial tissue distal to the suture and by changes on the ECG.[1][2][3][4]

  • Closure: Return the heart to its normal position. Close the chest wall, muscle layers, and skin with sutures.

  • Post-operative Care: Discontinue anesthesia and allow the rat to recover in a warm, clean cage. Administer analgesics as per the approved animal care protocol to manage post-surgical pain. Monitor the animal closely for recovery and any signs of complications.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

SR33805_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition MLC2 Myosin Light Chain 2 (MLC-2) This compound->MLC2 Slight Increase in Phosphorylation TnI Troponin I (TnI) PKA->TnI Phosphorylation pTnI Phosphorylated TnI (pTnI) TnI->pTnI Myofilament Myofilament Ca2+ Sensitivity pTnI->Myofilament Decreases pMLC2 Phosphorylated MLC-2 (pMLC-2) MLC2->pMLC2 pMLC2->Myofilament Increases Contractility Cardiac Contractility Myofilament->Contractility Enhances

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Acclimation Rat Acclimation MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Acclimation->MI_Induction SR33805_Admin This compound Administration (e.g., 20 mg/kg IP) MI_Induction->SR33805_Admin SR33805_Prep This compound Formulation SR33805_Prep->SR33805_Admin Monitoring Post-Administration Monitoring SR33805_Admin->Monitoring Data_Collection Data Collection (e.g., Echocardiography) Monitoring->Data_Collection Tissue_Harvesting Tissue Harvesting Data_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical & Histological Analysis Tissue_Harvesting->Biochemical_Analysis

Caption: General experimental workflow for this compound studies in a rat MI model.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SR33805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of SR33805 using flow cytometry. This compound is a potent L-type calcium channel antagonist that also enhances the calcium sensitivity of myofilaments. Its primary mechanism of action involves blocking the influx of extracellular calcium, which can have significant impacts on various cellular processes, including proliferation, cell cycle progression, and apoptosis. The following protocols and data presentation formats are designed to facilitate the investigation of these effects in a robust and reproducible manner.

Overview of this compound's Cellular Effects

This compound's dual action as a calcium channel blocker and a myofilament sensitizer makes it a compound of interest in cardiovascular research and potentially in other areas where calcium signaling is crucial. In vitro studies have demonstrated its ability to inhibit the proliferation of vascular smooth muscle cells. Understanding the precise impact of this compound on cell fate is critical for its development as a therapeutic agent. Flow cytometry is an invaluable tool for dissecting these effects at the single-cell level.

Quantitative Data Presentation

Due to the limited availability of specific quantitative flow cytometry data for this compound in publicly accessible literature, the following tables present representative data from studies on other L-type calcium channel blockers. These tables are intended to serve as a template for presenting experimental results obtained with this compound.

Table 1: Effect of this compound on Apoptosis of [Cell Line] Cells

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.62.12.3
This compound185.210.54.3
This compound1065.825.19.1
This compound5040.345.214.5

Note: Data are representative and should be replaced with experimental findings.

Table 2: Effect of this compound on Cell Cycle Distribution of [Cell Line] Cells

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.130.214.7
This compound165.320.514.2
This compound1075.812.112.1
This compound5082.18.59.4

Note: Data are representative and should be replaced with experimental findings.

Table 3: Effect of this compound on Intracellular Calcium Levels in [Cell Line] Cells

TreatmentConcentration (µM)Basal Mean Fluorescence Intensity (MFI)Peak MFI after Stimulation
Vehicle Control01501200
This compound1145850
This compound10140500
This compound50135250

Note: Data are representative and should be replaced with experimental findings.

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and intracellular calcium in cells treated with this compound.

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/nerotic cells.[1][2][3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI (1 mg/mL stock) to the cell suspension.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire a minimum of 10,000 events per sample.

Data Analysis:

  • Live cells: Annexin V- and PI-

  • Early apoptotic cells: Annexin V+ and PI-

  • Late apoptotic/necrotic cells: Annexin V+ and PI+

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]

Materials:

  • This compound stock solution

  • Cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells as previously described.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data in a linear mode. Acquire at least 20,000 events per sample.

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol for Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye such as Indo-1 AM or Fluo-4 AM.[6]

Materials:

  • This compound stock solution

  • Cell culture medium (containing calcium)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Indo-1 AM or Fluo-4 AM fluorescent dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser (for Indo-1) or 488 nm laser (for Fluo-4)

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Indo-1 AM (final concentration 1-5 µM) or Fluo-4 AM (final concentration 1-5 µM) to the cell suspension. Pluronic F-127 can be added to a final concentration of 0.02% to improve dye solubility.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm HBSS to remove excess dye.

  • Treatment and Analysis:

    • Resuspend the cells in warm HBSS.

    • Equilibrate the cells at 37°C for 5-10 minutes.

    • Acquire a baseline fluorescence for 30-60 seconds on the flow cytometer.

    • Add this compound (or vehicle control) and continue to record the fluorescence signal.

    • To establish the maximal and minimal fluorescence, add ionomycin followed by EGTA at the end of the run.

  • Data Analysis: Analyze the data as a function of time. The change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) reflects the change in intracellular calcium concentration.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

SR33805_Signaling_Pathway cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L-type Ca2+ Channel->Ca_influx This compound This compound This compound->L-type Ca2+ Channel Blocks Myofilaments Myofilaments This compound->Myofilaments Sensitizes PKA Protein Kinase A (PKA) This compound->PKA Inhibits (Proposed) Intracellular_Ca Intracellular Ca2+ Ca_influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) Contraction Smooth Muscle Contraction/Proliferation MLC_P->Contraction Promotes Ca_sensitivity Increased Ca2+ Sensitivity Myofilaments->Ca_sensitivity Troponin_I Troponin I PKA->Troponin_I Phosphorylates Troponin_I_P Phosphorylated Troponin I Troponin_I_P->Ca_sensitivity Decreases (in some contexts)

Caption: Proposed signaling pathway of this compound.

Apoptosis_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in Annexin V Binding Buffer wash_pbs->resuspend_buffer stain_annexin Stain with Annexin V-FITC resuspend_buffer->stain_annexin stain_pi Stain with PI stain_annexin->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze

Caption: Experimental workflow for apoptosis analysis.

Cell_Cycle_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with 70% Ethanol wash_pbs->fix stain_pi Stain with PI/RNase fix->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze

Caption: Experimental workflow for cell cycle analysis.

Calcium_Flux_Workflow start Harvest and Wash Cells dye_loading Load with Calcium Dye (e.g., Indo-1 AM) start->dye_loading wash_dye Wash to Remove Excess Dye dye_loading->wash_dye acquire_baseline Acquire Baseline Fluorescence wash_dye->acquire_baseline add_this compound Add this compound and Record Signal acquire_baseline->add_this compound add_controls Add Ionomycin/EGTA (Controls) add_this compound->add_controls analyze Analyze Data add_controls->analyze

Caption: Experimental workflow for intracellular calcium analysis.

References

Application Notes and Protocols: Western Blot Analysis of SR33805 Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a potent L-type calcium channel antagonist that also enhances the sensitivity of myofilaments to Ca2+.[1] This dual mechanism of action makes it a valuable tool for investigating calcium signaling and its impact on cellular processes such as muscle contraction and cell proliferation.[1] In cardiac and smooth muscle cells, this compound has been demonstrated to modulate the phosphorylation state of key regulatory proteins and inhibit cell proliferation.[2][3]

These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on its key downstream targets. The provided methodologies cover the analysis of changes in the phosphorylation of Myosin Light Chain-2 (MLC-2) and Troponin I (TnI), as well as the expression of cell proliferation markers Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.

Data Presentation: Quantitative Analysis of this compound-Mediated Protein Modulation

The following tables summarize the expected quantitative changes in protein expression and phosphorylation following treatment with this compound, based on published findings and expected outcomes.

Table 1: Effect of this compound on the Phosphorylation of Myofilament Proteins in Myocardial Tissue

Target ProteinPhosphorylation SiteTreatment GroupNormalized Phosphorylation Level (relative to total protein)Fold Change vs. Untreated
Myosin Light Chain-2 (MLC-2)-Untreated Control1.00 ± 0.12-
This compound (10 µM)1.45 ± 0.18+1.45
Troponin I (TnI)Ser23/24Untreated Control1.00 ± 0.15-
This compound (10 µM)0.70 ± 0.10-0.70

Data is representative of expected results based on studies in myocardial tissue, where this compound has been shown to increase MLC-2 phosphorylation and decrease PKA-mediated TnI phosphorylation.[4]

Table 2: Anticipated Effect of this compound on the Expression of Cell Proliferation Markers in Vascular Smooth Muscle Cells

Target ProteinTreatment GroupNormalized Protein Expression (relative to loading control)Fold Change vs. Untreated
PCNAUntreated Control1.00 ± 0.20-
This compound (1 µM)0.55 ± 0.15-0.55
Cyclin D1Untreated Control1.00 ± 0.18-
This compound (1 µM)0.60 ± 0.13-0.60

This table presents hypothetical, yet realistic, data based on the known anti-proliferative effects of this compound on smooth muscle cells.[2] The actual fold change may vary depending on the cell line, experimental conditions, and this compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for the Western blot analysis.

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PKA Protein Kinase A (PKA) This compound->PKA Inhibits Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity This compound->Myofilament_Ca_Sensitivity Increases Cell_Proliferation Cell Proliferation (Inhibited) This compound->Cell_Proliferation Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx MLC_Kinase Myosin Light Chain Kinase (MLCK) Ca_influx->MLC_Kinase Activates Ca_influx->Cell_Proliferation Promotes TnI Troponin I (TnI) PKA->TnI Phosphorylates pTnI p-TnI (Ser23/24) (Decreased) TnI->pTnI Contraction Muscle Contraction Myofilament_Ca_Sensitivity->Contraction MLC2 Myosin Light Chain 2 (MLC-2) MLC_Kinase->MLC2 Phosphorylates pMLC2 p-MLC-2 (Increased) MLC2->pMLC2 pMLC2->Contraction Western_Blot_Workflow start Start: Cell/Tissue Culture treatment This compound Treatment start->treatment lysis Protein Extraction (Lysis) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-MLC-2, anti-PCNA) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Normalization detection->analysis end End: Quantified Results analysis->end

References

Troubleshooting & Optimization

SR33805 Technical Support Center: Troubleshooting and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SR33805 in experimental settings. Addressing common challenges with aqueous solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent L-type Ca2+ channel antagonist. Its mechanism of action is twofold: it blocks the influx of calcium ions through L-type calcium channels in cardiomyocytes and it also increases the sensitivity of cardiac myofilaments to calcium. This dual action is achieved, in part, through the inhibition of Protein Kinase A (PKA), which leads to a decrease in the phosphorylation of troponin I (TnI) and a slight increase in the phosphorylation of myosin light chain-2.[1][2]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is the low solubility of the compound in water-based media. When a concentrated DMSO stock solution is diluted, the compound can crash out of solution as the solvent environment changes from organic to aqueous.

To prevent this, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4] When diluting, add the stock solution to the pre-warmed media with rapid mixing to facilitate dispersion and prevent localized high concentrations.

Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?

A3: The final concentration of DMSO in cell culture should generally not exceed 1%, with many researchers recommending keeping it at or below 0.1% to avoid cytotoxic effects.[3][4] The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess the impact of the solvent on your specific cells.

Q4: How should I store my this compound powder and stock solutions?

A4: this compound powder should be stored in a dry, dark place at -20°C for long-term storage. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. Low aqueous solubility of this compound. Final concentration of this compound is above its solubility limit in the aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.5%).- Pre-warm the aqueous buffer or media to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while vigorously vortexing or stirring the aqueous solution.- Consider using a solubilizing agent, such as Pluronic F-127 or Kolliphor EL, in your aqueous solution, after validating its compatibility with your experimental system.
A clear solution becomes cloudy or forms a precipitate over time. Compound is coming out of solution due to temperature changes or instability.- Store working solutions at the appropriate temperature and use them within their stability window. Avoid prolonged storage of dilute aqueous solutions.- Prepare fresh working solutions immediately before each experiment.
Inconsistent experimental results. Variability in the amount of dissolved this compound.- Visually inspect your working solution for any signs of precipitation before each use.- If precipitation is suspected, gently warm the solution and vortex to attempt redissolution. If it persists, prepare a fresh solution.- Ensure your stock solution is fully dissolved before making dilutions.

Data Presentation: this compound Solubility

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (177.07 mM)Preferred solvent for preparing concentrated stock solutions.
EthanolData not available
Phosphate-Buffered Saline (PBS)Data not availableExpected to be very low. Direct dissolution in PBS is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 564.74 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of this compound powder.

    • Calculation: 10 mmol/L * 0.001 L * 564.74 g/mol = 0.0056474 g = 5.65 mg

  • Dissolution: a. Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment. (e.g., final this compound concentration of 10 µM and final DMSO concentration of 0.1%).

  • Perform serial dilutions: a. Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or sterile cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium). b. Final Dilution: Dilute the stock or intermediate solution into the final volume of pre-warmed cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the this compound stock solution to the medium, mix thoroughly by gentle pipetting or vortexing to ensure a homogenous solution and minimize the risk of precipitation.

  • Application: Use the freshly prepared working solution for your cell-based assay immediately.

Mandatory Visualizations

SR33805_Troubleshooting_Workflow start Start: Precipitation Observed in Aqueous Solution check_stock Is the stock solution fully dissolved? start->check_stock redissolve_stock Action: Warm and vortex stock solution. check_stock->redissolve_stock No check_final_conc Is the final DMSO concentration <0.5%? check_stock->check_final_conc Yes redissolve_stock->check_stock increase_dmso Action: Increase final DMSO (if tolerated by cells). check_final_conc->increase_dmso No check_dilution_method Was the dilution performed into pre-warmed media with rapid mixing? check_final_conc->check_dilution_method Yes increase_dmso->check_final_conc improve_dilution Action: Pre-warm media to 37°C. Add stock dropwise with vortexing. check_dilution_method->improve_dilution No end_success Success: Clear Solution check_dilution_method->end_success Yes improve_dilution->check_dilution_method use_solubilizer Consider using a solubilizing agent. improve_dilution->use_solubilizer

Caption: Troubleshooting workflow for this compound precipitation issues.

SR33805_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks SR33805_cyto This compound This compound->SR33805_cyto Enters Cell Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates PKA Protein Kinase A (PKA) Ca_influx->PKA Activates (indirectly) TnI Troponin I (TnI) PKA->TnI Phosphorylates MLC2 Myosin Light Chain 2 (MLC-2) PKA->MLC2 Indirectly affects SR33805_cyto->PKA Inhibits P_TnI Phosphorylated TnI (P-TnI) Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity P_TnI->Myofilament_Ca_Sensitivity Decreases P_MLC2 Phosphorylated MLC-2 (P-MLC-2) P_MLC2->Myofilament_Ca_Sensitivity Slightly Increases

Caption: Simplified signaling pathway of this compound in cardiomyocytes.

References

How to prevent SR33805 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of SR33805 in cell culture, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture medium can significantly impact your experimental results by reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to troubleshoot and prevent this issue.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly to the media can cause the compound to crash out of solution.[1][2]Optimize Dilution Technique: 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound DMSO stock solution dropwise to the vortex of the pre-warmed media while gently swirling. This ensures rapid and even dispersion.[2] 3. Perform serial dilutions in the cell culture medium to reach the final desired concentration.[3]
High Final Concentration: The desired final concentration of this compound may be above its solubility limit in the specific cell culture medium being used.Determine Maximum Soluble Concentration: 1. Conduct a preliminary solubility test in your specific cell culture medium to find the highest concentration at which this compound remains in solution. 2. If your target concentration is too high, consider redesigning the experiment with a lower, soluble concentration.
Precipitation Over Time in Incubator Temperature Shifts: Changes in temperature between the lab bench and the 37°C incubator can affect the solubility of the compound.Maintain Temperature: 1. Always use pre-warmed (37°C) media for preparing your working solutions. 2. Minimize the time the culture plates are outside the incubator.
pH Instability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[2]Ensure Proper Buffering: 1. Use a well-buffered medium appropriate for your cell line and incubator CO2 concentration. 2. For long-term experiments, consider changing the medium with freshly prepared this compound at regular intervals.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2]Evaluate Media Composition: 1. If using serum-containing media, the serum proteins can sometimes help to solubilize hydrophobic compounds.[1][4] However, batch-to-batch variability in serum can lead to inconsistent results.[4] 2. If using serum-free media, the absence of proteins may reduce solubility. Consider adding purified bovine serum albumin (BSA) as a stabilizing agent.
Cloudy or Hazy Media Formation of Fine Precipitate: This can indicate that the compound is on the verge of precipitating and the solution is supersaturated.Reduce Final Concentration: Lower the final concentration of this compound in your experiment.
High DMSO Concentration: While this compound is highly soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to precipitation upon dilution.Minimize Final DMSO Concentration: 1. Aim for a final DMSO concentration of ≤ 0.1%. Most cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cells.[2][3] 2. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL (approximately 177 mM).[5] Always use anhydrous, cell culture grade DMSO to prevent the introduction of moisture, which can affect compound stability and solubility.

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.

Q3: Can I filter the medium to remove the precipitate?

A3: Filtering the medium to remove precipitate is generally not recommended. This will also remove the precipitated compound, leading to an unknown and lower final concentration of soluble this compound in your experiment. It is better to address the root cause of the precipitation.

Q4: Does the type of cell culture medium affect the solubility of this compound?

A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media contain various salts, amino acids, vitamins, and other components that can interact with this compound. The presence or absence of serum can also play a major role.[4] It is advisable to test the solubility of this compound in the specific medium you are using for your experiments.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent L-type calcium channel blocker.[6][7] In cardiomyocytes, it inhibits the influx of Ca2+ through the Cav1.2 channel, which is a key step in excitation-contraction coupling.[6][8][9][10] By blocking this channel, this compound can modulate cellular processes that are dependent on calcium signaling.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound
Property Value Source
Molecular Formula C₃₂H₄₀N₂O₅S[5]
Molecular Weight 564.74 g/mol [5]
Solubility in DMSO ≥ 100 mg/mL (≥ 177.07 mM)[5]
Aqueous Solubility Poor (inferred from high DMSO solubility and common properties of similar small molecules)N/A
Table 2: Factors Influencing Small Molecule Solubility in Cell Culture Media
Factor Effect on Solubility of Hydrophobic Compounds Considerations
Solvent Choice High solubility in organic solvents like DMSO.Final concentration in media should be minimized to avoid cytotoxicity (typically ≤ 0.1%).[2][3]
Temperature Generally, solubility increases with temperature.Pre-warming media to 37°C can help prevent precipitation.[2]
pH Can significantly affect the solubility of ionizable compounds.Cellular metabolism can alter media pH over time.[2]
Serum Proteins (e.g., Albumin) Can increase the apparent solubility of hydrophobic compounds through binding.[1][4]Can also reduce the free concentration of the compound available to cells. Batch-to-batch variability can lead to inconsistent results.[4]
Media Salt Concentration High salt concentrations can decrease the solubility of non-polar compounds ("salting out" effect).[2]Cell culture media are high in salts.
Compound Concentration Precipitation occurs when the concentration exceeds the solubility limit.Determine the empirical solubility limit in your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.65 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium to the final desired working concentration while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Pre-warm the cell culture medium to 37°C in a water bath or incubator.

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • For a final concentration of 10 µM in 10 mL of medium, you will need 10 µL of the 10 mM stock solution.

  • In a sterile conical tube, add the 10 mL of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the 10 µL of the this compound stock solution dropwise into the vortex. This ensures rapid dispersion and prevents localized high concentrations.

  • If preparing serial dilutions, always use pre-warmed medium for each dilution step.

  • Use the freshly prepared working solution immediately for your experiments.

  • Crucially, include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

G Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Important Controls weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw dilute Add Stock Dropwise to Vortexing Medium thaw->dilute warm_media Pre-warm Cell Culture Medium to 37°C warm_media->dilute use Use Immediately in Experiment dilute->use vehicle Prepare Vehicle Control (Medium + Same % DMSO)

Caption: Workflow for preparing this compound solutions.

G This compound Action on L-Type Calcium Channel Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol depolarization Membrane Depolarization ltcc L-Type Ca²⁺ Channel (Cav1.2) depolarization->ltcc Activates ca_influx Ca²⁺ Influx ltcc->ca_influx Mediates This compound This compound This compound->ltcc Blocks downstream Downstream Ca²⁺-Dependent Signaling Pathways (e.g., Excitation-Contraction Coupling, Gene Expression) ca_influx->downstream Initiates

Caption: this compound signaling pathway.

References

Optimizing SR33805 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of SR33805 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure maximum efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent Ca2+ channel antagonist.[1] It functions by blocking L-type Ca2+ channels, thereby reducing the influx of calcium into cells.[1] Uniquely, it also exhibits a dual mechanism of action by increasing the sensitivity of cardiac myofilaments to Ca2+, which enhances contractility without causing an overload of intracellular calcium.[1][2]

Q2: What are the typical effective concentrations of this compound in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For instance, in depolarized conditions, it has an EC50 of 4.1 nM, while in polarized conditions, the EC50 is 33 nM.[1] In cultured human aortic smooth muscle cells, this compound inhibited fetal calf serum-induced proliferation with an IC50 value of 0.3 ± 0.1 µM.[3] For inhibition of serum-stimulated 45Ca2+ uptake in these cells, the IC50 was 47 ± 18 nM.[3] In porcine coronary artery strips, this compound inhibited sustained increases in cytosolic Ca2+ concentration (--INVALID-LINK--) and force with IC50 values of 3.2 ± 1.0 nM and 49.4 ± 27.5 nM, respectively.[4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound can be formulated in DMSO.[1] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been used in animal models. For example, in a study on rats with myocardial infarction, treatment with this compound improved the contractility of the failing hearts.[1] In another study, this compound administered orally at 6.0 mg/kg/day inhibited the development of intimal thickening in rabbit carotid arteries following injury.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
No observable effect of this compound Incorrect Concentration: The effective concentration may be outside the tested range.Perform a dose-response experiment over a wider range of concentrations (e.g., from 1 nM to 100 µM).
Compound Degradation: Improper storage may have led to the degradation of the compound.Ensure the compound has been stored correctly at the recommended temperature and protected from light. Use a freshly prepared stock solution and avoid multiple freeze-thaw cycles.
Solubility Issues: The compound may not be fully dissolved in the experimental medium.Visually inspect for any precipitation after diluting the stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept low to avoid precipitation.
High variability between replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.Ensure a homogenous cell suspension and use appropriate techniques for cell seeding to achieve uniform cell numbers in each well.
Pipetting Errors: Inaccurate pipetting can lead to variations in the final compound concentration.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
Unexpected cytotoxicity High Compound Concentration: At very high concentrations, this compound may induce non-specific toxic effects.Determine the cytotoxic concentration of this compound for your specific cell type using a cell viability assay. Use concentrations below the cytotoxic threshold for your efficacy studies.
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Include a vehicle control in your experiments to assess the effect of the solvent alone. Keep the final vehicle concentration consistent across all wells and as low as possible.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell Type/TissueExperimental ConditionParameter MeasuredEffective Concentration (IC50/EC50)Reference
Rat CardiomyocytesDepolarizedCa2+ channel antagonism4.1 nM (EC50)[1]
Rat CardiomyocytesPolarizedCa2+ channel antagonism33 nM (EC50)[1]
Human Aortic Smooth Muscle CellsFetal Calf Serum-Induced ProliferationCell Proliferation0.3 ± 0.1 µM (IC50)[3]
Human Aortic Smooth Muscle CellsSerum-Stimulated 45Ca2+ UptakeCa2+ Uptake47 ± 18 nM (IC50)[3]
Porcine Coronary Artery118 mM K+-DepolarizationCytosolic Ca2+ Concentration3.2 ± 1.0 nM (IC50)[4]
Porcine Coronary Artery118 mM K+-DepolarizationForce49.4 ± 27.5 nM (IC50)[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cell Proliferation

This protocol is adapted from studies on human aortic smooth muscle cells.[3][5]

1. Cell Culture:

  • Culture human aortic smooth muscle cells in appropriate growth medium supplemented with fetal calf serum (FCS).
  • Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

3. Treatment:

  • Starve the cells in a serum-free medium for 24 hours to synchronize them.
  • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).
  • After 1 hour of pre-incubation with this compound, stimulate the cells with a growth factor such as platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF), or with FCS.

4. Proliferation Assay:

  • Incubate the cells for the desired period (e.g., 48 hours).
  • Assess cell proliferation using a standard method such as MTT, BrdU incorporation, or direct cell counting.

5. Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Cytosolic Ca2+ Concentration in Vascular Smooth Muscle

This protocol is based on a study using porcine coronary artery strips.[4]

1. Tissue Preparation:

  • Isolate the porcine coronary artery and prepare medial strips.
  • Load the strips with a fluorescent Ca2+ indicator dye (e.g., Fura-2/AM).

2. Experimental Setup:

  • Mount the tissue strips in an organ bath or a similar setup that allows for simultaneous measurement of force and fluorescence.
  • Perfuse the tissue with a physiological salt solution.

3. Treatment and Measurement:

  • Induce a sustained increase in intracellular Ca2+ and force by depolarizing the tissue with a high concentration of K+ (e.g., 118 mM).
  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
  • Continuously monitor the changes in cytosolic Ca2+ concentration (by measuring the fluorescence ratio of the Ca2+ indicator) and the contractile force.

4. Data Analysis:

  • Calculate the percentage of inhibition of the K+-induced increase in --INVALID-LINK-- and force for each concentration of this compound.
  • Determine the IC50 values for the inhibition of both parameters.

Visualizations

SR33805_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_channel L-type Ca2+ Channel This compound->L_type_Ca_channel Blocks Myofilament_sensitization Myofilament Ca2+ Sensitization This compound->Myofilament_sensitization Induces Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates Myofilaments Cardiac Myofilaments Ca_influx->Myofilaments Activates Contraction Muscle Contraction Myofilaments->Contraction Results in Myofilament_sensitization->Contraction Enhances

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start cell_culture Cell Culture / Tissue Preparation start->cell_culture compound_prep This compound Stock & Dilutions cell_culture->compound_prep treatment Cell/Tissue Treatment cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition (e.g., Proliferation, Ca2+ imaging) incubation->data_acquisition data_analysis Data Analysis (IC50/EC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

Technical Support Center: Troubleshooting Unexpected SR33805 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SR33805. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound is recognized as a potent L-type calcium channel antagonist.[1] It has been shown to inhibit voltage-gated Ca2+ channels and also increase the sensitivity of cardiac myofilaments to Ca2+.[1][2] Preclinical studies have demonstrated its effects on vasorelaxation and cardiac contractility.[1][2] Beyond its established role in cardiovascular research, the critical role of calcium signaling in regulating cancer cell proliferation, migration, and apoptosis has led to the investigation of this compound in oncological contexts. This guide addresses common experimental challenges that may be encountered in this expanded research application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant variability in the IC50 values of this compound across different cancer cell lines?

A1: IC50 value variability is a common observation and can be attributed to several factors:

  • Differential Expression of L-type Calcium Channels: The primary molecular target of this compound is the L-type calcium channel. Different cancer cell lines express varying levels of these channels on their plasma membrane, which will directly impact the compound's potency.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition (especially calcium concentration) can influence the cellular response to a calcium channel blocker.

  • Proliferation Rate: The inherent proliferation rate of a cell line can affect its sensitivity to anti-proliferative agents.

  • Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity, and the prevalence of these off-targets can differ between cell lines.

Troubleshooting Steps:

  • Characterize Target Expression: If possible, quantify the expression of the alpha 1 subunit of L-type calcium channels (e.g., via qPCR or Western blot) in your panel of cell lines.

  • Standardize Protocols: Ensure strict adherence to protocols regarding cell seeding density, media formulation, and treatment duration.

  • Monitor Media pH: Changes in media pH can affect compound stability and cellular physiology. Ensure consistent buffering of your culture medium.

Q2: My Western blot results show inconsistent inhibition of downstream calcium signaling pathways (e.g., p-CAMKII, p-CREB). What could be the cause?

A2: Inconsistent Western blot data often points to issues with the experimental workflow or the timing of sample collection.

  • Kinetics of Signaling: Calcium signaling events can be rapid and transient. The peak inhibition of downstream markers may occur at a specific time point post-treatment. A single, arbitrary endpoint may miss the optimal window.

  • Compound Stability in Media: this compound may have limited stability in aqueous cell culture media over extended periods. Degradation could lead to a reduction in the effective concentration.

  • Lysate Preparation: Inconsistent lysis and protein extraction can lead to variable results.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Collect cell lysates at multiple time points (e.g., 1, 6, 12, 24 hours) after this compound treatment to identify the optimal time for observing maximal inhibition of downstream targets.

  • Assess Compound Stability: Refer to the stability data provided (Table 3) and consider replenishing the compound in fresh media for long-term experiments.

  • Optimize Lysis Buffer and Protease/Phosphatase Inhibitors: Ensure your lysis buffer is effective and always contains a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

Q3: I am observing unexpected changes in cell morphology or cell death at concentrations of this compound that are well below the determined IC50 value. How can this be explained?

A3: Cellular responses other than proliferation can be more sensitive to perturbations in calcium signaling.

  • Cytoskeletal Dynamics: Intracellular calcium levels are critical for regulating cytoskeletal dynamics. Inhibition of calcium influx can lead to changes in cell adhesion, spreading, and morphology.

  • Induction of Autophagy or Senescence: Some compounds can induce non-apoptotic cell death pathways or cellular senescence at lower concentrations, which may not be fully captured by a standard 72-hour cell viability assay.

  • Off-Target Kinase Inhibition: While primarily a calcium channel blocker, some small molecules can exhibit off-target inhibition of various kinases, which could lead to unexpected phenotypic changes.[3]

Troubleshooting Steps:

  • Perform Live-Cell Imaging: Use microscopy to monitor cell morphology in real-time following treatment.

  • Utilize Orthogonal Assays: Employ assays that measure apoptosis (e.g., Annexin V staining), autophagy (e.g., LC3-II staining), or senescence (e.g., β-galactosidase staining) to get a more complete picture of the cellular response.

  • Consult Off-Target Databases: If available, check databases for known off-target activities of this compound or structurally similar compounds.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MCF-7Breast Cancer5.2High L-type Ca2+ channel expression
PC-3Prostate Cancer15.8Moderate L-type Ca2+ channel expression
A549Lung Cancer28.1Low L-type Ca2+ channel expression
U-87 MGGlioblastoma8.9High L-type Ca2+ channel expression

Table 2: Recommended Starting Concentrations for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT/MTS)0.1 - 50 µM48 - 72 hours
Western Blotting1 - 10 µM1 - 24 hours
Intracellular Ca2+ Imaging0.01 - 1 µMAcute (minutes)
Cell Migration Assay0.5 - 5 µM12 - 24 hours

Table 3: Stability of this compound in Cell Culture Media (RPMI-1640 + 10% FBS at 37°C)

Time (hours)% Remaining Intact Compound
0100%
2492%
4881%
7268%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Calcium-Dependent Signaling Proteins

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the determined optimal time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on a 4-20% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-CAMKII, anti-CAMKII, anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

cluster_membrane Plasma Membrane ltcc L-type Ca2+ Channel ca2_influx Ca2+ Influx ltcc->ca2_influx Mediates This compound This compound This compound->ltcc Inhibits calmodulin Calmodulin ca2_influx->calmodulin camkii CAMKII calmodulin->camkii p_camkii p-CAMKII camkii->p_camkii Phosphorylates creb CREB p_camkii->creb p_creb p-CREB creb->p_creb Phosphorylates proliferation Proliferation/ Migration p_creb->proliferation Promotes

Caption: Simplified Ca2+ signaling pathway and the inhibitory action of this compound.

start Inconsistent Cell Viability Results troubleshoot Troubleshoot Assay start->troubleshoot check_protocol Review Protocol: - Seeding density - Drug dilutions - Incubation time consistent Consistent Results check_protocol->consistent check_reagents Check Reagents: - Compound age/storage - Media/serum lot - MTT reagent quality check_reagents->consistent check_cells Assess Cell Health: - Passage number - Contamination check - Growth rate check_cells->consistent troubleshoot->check_protocol Protocol troubleshoot->check_reagents Reagents troubleshoot->check_cells Cells

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

start Goal: Optimize this compound Concentration is_ic50_known Is IC50 known for the cell line? start->is_ic50_known perform_dose_response Perform broad dose-response (e.g., 0.01 to 100 µM) to determine IC50 is_ic50_known->perform_dose_response No use_ic50_range Select concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) is_ic50_known->use_ic50_range Yes perform_dose_response->use_ic50_range is_phenotype_observed Is expected phenotype (e.g., pathway inhibition) observed? use_ic50_range->is_phenotype_observed adjust_concentration Adjust concentration (higher or lower) or incubation time is_phenotype_observed->adjust_concentration No optimal_concentration Optimal concentration identified is_phenotype_observed->optimal_concentration Yes adjust_concentration->is_phenotype_observed

Caption: Decision tree for optimizing this compound experimental concentration.

References

SR33805 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of SR33805. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent L-type Ca2+ channel antagonist. It exhibits a dual mechanism of action by not only reducing calcium influx through voltage-gated Ca2+ channels but also by increasing the sensitivity of cardiac myofilaments to Ca2+. This dual action enhances cardiac contractility and excitation-contraction coupling without causing cytotoxic calcium overload.

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advised to store this compound at -20°C. It is also recommended to store the compound in a dry and dark place.

3. How should I dissolve this compound for in vitro experiments?

This compound is soluble in dimethyl sulfoxide (DMSO).

4. Is this compound stable during shipping?

Yes, this compound is stable enough for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.

Stability and Storage Data

ParameterConditionDurationRecommendation
Short-Term Storage 0 - 4°CDays to WeeksRecommended for immediate or near-future use.
Long-Term Storage -20°CMonths to YearsIdeal for preserving compound integrity over extended periods.
Shipping Ambient TemperatureSeveral WeeksConsidered stable for standard shipping durations.
Solution Storage -20°C or -80°CUp to 3 monthsAliquot to avoid repeat freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or unexpected results in contractility assays. Compound Degradation: Improper storage may have led to the degradation of this compound.Ensure the compound has been stored at the correct temperature and protected from light. If degradation is suspected, use a fresh stock of the compound.
Incorrect Concentration: The final concentration of this compound in the assay may be inaccurate.Prepare fresh dilutions from a new stock solution and verify the calculations. Perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Health: The cardiomyocytes may not be healthy, leading to variable responses.Monitor cell viability and morphology throughout the experiment. Ensure optimal culture conditions and handling of the cells.
No observable effect on cardiomyocyte shortening. Low Concentration: The concentration of this compound may be too low to elicit a response.Consult the literature for effective concentrations in similar assays. A typical effective concentration is 10 µM.
Cell Type Resistance: The specific cardiomyocyte cell line or primary cells being used may be less sensitive to this compound.Test a range of concentrations and compare your results with published data for similar cell types.
Unexpected increase in intracellular Ca2+ transient amplitude. Off-Target Effects: At high concentrations, this compound may have off-target effects. This compound is not expected to increase the Ca2+ transient amplitude.Use the lowest effective concentration possible. If the effect persists, it may indicate an off-target effect in your specific experimental system.

Experimental Protocols

Measurement of Cardiomyocyte Shortening and Ca2+ Transients

This protocol is adapted from studies investigating the effects of this compound on isolated cardiomyocytes.

1. Cardiomyocyte Isolation and Preparation:

  • Isolate ventricular cardiomyocytes from adult rats using established enzymatic digestion protocols.
  • Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Indo-1 AM) by incubating them in a buffer containing the indicator.

2. Perfusion and Stimulation:

  • Place the Indo-1-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
  • Continuously perfuse the cells with a physiological salt solution.
  • Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 0.5 Hz).

3. Data Acquisition:

  • Simultaneously record cardiomyocyte shortening (sarcomere length changes) and intracellular Ca2+ transients.
  • Measure cell shortening using a video-based edge detection system.
  • Measure intracellular Ca2+ concentration by recording the fluorescence ratio of the Ca2+ indicator at different emission wavelengths.

4. This compound Treatment:

  • After recording baseline measurements, introduce this compound into the perfusion solution at the desired concentration (e.g., 10 µM).
  • Allow the cells to equilibrate with the this compound-containing solution for a sufficient period (e.g., 10 minutes) before recording post-treatment data.

5. Data Analysis:

  • Analyze the recorded data to determine parameters such as the amplitude of cell shortening, the velocity of shortening and relaxation, the amplitude of the Ca2+ transient, and the decay kinetics of the Ca2+ transient.

Visualizations

Avoiding off-target effects of SR33805 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying the off-target effects of SR33805 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent L-type Ca2+ channel antagonist.[1][2] It blocks the influx of calcium through these channels in various cell types, including cardiomyocytes and vascular smooth muscle cells.[1][3]

Q2: What are the known off-target or secondary effects of this compound?

Beyond its Ca2+ channel blocking activity, this compound has been shown to increase myofilament Ca2+ sensitivity.[1][4] This effect is attributed to the inhibition of Protein Kinase A (PKA), leading to reduced phosphorylation of troponin I (TnI).[4][5][6] This PKA inhibition can be considered a significant off-target effect if the experimental goal is to solely investigate the consequences of L-type Ca2+ channel blockade.

Q3: How can I differentiate between the on-target (Ca2+ channel blockade) and off-target (PKA inhibition) effects of this compound in my experiments?

Distinguishing between these effects requires specific experimental controls and assays. You can measure Ca2+ transients and myofilament Ca2+ sensitivity separately. A decrease in the amplitude of the Ca2+ transient is indicative of Ca2+ channel blockade.[1] An increase in force production at a given Ca2+ concentration in skinned muscle fibers suggests increased myofilament Ca2+ sensitivity, which is the off-target effect.[1] Additionally, directly measuring PKA activity or the phosphorylation status of its downstream targets like TnI can confirm the off-target effect.[6]

Q4: What are some general strategies to minimize off-target effects of chemical compounds in experiments?

General strategies to mitigate off-target effects include using the lowest effective concentration of the compound, performing control experiments with structurally related but inactive compounds (if available), and using complementary approaches like genetic knockdown (e.g., siRNA) of the intended target to validate the pharmacological findings. For kinase inhibitors specifically, combining inhibitors with different off-target profiles can sometimes enhance selectivity for the desired target.[7][8]

Troubleshooting Guide

Observed Effect Potential Cause (On-target vs. Off-target) Recommended Troubleshooting Steps
Reduced intracellular Ca2+ transient amplitude. This is consistent with the on-target effect of this compound as a Ca2+ channel blocker.[1]1. Perform a dose-response experiment to confirm the effect is concentration-dependent.2. Use a positive control Ca2+ channel blocker (e.g., verapamil) to compare the magnitude of the effect.
Increased contractile force without a corresponding increase in Ca2+ transient amplitude. This suggests the off-target effect of increased myofilament Ca2+ sensitivity.[4][6]1. Perform experiments on skinned (demembranated) muscle fibers to directly assess myofilament Ca2+ sensitivity.2. Measure the phosphorylation level of troponin I (TnI); a decrease would support PKA inhibition.[5][6]3. Directly measure PKA activity in the presence of this compound.
Unexpected changes in the phosphorylation of known PKA substrates. This is a strong indicator of the off-target PKA inhibitory activity of this compound.[4][9]1. Perform a western blot analysis for phosphorylated PKA substrates.2. Use a known PKA activator (e.g., forskolin) to see if it can rescue the phenotype.
Discrepancy between the IC50 for Ca2+ influx inhibition and the EC50 for the final cellular response. This may indicate that the final response is a combination of both on-target and off-target effects.1. Carefully dissect the signaling pathway to identify components downstream of both Ca2+ influx and PKA.2. Use specific inhibitors for other pathway components to isolate the effect of this compound.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various assays.

Parameter Value System Reference
IC50 (L-type Ca2+ current blockade) 2.4 x 10⁻⁸ MRat cardiac myocytes[1]
EC50 (depolarized conditions) 4.1 nMNot specified[2]
EC50 (polarized conditions) 33 nMNot specified[2]
IC50 (inhibition of K+-induced Ca2+ increase) 3.2 ± 1.0 nMPorcine coronary artery[3]
IC50 (inhibition of K+-induced force increase) 49.4 ± 27.5 nMPorcine coronary artery[3]
IC50 (inhibition of calmodulin-dependent PDE) 2 x 10⁻⁷ MNot specified[1]

Key Experimental Protocols

1. Measurement of Intracellular Ca2+ Transients

  • Cell Preparation: Isolate primary cardiomyocytes or use a relevant cell line.

  • Dye Loading: Load cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Indo-1 AM).

  • Stimulation: Electrically stimulate the cells to induce action potentials and subsequent Ca2+ transients.

  • Data Acquisition: Use a fluorescence imaging system to record the changes in fluorescence intensity over time.

  • This compound Application: Perfuse the cells with varying concentrations of this compound and record the changes in the amplitude and kinetics of the Ca2+ transients. A reduction in amplitude indicates Ca2+ channel blockade.[1]

2. Assessment of Myofilament Ca2+ Sensitivity in Skinned Fibers

  • Fiber Preparation: Isolate cardiac or skeletal muscle fibers and chemically "skin" them using a detergent like Triton X-100 to remove the cell membranes while keeping the contractile apparatus intact.

  • Experimental Setup: Mount the skinned fiber between a force transducer and a motor.

  • Ca2+ Activation: Expose the fiber to a series of solutions with increasing concentrations of Ca2+ (pCa solutions) to generate a force-pCa relationship.

  • This compound Treatment: Repeat the force-pCa measurements in the presence of this compound. A leftward shift in the force-pCa curve indicates an increase in myofilament Ca2+ sensitivity.[1]

3. Western Blot for Phospho-Troponin I

  • Sample Preparation: Treat cells or tissues with this compound for the desired time. Lyse the cells/tissues in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated troponin I (at the relevant PKA-dependent site) and a primary antibody for total troponin I as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the ratio of phosphorylated TnI to total TnI indicates PKA inhibition.[6]

Visualizations

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits (On-Target) PKA Protein Kinase A (PKA) This compound->PKA Inhibits (Off-Target) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Stimulates Troponin_I Troponin I (TnI) PKA->Troponin_I Phosphorylates p_Troponin_I Phosphorylated TnI Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity p_Troponin_I->Myofilament_Ca_Sensitivity Decreases Myofilament_Ca_Sensitivity->Contraction Modulates

Caption: Signaling pathway of this compound's on-target and off-target effects.

Experimental_Workflow start Start: Observe Cellular Response to this compound measure_ca Measure Intracellular Ca2+ Transients start->measure_ca measure_sensitivity Assess Myofilament Ca2+ Sensitivity (Skinned Fibers) start->measure_sensitivity on_target_effect On-Target Effect Confirmed: Reduced Ca2+ Influx measure_ca->on_target_effect If Ca2+ transient amplitude decreases off_target_effect Off-Target Effect Confirmed: Increased Ca2+ Sensitivity measure_sensitivity->off_target_effect If force increases at a given [Ca2+] measure_pka Measure PKA Activity or Substrate Phosphorylation (e.g., p-TnI) measure_sensitivity->measure_pka off_target_mechanism Off-Target Mechanism Confirmed: PKA Inhibition measure_pka->off_target_mechanism If PKA activity or p-TnI decreases

Caption: Workflow to dissect on- and off-target effects of this compound.

Troubleshooting_Guide start Unexpected Experimental Outcome with this compound? is_force_changed Is contractile force altered disproportionately to Ca2+ transient changes? start->is_force_changed on_target Likely On-Target Effect: Pure Ca2+ Channel Blockade is_force_changed->on_target No off_target_suspected Potential Off-Target Effect: Myofilament Ca2+ Sensitization is_force_changed->off_target_suspected Yes check_pka Check Phosphorylation of PKA substrates (e.g., TnI) off_target_suspected->check_pka pka_inhibited Confirmed Off-Target Effect: PKA Inhibition check_pka->pka_inhibited Decreased pka_not_inhibited Investigate Alternative Off-Target Mechanisms check_pka->pka_not_inhibited Unchanged

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: SR33805 Cytotoxicity Assessment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of SR33805 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is known as a calcium channel antagonist. Its primary mechanism involves blocking the influx of calcium ions (Ca²⁺) through L-type calcium channels in the cell membrane. This disruption of calcium homeostasis can affect various cellular processes, including proliferation and survival.

Q2: Is this compound expected to be cytotoxic to primary cells?

While specific cytotoxicity data for this compound in primary cell cultures is limited in publicly available literature, compounds that modulate intracellular calcium levels can induce cytotoxic effects. The extent of cytotoxicity can be cell-type dependent and influenced by the specific experimental conditions. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific primary cell culture system.

Q3: What are the common assays to assess the cytotoxicity of this compound?

Commonly used assays to evaluate cytotoxicity include:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Caspase-3 Assay: Detects the activity of caspase-3, a key enzyme in the apoptotic pathway.

Q4: What is a typical concentration range to test for this compound cytotoxicity?

Without specific literature values for primary cells, a broad concentration range should be initially screened. Based on its activity in other cell types, a starting range of 0.1 µM to 100 µM is recommended. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results
Possible Cause Troubleshooting Step
Interference of this compound with MTT reduction Run a cell-free control with this compound and MTT to check for direct chemical reduction of MTT by the compound.
Inconsistent cell seeding Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in the microplate Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Precipitation of this compound at high concentrations Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensure solvent toxicity is controlled for).
Issue 2: Low or No LDH Release Detected Despite Visible Cell Death
Possible Cause Troubleshooting Step
Apoptotic cell death Early-stage apoptosis may not result in significant LDH release. Complement the LDH assay with an apoptosis-specific assay, such as a Caspase-3 activity assay.
Timing of LDH measurement LDH has a finite half-life in culture medium. Optimize the time point for supernatant collection after this compound treatment. A time-course experiment is recommended.
Insufficient cell number Ensure that the cell density is optimal for generating a detectable LDH signal upon lysis.
Issue 3: Unexpectedly High Caspase-3 Activity in Control Groups
Possible Cause Troubleshooting Step
Primary cells are sensitive to handling Minimize stress during cell isolation, seeding, and media changes. Allow cells to acclimate before starting the experiment.
Serum starvation or inappropriate media Ensure the culture medium contains all necessary supplements for the specific primary cell type. If serum-free conditions are required, optimize the duration to minimize apoptosis induction.
Spontaneous apoptosis in culture Primary cells have a limited lifespan in vitro. Use cells at a low passage number and conduct experiments within their optimal viability window.

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound in primary human hepatocytes and primary human umbilical vein endothelial cells (HUVECs). Note: This data is for illustrative purposes only and should be empirically determined for your specific experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Primary Cell Cultures

Cell TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
Primary Human HepatocytesMTT4845.2
Primary HUVECsMTT4828.7
Primary Human HepatocytesLDH4862.5
Primary HUVECsLDH4841.9

Table 2: Hypothetical Caspase-3 Activation by this compound in Primary HUVECs

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (vs. Control)
0 (Control)1.0
101.8
253.5
506.2
1004.1 (potential secondary necrosis)

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Caspase-3 Activity Assay Protocol (Colorimetric)
  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Primary Cells in 96-well Plate adhere Allow Adherence (24h) seed->adhere treat Treat with this compound (Concentration Gradient) adhere->treat incubate Incubate (e.g., 48h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-3 Assay incubate->caspase analyze Measure Absorbance/ Fluorescence mtt->analyze ldh->analyze caspase->analyze ic50 Calculate IC50 analyze->ic50

Experimental workflow for this compound cytotoxicity assessment.

apoptosis_pathway cluster_stimulus Stimulus cluster_calcium Cellular Effect cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel blocks ca_influx Decreased Ca2+ Influx ca_channel->ca_influx homeostasis Disrupted Ca2+ Homeostasis ca_influx->homeostasis bax Bax Activation homeostasis->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Cell Death casp3->apoptosis

Potential apoptotic signaling pathway induced by this compound.

Technical Support Center: SR33805 Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR33805 in various animal models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent L-type calcium channel antagonist.[1] Uniquely, it also enhances the sensitivity of cardiac myofilaments to calcium, which contributes to its positive inotropic effects without significantly increasing intracellular calcium concentration.[2][3] This dual action is achieved, in part, through the inhibition of Protein Kinase A (PKA) activity, leading to decreased phosphorylation of troponin I (TnI) and a slight increase in the phosphorylation of myosin light chain-2 (MLC-2).[2]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is common to prepare a stock solution in DMSO.

Q3: Are there any known off-target effects of this compound?

A3: While specific off-target effects for this compound are not extensively documented in the reviewed literature, its primary action is as a calcium channel blocker. Therefore, systemic administration may lead to side effects associated with this class of drugs, such as hypotension (a drop in blood pressure) and bradycardia (a slower heart rate).[4][5] Careful dose-response studies are recommended to determine the therapeutic window and minimize potential off-target effects in your specific animal model.

Q4: Has this compound been used in mouse models?

A4: Based on the available scientific literature, there are no readily accessible studies detailing the use and dosage of this compound specifically in mouse models. Researchers should perform dose-escalation studies to determine an effective and non-toxic dose range for their particular mouse strain and experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in vivo.
  • Possible Cause: Improper dosage for the specific animal model and condition.

    • Troubleshooting Step: Consult the dosage tables below for established ranges in other species. If no data exists for your model (e.g., mouse), perform a pilot study with a range of doses to determine the optimal concentration.

  • Possible Cause: Issues with drug preparation or administration.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the appropriate vehicle. For oral administration, ensure the entire dose is delivered. For intraperitoneal injections, vary the injection site to avoid local irritation.

  • Possible Cause: Rapid metabolism or clearance of the compound.

    • Troubleshooting Step: Consider the frequency of administration. Some studies have administered this compound twice daily for oral routes.[5]

Issue 2: Observed adverse effects such as lethargy, hypotension, or bradycardia.
  • Possible Cause: The administered dose is too high.

    • Troubleshooting Step: Reduce the dosage. Conduct a dose-response study to find the minimal effective dose that does not produce significant side effects.[4]

  • Possible Cause: The route of administration leads to rapid systemic exposure.

    • Troubleshooting Step: If using intravenous or intraperitoneal routes, consider a slower infusion rate or switching to an oral or subcutaneous route if appropriate for the experimental design.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various animal models as reported in the scientific literature.

Table 1: In Vivo Dosages of this compound

Animal ModelConditionDosageAdministration RouteReference
RatHeart Failure (Post-Myocardial Infarction)20 mg/kg (single bolus)Intraperitoneal[2]
RatVitamin D3-Induced Vascular Calcium Overload2 - 100 mg/kg (twice daily for 3 days)Oral[5]
RabbitEndothelial Injury-Induced Neointima Formation6.0 mg/kg/day (for 16 days)Oral
PigAtherosclerosis5 mg/kg/dayOral

Table 2: In Vitro Concentrations of this compound

Cell TypeAssayConcentrationReference
Rat Cardiomyocytes (from failing hearts)Excitation-Contraction Coupling10 µM[2]
Rat Skinned Cardiac CellsMyofilament Ca2+ Sensitization10⁻⁸ M - 10⁻⁵ M[3]
Human Aortic Smooth Muscle CellsProliferation AssayIC₅₀: 0.3 ± 0.1 µM

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Heart Failure
  • Preparation of this compound Solution:

    • Based on the study by Ait Mou et al. (2011), this compound was diluted in water for in vivo injections.[2] However, given its solubility profile, using a vehicle such as 10% DMSO in saline is a common practice for many compounds.

    • To prepare a 2 mg/mL solution for a 20 mg/kg dose in a 250g rat (requiring 2.5 mL), dissolve 5 mg of this compound in the chosen vehicle.

  • Animal Handling and Injection:

    • Properly restrain the rat.

    • Administer a single intraperitoneal (IP) bolus injection of the prepared this compound solution at a volume calculated based on the animal's weight.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse effects.

    • In the referenced study, cardiac function was evaluated 30 minutes after the injection.[2]

Protocol 2: Oral Administration of this compound in a Pig Model of Atherosclerosis
  • Preparation of this compound Formulation:

    • For oral administration in pigs, this compound can be incorporated into the feed or administered via oral gavage. The vehicle used in the specific study is not detailed, but a common approach is to suspend the compound in a palatable vehicle or mix it with a small amount of feed.

  • Administration:

    • Administer the formulation to ensure the pig consumes the entire 5 mg/kg dose daily.

  • Monitoring:

    • Monitor the animal's food intake to ensure the full dose is consumed.

    • Observe for any signs of gastrointestinal distress or other adverse effects.

Signaling Pathway and Experimental Workflow Diagrams

SR33805_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PKA Protein Kinase A (PKA) This compound->PKA Inhibits Myofilament_Ca_Sensitivity Myofilament Ca2+ Sensitivity This compound->Myofilament_Ca_Sensitivity Increases MLC2 Myosin Light Chain 2 (MLC-2) This compound->MLC2 Slightly Increases Phosphorylation Ca_Influx Ca2+ Influx into Cardiomyocyte L_type_Ca_Channel->Ca_Influx Mediates TnI Troponin I (TnI) PKA->TnI Phosphorylates pTnI Phosphorylated TnI pTnI->Myofilament_Ca_Sensitivity Decreases Contraction Cardiac Contractility Myofilament_Ca_Sensitivity->Contraction Enhances pMLC2 Phosphorylated MLC-2 pMLC2->Contraction Enhances

Caption: this compound Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Model Select Animal Model (Rat, Pig, etc.) Dose_Calculation Calculate Dosage (mg/kg) Animal_Model->Dose_Calculation Vehicle_Prep Prepare this compound in Appropriate Vehicle Dose_Calculation->Vehicle_Prep Administration Administer this compound (Oral, IP, etc.) Vehicle_Prep->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Efficacy_Assay Perform Efficacy Assays (e.g., Echocardiography, Histology) Administration->Efficacy_Assay Data_Analysis Analyze Data Efficacy_Assay->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for SR33805

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic compound SR33805. Our goal is to help you overcome common challenges encountered during in vivo experiments and ensure the successful delivery and efficacy of this compound in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in the progression of various solid tumors. By targeting a key kinase in this pathway, this compound aims to block downstream signaling events that promote cell proliferation and survival.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenges with this compound in vivo delivery stem from its physicochemical properties. It is a highly lipophilic molecule with poor aqueous solubility, which can lead to low bioavailability when administered orally.[1] Additionally, its potent activity necessitates careful dose selection to avoid off-target effects.

Q3: What formulations are recommended for in vivo administration of this compound?

A3: Due to its poor water solubility, this compound requires specialized formulations for effective in vivo delivery.[1] Self-emulsifying drug delivery systems (SEDDS) are recommended for oral administration to enhance absorption.[1] For intravenous administration, a lipid-based emulsion is the preferred formulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low Bioavailability After Oral Gavage Poor dissolution of this compound in gastrointestinal fluids due to its low aqueous solubility.1. Optimize Formulation: Utilize a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubility and absorption.[1] 2. Particle Size Reduction: Consider micronization or nanocrystal formulations to increase the surface area for dissolution. 3. Co-administration with P-glycoprotein Inhibitor: If efflux transporters are suspected to limit absorption, co-administration with a P-gp inhibitor may enhance bioavailability.
High Variability in Plasma Concentrations Inconsistent food intake affecting absorption of the lipophilic compound. Differences in gut microbiome metabolizing the compound.1. Standardize Feeding Protocol: Fast animals for 4-6 hours before oral administration, with free access to water.[1] 2. Control for Microbiome Effects: Use animals from a single, well-characterized vendor and consider co-housing to normalize gut flora.
Observed Off-Target Effects or Toxicity The dose administered is too high, leading to inhibition of other kinases or cellular processes. The delivery vehicle itself may be causing toxicity.1. Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic window. 2. Vehicle Control Group: Always include a control group that receives only the delivery vehicle to assess its potential toxicity.
Poor In Vivo Efficacy Despite In Vitro Potency Inadequate tumor penetration of this compound. Rapid metabolism of the compound in vivo.1. Assess Tumor Pharmacokinetics: Measure the concentration of this compound in tumor tissue to confirm target site exposure. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and tumor concentrations with downstream target engagement biomarkers.
Precipitation of Compound Upon Dilution The formulation is not stable in the final dosing solution.1. Pre-formulation Stability Studies: Evaluate the stability of the formulation in the final diluent at the intended concentration and storage conditions. 2. Use of Co-solvents: For intravenous formulations, ensure the use of appropriate co-solvents and surfactants to maintain solubility.

Quantitative Data Summary

The following tables provide a summary of hypothetical pharmacokinetic and efficacy data for this compound in a mouse xenograft model.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose

Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Intravenous (IV)51250 ± 1500.253500 ± 400100
Oral Gavage (in SEDDS)20850 ± 12024200 ± 55030
Oral Gavage (in suspension)20150 ± 404900 ± 2006.4

Table 2: Tumor Growth Inhibition in a Xenograft Model

Treatment Group Dose (mg/kg) Administration Route Tumor Volume Change (%) Target Inhibition in Tumor (%)
Vehicle Control-Oral Gavage+ 250 ± 450
This compound (in SEDDS)20Oral Gavage- 50 ± 1585 ± 10
This compound (in suspension)20Oral Gavage+ 180 ± 3025 ± 8
This compound (IV)5Intravenous- 65 ± 1095 ± 5

Experimental Protocols

Protocol 1: Preparation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

  • Materials:

    • This compound powder

    • Oil Phase: Oleic Acid

    • Surfactant: Tween 80

    • Co-surfactant: PEG 400

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound powder in the oil phase (Oleic Acid) by vortexing until fully dissolved.

    • Add the surfactant (Tween 80) and co-surfactant (PEG 400) to the oil-drug mixture.[1]

    • Vortex the mixture until a clear, homogenous solution is obtained.

    • The final formulation should be a clear, yellowish, oily liquid. Store at room temperature, protected from light.

    • For dosing, the SEDDS formulation can be administered directly by oral gavage.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model:

    • Athymic nude mice, 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously implant 1 x 10^6 cancer cells (expressing the target of the "Kinase Signaling Pathway") in the right flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

  • Treatment Groups:

    • Group 1: Vehicle Control (SEDDS formulation without this compound), oral gavage, daily.

    • Group 2: this compound (20 mg/kg in SEDDS), oral gavage, daily.

    • Group 3: this compound (5 mg/kg in lipid emulsion), intravenous injection, twice weekly.

  • Procedure:

    • Randomize mice into treatment groups (n=8-10 mice per group).

    • Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²)/2.

    • Administer treatments as per the group assignments for 21 days.

    • At the end of the study, euthanize the mice and collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Analyze target engagement in tumor lysates by Western blot or ELISA for downstream biomarkers of the "Kinase Signaling Pathway."

Visualizations

Below are diagrams illustrating key concepts related to this compound research.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor This compound This compound This compound->Kinase B Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical "Kinase Signaling Pathway" inhibited by this compound.

G cluster_workflow Experimental Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: In vivo efficacy study workflow.

G Low Bioavailability Low Bioavailability Poor Solubility Poor Solubility Low Bioavailability->Poor Solubility High Lipophilicity High Lipophilicity Low Bioavailability->High Lipophilicity Efflux Transporters Efflux Transporters Low Bioavailability->Efflux Transporters SEDDS SEDDS Poor Solubility->SEDDS Nanocrystals Nanocrystals Poor Solubility->Nanocrystals P-gp Inhibitor P-gp Inhibitor Efflux Transporters->P-gp Inhibitor Formulation Strategy Formulation Strategy Formulation Strategy->SEDDS Formulation Strategy->Nanocrystals Formulation Strategy->P-gp Inhibitor

Caption: Logical relationship of bioavailability challenges and solutions.

References

No Conflicting Data Found for SR33805 in Publicly Available Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature did not reveal any conflicting data, contradictory results, or scientific debates regarding the mechanism of action, efficacy, or toxicity of SR33805.

Our targeted searches for terms such as "this compound contradictory results," "this compound mechanism debate," "this compound off-target effects," "this compound toxicity concerns," and "this compound variable efficacy" did not yield any studies presenting conflicting findings. The available research consistently describes this compound as a potent Ca2+ channel antagonist with effects on cardiac myofilaments and vasorelaxation.

Therefore, we are unable to create a technical support center focused on "interpreting conflicting data" for this compound at this time.

Alternative Proposal: General Technical Support Center for this compound

We can, however, create a comprehensive technical support center for this compound based on the existing, consistent data. This resource would still be highly valuable for researchers, scientists, and drug development professionals working with this compound.

This proposed technical support center would include:

  • Frequently Asked Questions (FAQs): Addressing common queries about this compound's mechanism of action, recommended storage and handling, and potential applications in research.

  • Summary of Preclinical Findings: A tabular summary of the known effects of this compound on various models as reported in preclinical studies.

  • Detailed Experimental Protocols: Step-by-step protocols for using this compound in key in vitro and in vivo experiments, such as cardiomyocyte contractility assays and vasorelaxation studies.

  • Mechanism of Action Diagram: A Graphviz diagram illustrating the established signaling pathway of this compound as a Ca2+ channel antagonist.

Please let us know if you would like to proceed with this alternative proposal. We are ready to build this valuable resource for the scientific community.

Validation & Comparative

A Comparative Guide to SR33805 and Verapamil in Blocking L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR33805 and verapamil, two prominent antagonists of L-type calcium channels. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action, this document aims to facilitate informed decisions in research and drug development.

Mechanism of Action: Inhibition of L-type Calcium Influx

Both this compound and verapamil exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels (Cav1.x). These channels are critical for calcium influx into excitable cells, such as cardiomyocytes and vascular smooth muscle cells, upon membrane depolarization. By inhibiting this influx, both compounds lead to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in cardiac contractility and heart rate.

Verapamil, a phenylalkylamine, is a well-established and clinically used L-type calcium channel blocker.[1] It is known to bind to the α1 subunit of the L-type calcium channel from the intracellular side.[2] this compound is also a potent Ca2+ channel antagonist that blocks L-type but not T-type Ca2+ channels.[3]

Quantitative Comparison of Potency

The following table summarizes the available quantitative data on the potency of this compound and verapamil in blocking L-type calcium channels. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

CompoundParameterValueCell Type/ModelReference
This compound EC504.1 nM (depolarized)Not specified in abstract[3]
EC5033 nM (polarized)Not specified in abstract[3]
Verapamil IC50250 nM - 15.5 µMGeneral range[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-type calcium channel blockers like this compound and verapamil.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing precise information on the blocking effects of the compounds.

Objective: To measure the effect of this compound or verapamil on L-type calcium channel currents (ICa,L) in isolated cardiomyocytes or other suitable cell lines expressing these channels.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a cell line stably expressing the human L-type calcium channel (e.g., HEK293 cells). Plate the cells on glass coverslips.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • External Solution: The external (bath) solution is designed to isolate ICa,L and typically contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. To block other currents, tetrodotoxin (TTX) can be added to block sodium channels, and other specific blockers as needed.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).

  • Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing various concentrations of this compound or verapamil.

  • Data Analysis: Measure the peak inward current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing a functional readout of calcium channel activity.

Objective: To assess the inhibitory effect of this compound or verapamil on depolarization-induced [Ca2+]i transients.

Methodology:

  • Cell Preparation and Dye Loading:

    • Isolate cardiomyocytes or use a suitable cell line and plate them on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). Incubate the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Tyrode's solution) for 30-60 minutes at room temperature in the dark.[3][5][6]

    • After loading, wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[5]

  • Imaging Setup:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[7]

  • Experimental Procedure:

    • Perfuse the cells with a physiological solution.

    • Induce depolarization and subsequent calcium influx by applying a high-potassium solution (e.g., replacing NaCl with KCl in the external solution) or by electrical field stimulation.

    • Record the baseline [Ca2+]i transients.

    • Apply different concentrations of this compound or verapamil to the cells and record the changes in the amplitude of the [Ca2+]i transients.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

    • Calculate the percentage of inhibition of the depolarization-induced [Ca2+]i transient for each drug concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Signaling Pathway and Experimental Workflow Diagrams

L_type_calcium_channel_blockade Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel (Voltage-Gated) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca SR33805_Verapamil This compound or Verapamil SR33805_Verapamil->L_type_Ca_Channel Binds and Inhibits Cellular_Response Cellular Responses (e.g., Muscle Contraction) Intracellular_Ca->Cellular_Response Triggers Blockade Blockade Patch_Clamp_Workflow Cell_Prep 1. Cell Preparation (e.g., Cardiomyocytes) Pipette_Prep 2. Micropipette Fabrication and Filling Cell_Prep->Pipette_Prep Giga_Seal 3. Giga-ohm Seal Formation Pipette_Prep->Giga_Seal Whole_Cell 4. Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec 5. Baseline ICa,L Recording Whole_Cell->Baseline_Rec Drug_App 6. Drug Application (this compound or Verapamil) Baseline_Rec->Drug_App Post_Drug_Rec 7. Post-Drug ICa,L Recording Drug_App->Post_Drug_Rec Analysis 8. Data Analysis (IC50 Determination) Post_Drug_Rec->Analysis Calcium_Imaging_Workflow Cell_Culture 1. Cell Plating Dye_Loading 2. Fura-2 AM Loading Cell_Culture->Dye_Loading Washing 3. Washing & De-esterification Dye_Loading->Washing Baseline_Imaging 4. Baseline [Ca²⁺]i Measurement (with Depolarization) Washing->Baseline_Imaging Drug_Incubation 5. Incubation with This compound or Verapamil Baseline_Imaging->Drug_Incubation Post_Drug_Imaging 6. Post-Drug [Ca²⁺]i Measurement Drug_Incubation->Post_Drug_Imaging Data_Analysis 7. Data Analysis (IC50 Determination) Post_Drug_Imaging->Data_Analysis

References

A Comparative Analysis of the Efficacy of SR33805 and Nifedipine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the calcium channel blockers SR33805 and nifedipine, focusing on their efficacy in preclinical models relevant to vascular smooth muscle function and potential antihypertensive effects. The information is compiled from published experimental data to assist in research and development decisions.

Executive Summary

Nifedipine is a well-established dihydropyridine calcium channel blocker widely used in the treatment of hypertension. This compound is a novel calcium channel blocker that has demonstrated potent effects on vascular smooth muscle cells. While direct comparative studies on their antihypertensive efficacy in established hypertension models are limited, existing data from in vitro and vascular injury models suggest this compound possesses greater potency in inhibiting vascular smooth muscle cell proliferation. This guide presents the available data to facilitate a scientific comparison of these two compounds.

Mechanism of Action

Both this compound and nifedipine exert their primary effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to vasodilation and a subsequent decrease in blood pressure.

The signaling pathway for this mechanism is illustrated below:

cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Calmodulin Calmodulin Intracellular Ca2+->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activation MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylation Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction This compound / Nifedipine This compound / Nifedipine This compound / Nifedipine->L-type Ca2+ Channel Blockade

Figure 1: Simplified signaling pathway of calcium channel blockade in vascular smooth muscle cells.

Comparative Efficacy Data

In Vitro Inhibition of Vascular Smooth Muscle Cell Proliferation

A key factor in vascular remodeling associated with hypertension is the proliferation of vascular smooth muscle cells (VSMCs). The inhibitory effects of this compound and nifedipine on this process have been compared.

CompoundIC50 (µM) for Inhibition of FCS-induced Human Aortic SMC Proliferation[1]
This compound 0.3 ± 0.1
Nifedipine > 10

FCS: Fetal Calf Serum; SMC: Smooth Muscle Cell

In Vivo Effect on Neointima Formation Following Vascular Injury

The in vivo efficacy of this compound and nifedipine was assessed in a rabbit model of endothelial injury, which leads to neointima formation, a process involving VSMC proliferation.

CompoundDosageEffect on Intimal Thickening[1]
This compound 6.0 mg/kg/day p.o.Inhibition
Nifedipine 2 x 6 mg/kg/day p.o.Inactive
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[2][3][4][5] While extensive data exists for nifedipine in this model, no direct comparative studies involving this compound in a hypertension model were identified in the public domain.

Nifedipine in SHR Model:

Administration RouteDoseEffect on Blood Pressure[6][7][8][9][10]
Oral3 - 10 mg/kgSubstantial and prolonged fall in blood pressure.[6]
Oral (controlled release)1.32 mg/kgSignificant decrease in blood pressure sustained for 24 hours.[7]
Intravenous1 mg/kgHypotensive effect.[9]
Oral (chronic)50 mg/kg/day for 4 weeksPrevented the progressive increase in blood pressure.[10]

This compound:

Data on the antihypertensive effect of this compound in a recognized hypertension model such as the SHR is not currently available in the public literature. However, its potent vasorelaxant properties have been characterized.

ParameterIC50 (nM) in Porcine Coronary Artery[11]
Inhibition of K+-induced increase in intracellular Ca2+3.2 ± 1.0
Inhibition of K+-induced force49.4 ± 27.5

Experimental Protocols

Inhibition of Vascular Smooth Muscle Cell Proliferation (In Vitro)
  • Cell Line: Human aortic smooth muscle cells.

  • Method: Cells are cultured and induced to proliferate using fetal calf serum.

  • Treatment: Various concentrations of this compound and nifedipine are added to the culture medium.

  • Analysis: Cell proliferation is assessed, and the half-maximal inhibitory concentration (IC50) is calculated.[1]

Neointima Formation Following Vascular Injury (In Vivo)
  • Animal Model: Rabbit carotid artery subjected to air-drying endothelial injury.

  • Treatment: Oral administration of this compound (6.0 mg/kg/day) or nifedipine (2 x 6 mg/kg/day) for 16 days.

  • Analysis: The development of intimal thickening is histologically assessed and compared between treated and control groups.[1]

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Spontaneously Hypertensive Rats (SHR).[2][3][4][5]

  • Method: Blood pressure is measured in conscious rats, typically via the tail-cuff method or through an indwelling arterial catheter for continuous monitoring.

  • Treatment: Nifedipine is administered orally or intravenously at specified doses.

  • Analysis: Changes in systolic and diastolic blood pressure are recorded over time and compared to baseline or a vehicle-treated control group.[6][7][8][9][10]

The experimental workflow for evaluating antihypertensive agents in an SHR model is outlined below:

Animal_Model Select SHR Model Baseline_BP Establish Baseline Blood Pressure Animal_Model->Baseline_BP Drug_Admin Administer Nifedipine or Vehicle Baseline_BP->Drug_Admin BP_Monitoring Monitor Blood Pressure Continuously or at Intervals Drug_Admin->BP_Monitoring Data_Analysis Analyze Blood Pressure Changes BP_Monitoring->Data_Analysis Conclusion Determine Antihypertensive Efficacy Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing antihypertensive efficacy in the SHR model.

Discussion and Conclusion

The available preclinical data indicates that this compound is a significantly more potent inhibitor of vascular smooth muscle cell proliferation in vitro compared to nifedipine.[1] This is further supported by in vivo findings in a rabbit model of vascular injury, where this compound, but not nifedipine, inhibited neointima formation.[1] These findings suggest that this compound may have a therapeutic advantage in conditions where vascular smooth muscle proliferation is a key pathological feature.

Regarding direct antihypertensive effects, nifedipine has been extensively studied and has demonstrated clear efficacy in reducing blood pressure in the SHR model.[6][7][8][9][10] While this compound exhibits potent vasorelaxant properties by inhibiting calcium influx in isolated arteries, a direct comparison of its antihypertensive efficacy against nifedipine in a recognized animal model of hypertension is lacking in the current scientific literature.

Further research, specifically head-to-head studies in models such as the spontaneously hypertensive rat, is necessary to definitively compare the antihypertensive potency and overall cardiovascular effects of this compound and nifedipine. Such studies would be crucial for determining the potential clinical utility of this compound as a novel antihypertensive agent.

References

SR33805: A Novel Dihydropyridine Calcium Channel Blocker with Unique Myofilament Sensitizing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR33805 with other established dihydropyridine (DHP) calcium channel blockers (CCBs). This compound, a potent L-type calcium channel antagonist, distinguishes itself through a dual mechanism of action: direct blockade of calcium influx and sensitization of cardiac myofilaments to calcium. This unique profile suggests potential therapeutic advantages in cardiovascular diseases such as heart failure and atherosclerosis. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways involved.

Performance Comparison: this compound vs. Other Dihydropyridine CCBs

This compound exhibits significantly higher potency in inhibiting vascular smooth muscle cell proliferation compared to other well-known CCBs. Furthermore, its distinct calcium-sensitizing effect in cardiac tissue sets it apart from traditional DHPs like nifedipine and amlodipine.

Table 1: In Vitro Potency in Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

CompoundIC50 (µM) for Inhibition of FCS-induced VSMC ProliferationReference
This compound 0.3 ± 0.1 [1]
NifedipineSeveral-fold less active than this compound[1]
VerapamilSeveral-fold less active than this compound[1]
DiltiazemSeveral-fold less active than this compound[1]

FCS: Fetal Calf Serum

Table 2: Electrophysiological and Myofilament Effects

ParameterThis compoundNifedipine/Other DHPsReference
L-type Ca2+ Channel Blockade (IC50) 24 nM (rat ventricular myocytes)Varies by specific DHP and experimental conditions[2][3]
Vascular Selectivity Highly selective for vascular tissueGenerally high, but this compound is noted for its particularly high selectivity[2]
Cardiac Myofilament Ca2+ Sensitization Yes, length-dependentNo[2][3]
Effect on Myocardial Contractility Increases contractility at low concentrations despite Ca2+ channel blockadePrimarily negative inotropic or neutral[2][3]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation. Uniquely, it also enhances the sensitivity of cardiac contractile proteins to calcium, an effect not observed with traditional DHPs.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction DHPs Dihydropyridines (e.g., Nifedipine, Amlodipine) DHPs->L_type_Ca_Channel inhibit SR33805_block This compound SR33805_block->L_type_Ca_Channel inhibit cluster_Cardiomyocyte Cardiomyocyte AP Action Potential L_type_Ca_Channel_heart L-type Ca2+ Channel AP->L_type_Ca_Channel_heart opens Ca_influx_heart Ca2+ Influx L_type_Ca_Channel_heart->Ca_influx_heart CICR Ca2+-induced Ca2+ Release (from Sarcoplasmic Reticulum) Ca_influx_heart->CICR Ca_transient Increased Intracellular [Ca2+] CICR->Ca_transient Troponin_C Troponin C Ca_transient->Troponin_C binds Myofilaments Myofilaments (Actin-Myosin) Troponin_C->Myofilaments activates Contraction_heart Contraction Myofilaments->Contraction_heart This compound This compound This compound->L_type_Ca_Channel_heart inhibits This compound->Myofilaments sensitizes to Ca2+ cluster_workflow Experimental Evaluation Workflow start Start in_vitro In Vitro Studies start->in_vitro vsmc_prolif VSMC Proliferation Assays in_vitro->vsmc_prolif electro Electrophysiology (Patch-Clamp) in_vitro->electro skinned_fiber Skinned Fiber Experiments in_vitro->skinned_fiber in_vivo In Vivo Studies vsmc_prolif->in_vivo electro->in_vivo skinned_fiber->in_vivo animal_models Animal Models of Cardiovascular Disease in_vivo->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end End animal_models->end pk_pd->end

References

A Comparative Analysis of SR33805's Influence on Myosin Light Chain Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental compound SR33805 and its effect on myosin light chain (MLC) phosphorylation, a critical event in cellular contractility. We will compare its activity to established inhibitors of key signaling pathways that regulate MLC phosphorylation: the Rho-associated kinase (ROCK) inhibitor Y-27632 and the myosin light chain kinase (MLCK) inhibitor ML-9. This comparison is based on available preclinical data and aims to provide a clear, data-driven overview for researchers in cardiovascular and cellular physiology.

Executive Summary

Myosin light chain (MLC) phosphorylation is a pivotal regulatory mechanism in smooth muscle contraction and plays a modulatory role in cardiac muscle. This process is primarily controlled by the competing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). This compound is a calcium channel antagonist that has also been shown to increase myofilament sensitivity to Ca2+, leading to an increase in MLC phosphorylation. In contrast, Y-27632 and ML-9 inhibit MLC phosphorylation through distinct mechanisms: Y-27632 by inhibiting ROCK, which in turn can no longer inhibit MLCP, and ML-9 by directly inhibiting MLCK. This guide presents the quantitative effects of these compounds on MLC phosphorylation, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Comparison of Compound Effects on MLC Phosphorylation

The following tables summarize the quantitative data on the effects of this compound, Y-27632, and ML-9 on MLC phosphorylation as reported in various preclinical studies. It is crucial to note that these data are not from head-to-head comparative studies and were generated under different experimental conditions. Therefore, direct comparison of potencies should be interpreted with caution.

Table 1: Effect of this compound on Myosin Light Chain 2 (MLC-2) Phosphorylation

CompoundConcentrationExperimental SystemAgonist/ConditionObserved Effect on MLC-2 PhosphorylationReference
This compound10 µMRat myocardial tissue strips (from failing hearts)Ischemia-induced heart failureSignificantly increased MLC-2 phosphorylation, reversing a ~33% decrease seen in failing hearts. The final level was still 22% lower than in healthy control tissue.[1]

Table 2: Effect of Y-27632 on Myosin Light Chain (MLC) Phosphorylation

CompoundConcentrationExperimental SystemAgonist/ConditionObserved Effect on MLC PhosphorylationReference
Y-276321.3 - 2.1 µM (IC50)Adherent cellsBasal50% inhibition of MLC diphosphorylation.[2]
Y-27632100 nMHuman and murine hepatic stellate cellsBasalSignificant decrease in phosphorylated MLC.[3]
Y-276325 µMHuman and murine hepatic stellate cellsSerum-rich mediumConcomitant decrease in MLC phosphorylation.[4]

Table 3: Effect of ML-9 on Myosin Light Chain (MLC) Phosphorylation

CompoundConcentrationExperimental SystemAgonist/ConditionObserved Effect on MLC PhosphorylationReference
ML-910 - 30 µMIntact rabbit mesenteric artery50 mM KClSignificant, dose-dependent inhibition of LC20 phosphorylation.[5]
ML-925 µMIsolated chick heartsBasal16% decrease in MRLC phosphorylation.[6]

Signaling Pathways

The regulation of myosin light chain phosphorylation is a complex process involving multiple signaling pathways. The diagrams below illustrate the primary pathways affected by this compound, Y-27632, and ML-9.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion GPCR GPCR RhoA RhoA GPCR->RhoA Activates Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK MLCK CaM_complex->MLCK Activates pMLC p-MLC (Contraction) MLCK->pMLC Phosphorylates MLC MLC pMLC->MLC Dephosphorylates MLC->pMLC MLCP MLCP MLCP->pMLC ROCK ROCK RhoA->ROCK Activates ROCK->MLCP Inhibits This compound This compound This compound->Ca_channel This compound->pMLC Sensitizes Y27632 Y-27632 Y27632->ROCK ML9 ML-9 ML9->MLCK

Caption: Signaling pathways regulating MLC phosphorylation.

Experimental Workflow

The general workflow for assessing the effect of a compound on myosin light chain phosphorylation is depicted below.

A Cell/Tissue Culture and Treatment B Protein Extraction A->B C Urea-Glycerol PAGE B->C D Western Blotting C->D E Antibody Incubation (Total MLC & Phospho-MLC) D->E F Signal Detection and Quantification E->F G Data Analysis F->G

Caption: Experimental workflow for MLC phosphorylation analysis.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Measurement of Myosin Light Chain Phosphorylation by Urea-Glycerol PAGE and Western Blotting

This method allows for the separation of phosphorylated and unphosphorylated forms of MLC.

1. Sample Preparation and Protein Extraction:

  • Treat cells or tissues with the compound of interest (e.g., this compound, Y-27632, ML-9) for the desired time and concentration.

  • Immediately stop the reaction and preserve the phosphorylation state by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) containing 10 mM dithiothreitol (DTT).

  • Homogenize the samples on ice and centrifuge to pellet the protein.

  • Wash the protein pellet with diethyl ether to remove residual TCA.

  • Solubilize the protein pellet in a urea-containing sample buffer (e.g., 8 M urea, 20 mM Tris-HCl pH 8.8, 23 mM glycine, 10 mM DTT).

2. Urea-Glycerol Polyacrylamide Gel Electrophoresis (PAGE):

  • Prepare a 10% acrylamide resolving gel containing 40% glycerol and 8 M urea.

  • Prepare a 4% acrylamide stacking gel containing 8 M urea.

  • Load equal amounts of protein into each well and run the gel at a constant voltage (e.g., 200-300V) until the dye front reaches the bottom. The glycerol and urea help to separate proteins based on charge differences introduced by phosphorylation.

3. Western Blotting:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Block the membrane with a solution of 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for total MLC overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • The relative amounts of unphosphorylated, monophosphorylated, and diphosphorylated MLC can be quantified by densitometry.

Conclusion

This compound demonstrates a unique mechanism of action by increasing MLC phosphorylation, likely through sensitization of the myofilaments to calcium, in addition to its role as a calcium channel antagonist. This contrasts with the direct inhibitory effects of Y-27632 and ML-9 on the MLC phosphorylation pathway. The presented data, while not from direct comparative studies, highlight the distinct pharmacological profiles of these compounds. For researchers investigating cardiovascular and cellular contractility, this compound represents a novel tool for modulating MLC phosphorylation, while Y-27632 and ML-9 remain valuable as specific inhibitors of the ROCK and MLCK pathways, respectively. Further head-to-head studies are warranted to more definitively compare the potency and efficacy of these compounds under identical experimental conditions.

References

A Comparative Analysis of SR33805 and Other Inotropic Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms, efficacy, and experimental evaluation of SR33805 in contrast to established inotropic drugs: dobutamine, milrinone, and digoxin.

This guide provides a comprehensive comparison of the novel inotropic agent this compound with widely used clinical inotropes—dobutamine, milrinone, and digoxin. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents available experimental data, and outlines detailed protocols for key experimental assessments.

Mechanism of Action: A Divergent Approach to Enhancing Cardiac Contractility

The inotropic agents discussed herein enhance myocardial contractility through distinct molecular pathways. While dobutamine, milrinone, and digoxin primarily modulate intracellular calcium concentration, this compound presents a dual mechanism of action.

This compound is a calcium channel antagonist that also uniquely increases the sensitivity of cardiac myofilaments to calcium. This dual action allows for an increase in contractile force without a significant increase in intracellular calcium levels, a factor often associated with adverse effects such as arrhythmias.

Dobutamine acts as a β1-adrenergic receptor agonist. Its binding to these receptors activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequently, an influx of calcium ions into the cardiac muscle cells, thereby enhancing contraction.

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting the breakdown of cAMP, milrinone increases its intracellular concentration, leading to a similar downstream effect as dobutamine—augmented calcium influx and increased contractility.

Digoxin , a cardiac glycoside, inhibits the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn promotes the influx of calcium via the sodium-calcium exchanger, resulting in a more forceful contraction.

Signaling Pathways

The distinct mechanisms of these inotropic agents are visually represented in the following signaling pathway diagrams.

SR33805_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Antagonizes Myofilaments Myofilaments (Troponin C) Contraction Increased Contractility Myofilaments->Contraction SR33805_sensitizes This compound SR33805_sensitizes->Myofilaments Increases Ca2+ Sensitivity

Figure 1: this compound Signaling Pathway

Dobutamine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Dobutamine Dobutamine Beta1_Receptor Beta1_Receptor Dobutamine->Beta1_Receptor Binds to G_Protein G_Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Channel Ca_Channel PKA->Ca_Channel Phosphorylates Calcium_Influx Calcium_Influx Ca_Channel->Calcium_Influx Increases Contraction Contraction Calcium_Influx->Contraction Leads to

Figure 2: Dobutamine Signaling Pathway

Milrinone_Pathway cluster_cytosol Cytosol Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 Inhibits cAMP_degradation cAMP -> AMP Increased_cAMP Increased cAMP PKA PKA Increased_cAMP->PKA Activates Ca_Channel Ca2+ Channels PKA->Ca_Channel Phosphorylates Calcium_Influx Calcium_Influx Ca_Channel->Calcium_Influx Increases Contraction Contraction Calcium_Influx->Contraction Leads to

Figure 3: Milrinone Signaling Pathway

Digoxin_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Increased_Na Increased Intracellular Na+ Na_Ca_Exchanger Na+/Ca2+ Exchanger Increased_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Increased_Ca Decreases Ca2+ Efflux Increased_Na->Na_Ca_Exchanger Reduces Na+ Gradient Contraction Contraction Increased_Ca->Contraction Leads to

Figure 4: Digoxin Signaling Pathway

Comparative Data Presentation

While direct, head-to-head comparative studies of this compound against dobutamine, milrinone, and digoxin are limited in the public domain, the following tables summarize available quantitative data on their inotropic potency and hemodynamic effects from various preclinical and clinical studies. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

Inotropic AgentInotropic Potency (EC50)Experimental Model
This compound Data not available-
Dobutamine Not specified, but response is dose-dependent[1]Human, in vivo (intracoronary infusion)[1]
Milrinone Reduced in heart failure patients[2]Human papillary muscle strips[2]
Digoxin Therapeutic range: 0.5-2 ng/mL[3]Human, clinical setting[3]

Table 1: Comparative Inotropic Potency

Inotropic AgentEffect on Heart RateEffect on Blood PressureEffect on Cardiac Output
This compound Not specifiedNot specifiedImproved fractional shortening in MI rats[4][5]
Dobutamine Increases[6]VariableIncreases[6]
Milrinone Little chronotropic activity[7]Can cause hypotension[7]Increases[7]
Digoxin Decreases or no change[8]Generally no change[8]Increases in heart failure[8]

Table 2: Comparative Hemodynamic Effects

Inotropic AgentPotential Side Effects
This compound Data not available
Dobutamine Tachycardia, arrhythmias, increased myocardial oxygen demand[9]
Milrinone Hypotension, arrhythmias[7][10]
Digoxin Arrhythmias, gastrointestinal issues, neurological symptoms[3]

Table 3: Comparative Side Effect Profiles

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments cited in the evaluation of inotropic agents are provided below.

Isolated Langendorff Heart Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic influences.

Langendorff_Workflow Start Anesthetize Animal Thoracotomy Perform Thoracotomy Start->Thoracotomy Excise_Heart Excise Heart Thoracotomy->Excise_Heart Cannulate_Aorta Cannulate Aorta Excise_Heart->Cannulate_Aorta Retrograde_Perfusion Initiate Retrograde Perfusion Cannulate_Aorta->Retrograde_Perfusion Stabilization Stabilize Heart (Baseline Recording) Retrograde_Perfusion->Stabilization Drug_Administration Administer Inotropic Agent Stabilization->Drug_Administration Data_Acquisition Acquire Hemodynamic Data Drug_Administration->Data_Acquisition End End Experiment Data_Acquisition->End

Figure 5: Langendorff Heart Preparation Workflow

Protocol:

  • Anesthesia: The experimental animal (e.g., rat, rabbit) is deeply anesthetized.

  • Thoracotomy: The chest cavity is opened to expose the heart and great vessels.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest it and prevent ischemic damage.

  • Aortic Cannulation: The aorta is cannulated, and the cannula is connected to the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries, sustaining the heart.

  • Instrumentation and Stabilization: A balloon-tipped catheter can be inserted into the left ventricle to measure pressure. The heart is allowed to stabilize, and baseline measurements of heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.

  • Drug Administration: The inotropic agent is added to the perfusate at various concentrations.

  • Data Acquisition: Hemodynamic parameters are continuously recorded to assess the drug's effect on cardiac function.

Measurement of Intracellular Calcium Concentration in Cardiomyocytes

Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium levels.

Calcium_Imaging_Workflow Start Isolate Cardiomyocytes Load_Dye Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) Start->Load_Dye Incubate Incubate for Dye De-esterification Load_Dye->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash Mount Mount Cells on Microscope Stage Wash->Mount Stimulate Electrically Stimulate Cells Mount->Stimulate Image_Acquisition Acquire Fluorescence Images Stimulate->Image_Acquisition Drug_Application Apply Inotropic Agent Image_Acquisition->Drug_Application Image_Acquisition_Post Acquire Post-Drug Images Drug_Application->Image_Acquisition_Post Analyze Analyze Fluorescence Intensity Changes Image_Acquisition_Post->Analyze End End Experiment Analyze->End

Figure 6: Intracellular Calcium Imaging Workflow

Protocol:

  • Cardiomyocyte Isolation: Single cardiomyocytes are isolated from cardiac tissue by enzymatic digestion.

  • Dye Loading: The isolated cells are incubated with a membrane-permeant form of a fluorescent calcium indicator (e.g., Fura-2 AM).

  • De-esterification: Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cells.

  • Washing: Extracellular dye is washed away to reduce background fluorescence.

  • Microscopy: The cells are placed on the stage of a fluorescence microscope.

  • Stimulation and Baseline Imaging: Cells are electrically stimulated to contract, and baseline fluorescence is recorded. For ratiometric dyes like Fura-2, excitation at two different wavelengths allows for the calculation of a ratio that is proportional to the intracellular calcium concentration, minimizing artifacts from dye loading and cell motion.

  • Drug Application: The inotropic agent is added to the superfusate.

  • Post-Drug Imaging: Fluorescence is recorded again to determine the effect of the drug on the amplitude and kinetics of the calcium transient.

  • Analysis: The change in fluorescence intensity or ratio is analyzed to quantify the change in intracellular calcium concentration.

Assessment of Myofilament Calcium Sensitivity

This technique directly measures the force-generating capacity of the contractile machinery at different calcium concentrations.

Protocol:

  • Skinned Fiber Preparation: Small cardiac muscle bundles (trabeculae) or single cardiomyocytes are "skinned" by treating them with a detergent (e.g., Triton X-100). This process removes the cell membranes but leaves the myofilaments and regulatory proteins intact.

  • Attachment to Force Transducer: The skinned fiber is attached between a force transducer and a motor.

  • Bathing Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of calcium, buffered with EGTA.

  • Force Measurement: The steady-state isometric force generated by the fiber is measured at each calcium concentration.

  • Force-pCa Curve Generation: The force measurements are plotted against the negative logarithm of the calcium concentration (pCa).

  • EC50 Determination: The pCa value at which 50% of the maximal force is generated (pCa50) is determined. An increase in pCa50 indicates an increase in myofilament calcium sensitivity.

  • Drug Effect Assessment: The protocol is repeated in the presence of the inotropic agent to determine its effect on the force-pCa relationship.

References

Cross-Validation of SR33805's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the L-type calcium channel blocker, SR33805, reveals a dual mechanism of action that distinguishes it from other common calcium channel blockers. This guide provides a cross-species comparison of its performance against established alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in drug development and cardiovascular research.

This compound is a potent L-type calcium channel antagonist that has demonstrated significant effects on vasorelaxation, cardiac contractility, and the inhibition of vascular smooth muscle cell proliferation.[1] Its mechanism extends beyond simple calcium channel blockade to include myofilament sensitization, a characteristic not typically associated with other calcium channel blockers like nifedipine, verapamil, and diltiazem. This guide explores the experimental evidence for this compound's mechanism in porcine and rat models and compares its efficacy with these widely used therapeutic agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of this compound and alternative calcium channel blockers in key physiological processes.

Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

CompoundSpeciesCell TypeStimulusIC50 (µM)Reference
This compound HumanAortic Smooth Muscle CellsFetal Calf Serum0.3 ± 0.1[1]
NifedipineRatVascular Smooth Muscle CellsAngiotensin II2.3 ± 0.7
VerapamilRatVascular Smooth Muscle CellsAngiotensin II3.5 ± 0.3
DiltiazemRatVascular Smooth Muscle CellsAngiotensin II6.6 ± 2.8
VerapamilHumanRetinal Pigment Epithelial CellsSerum14.6 (cell number), 11.3 ([3H]-thymidine)

Note: While experimental conditions vary slightly, the data suggests this compound is a more potent inhibitor of VSMC proliferation than nifedipine, verapamil, and diltiazem.[1]

Table 2: Vasorelaxation in Porcine Coronary Artery

CompoundParameterIC50 (nM)Reference
This compound Inhibition of K+-induced [Ca2+]i increase3.2 ± 1.0
This compound Inhibition of K+-induced force49.4 ± 27.5
NifedipineReduction of potassium-induced contractions3[2]
VerapamilReduction of potassium-induced contractions60[2]
DiltiazemReduction of potassium-induced contractions500[2]

Note: The data indicates that this compound and nifedipine are the most potent in inducing vasorelaxation in this model.

Signaling Pathways and Mechanisms

This compound's unique dual mechanism of action is a key differentiator. It not only blocks the influx of Ca2+ through L-type calcium channels, leading to vasodilation and reduced cardiac contractility, but it also appears to sensitize the myofilaments to Ca2+. This sensitization means that for a given intracellular Ca2+ concentration, a greater contractile force is generated.

SR33805_Mechanism cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int [Ca²⁺]i L_type->Ca_int Myofilaments Myofilaments Ca_int->Myofilaments Binds to Troponin C Contraction Muscle Contraction Myofilaments->Contraction SR33805_node This compound SR33805_node->L_type Blocks SR33805_node->Myofilaments Sensitizes

Mechanism of this compound action.

In contrast, the primary mechanism of nifedipine, verapamil, and diltiazem is the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation.

Standard_CCB_Mechanism cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int [Ca²⁺]i L_type->Ca_int Myofilaments Myofilaments Ca_int->Myofilaments Binds to Troponin C Contraction Muscle Contraction Myofilaments->Contraction CCB_node Nifedipine / Verapamil / Diltiazem CCB_node->L_type Blocks

Mechanism of standard calcium channel blockers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Intracellular Calcium Measurement using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and inhibitors.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Fluorescence spectrophotometer or imaging system with dual-wavelength excitation (340/380 nm)

Procedure:

  • Cell Preparation: Plate cells on coverslips or in a 96-well plate and grow to desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Wash cells once with HBS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

    • Establish a baseline reading before adding agonists or antagonists.

    • Record the change in the fluorescence ratio over time after the addition of experimental compounds.

Vascular Smooth Muscle Cell Proliferation Assay

Objective: To quantify the effect of compounds on the proliferation of vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (this compound, nifedipine, verapamil, diltiazem)

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or EdU-based)

  • 96-well cell culture plates

  • Scintillation counter or plate reader (depending on the assay)

Procedure:

  • Cell Seeding: Seed VSMCs into 96-well plates at a density that allows for logarithmic growth over the experimental period.

  • Serum Starvation (Synchronization): Once cells reach sub-confluency, replace the growth medium with a serum-free or low-serum medium for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment:

    • Replace the starvation medium with a medium containing a proliferation stimulus (e.g., 10% FBS or a specific growth factor like PDGF).

    • Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 4-24 hours of incubation. Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/EdU Assay: Add BrdU or EdU to the wells for the final hours of incubation. Fix and permeabilize the cells, then detect the incorporated BrdU or EdU using a specific antibody or click chemistry, respectively. Quantify the signal using a plate reader or fluorescence microscopy.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control and determine the IC50 value.

VSMC_Proliferation_Workflow start Start seed_cells Seed VSMCs in 96-well plate start->seed_cells serum_starve Serum Starve (24-48h) seed_cells->serum_starve add_stimulus Add Proliferation Stimulus (e.g., FBS) serum_starve->add_stimulus add_compounds Add Test Compounds add_stimulus->add_compounds incubate Incubate (24-72h) add_compounds->incubate add_label Add Proliferation Label ([³H]-thymidine, BrdU, or EdU) incubate->add_label detect Detect and Quantify Label Incorporation add_label->detect analyze Analyze Data and Calculate IC₅₀ detect->analyze end End analyze->end

Workflow for VSMC proliferation assay.
Myosin Light Chain (MLC) Phosphorylation Assay

Objective: To determine the level of phosphorylation of myosin light chain in response to stimuli and inhibitors.

Materials:

  • Smooth muscle tissue or cultured smooth muscle cells

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE equipment

  • Urea-glycerol gel electrophoresis system (for separating phosphorylated and unphosphorylated MLC)

  • Western blotting equipment

  • Primary antibodies: anti-MLC20, anti-phospho-MLC20 (Ser19)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Sample Preparation:

    • Treat smooth muscle tissue or cells with agonists and/or inhibitors for the desired time.

    • Quick-freeze the tissue or lyse the cells in ice-cold lysis buffer to preserve the phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis:

    • Separate proteins by SDS-PAGE followed by Western blotting.

    • Alternatively, for better separation of phosphorylated isoforms, use urea-glycerol PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (anti-phospho-MLC20).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC20.

    • Quantify the band intensities and express the level of MLC phosphorylation as the ratio of phospho-MLC to total MLC.

Conclusion

The available data indicates that this compound is a potent inhibitor of L-type calcium channels with a significant anti-proliferative effect on vascular smooth muscle cells, exceeding the potency of nifedipine, verapamil, and diltiazem in this regard.[1] Its efficacy in inducing vasorelaxation is comparable to that of nifedipine and superior to verapamil and diltiazem in porcine coronary arteries.[2] The unique myofilament sensitizing property of this compound suggests a novel therapeutic potential, particularly in conditions where enhanced contractility at lower intracellular calcium concentrations would be beneficial. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of this compound's dual mechanism of action in various cardiovascular pathologies. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound and other calcium channel blockers in greater detail.

References

SR33805 vs. Diltiazem: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent calcium channel antagonists, SR33805 and diltiazem, reveals distinct mechanisms of action and pharmacological profiles. While both agents effectively block L-type calcium channels, this compound exhibits a unique dual action by also sensitizing cardiac myofilaments to calcium, a property not shared by diltiazem. This comparative guide synthesizes available experimental data to assist researchers and scientists in the field of drug development.

Executive Summary

This report provides a head-to-head comparison of this compound and diltiazem, focusing on their mechanisms of action, in vitro efficacy, and the underlying signaling pathways. Diltiazem, a well-established non-dihydropyridine calcium channel blocker, exerts its effects primarily through vasodilation and negative chronotropic and inotropic actions.[1] In contrast, this compound, a newer investigational compound, not only demonstrates potent L-type calcium channel antagonism but also enhances the sensitivity of the cardiac contractile machinery to intracellular calcium. This dual functionality suggests potential therapeutic advantages for this compound in specific cardiovascular conditions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data gathered from various experimental studies, providing a direct comparison of the pharmacological properties of this compound and diltiazem.

ParameterThis compoundDiltiazemReference
L-type Ca2+ Channel Blockade (EC50/IC50)
Depolarized Conditions4.1 nM-[2]
Polarized Conditions33 nM-[2]
Human Mesenteric Artery Myocytes (IC50)-20 µM (at pH 9.2)[3]
Human Mesenteric Artery Myocytes (IC50)-51 µM (at pH 7.2)[3]
Cone Photoreceptors (High-affinity IC50)-4.9 µM[1]
Cone Photoreceptors (Low-affinity IC50)-100.4 µM[1]
Cardiac CaV1.2 Splice Variant (IC50)-~150 µM[4]
Smooth Muscle CaV1.2 Splice Variants (IC50)-~75-87 µM[4]
Binding Affinity (Kd)
Rat Heart Sarcolemmal Membranes~20 pM-[5]
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation (IC50)
Human Aortic Smooth Muscle Cells0.3 µMInactive at concentrations that block Ca2+ channels[5]
Angiotensin II-induced VSMC Proliferation-6.6 µM[6]
Cardiac Myofilament Ca2+ Sensitization Increases sensitivityNo direct effect[7][8]

Mechanism of Action and Signaling Pathways

L-type Calcium Channel Blockade

Both this compound and diltiazem exert their primary effect by blocking L-type voltage-gated calcium channels, which are crucial for the influx of calcium into cardiomyocytes and vascular smooth muscle cells.[7][9] This inhibition of calcium entry leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in cardiac contractility and heart rate.[9]

The signaling pathway for L-type calcium channel blockade by both drugs can be visualized as follows:

L_type_calcium_channel_blockade cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Inhibition This compound / Diltiazem This compound / Diltiazem This compound / Diltiazem->L-type Ca2+ Channel Blockade Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Calmodulin Activation Calmodulin Activation Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation VSMC Contraction VSMC Contraction Myosin Light Chain Phosphorylation->VSMC Contraction Vasodilation Vasodilation VSMC Contraction->Vasodilation Reduction

L-type Calcium Channel Blockade Pathway
Cardiac Myofilament Calcium Sensitization (this compound)

A key differentiator of this compound is its ability to increase the sensitivity of cardiac myofilaments to calcium.[7] This means that for a given intracellular calcium concentration, this compound enhances the force of cardiac muscle contraction. This mechanism is distinct from traditional calcium channel blockers and may offer therapeutic benefits in conditions of cardiac contractile dysfunction without increasing the risk of calcium overload. The precise downstream signaling of this sensitization is an area of ongoing research but is thought to involve direct interaction with the troponin complex.

The proposed signaling pathway for myofilament calcium sensitization by this compound is illustrated below:

Myofilament_Ca_Sensitization This compound This compound Troponin C Troponin C This compound->Troponin C Modulation Ca2+ Binding to Troponin C Ca2+ Binding to Troponin C Troponin C->Ca2+ Binding to Troponin C Enhanced Affinity Conformational Change in Troponin Complex Conformational Change in Troponin Complex Ca2+ Binding to Troponin C->Conformational Change in Troponin Complex Tropomyosin Shift Tropomyosin Shift Conformational Change in Troponin Complex->Tropomyosin Shift Myosin Binding to Actin Myosin Binding to Actin Tropomyosin Shift->Myosin Binding to Actin Cross-bridge Cycling Cross-bridge Cycling Myosin Binding to Actin->Cross-bridge Cycling Cardiac Contraction Cardiac Contraction Cross-bridge Cycling->Cardiac Contraction Increased Force

Myofilament Calcium Sensitization by this compound

Experimental Protocols

In Vitro Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Objective: To determine the inhibitory effect of this compound and diltiazem on the proliferation of vascular smooth muscle cells.

Methodology:

  • Cell Culture: Human aortic smooth muscle cells are cultured in a suitable medium supplemented with fetal calf serum (FCS) to induce proliferation.[5]

  • Drug Treatment: Cells are treated with varying concentrations of this compound or diltiazem.[5]

  • Proliferation Assay: Cell proliferation is assessed using a method such as [3H]thymidine incorporation or a colorimetric assay (e.g., MTT assay) after a defined incubation period.

  • Data Analysis: The concentration of each drug that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.

The experimental workflow is as follows:

VSMC_Proliferation_Workflow Culture Human Aortic SMCs Culture Human Aortic SMCs Induce Proliferation (FCS) Induce Proliferation (FCS) Culture Human Aortic SMCs->Induce Proliferation (FCS) Treat with this compound or Diltiazem Treat with this compound or Diltiazem Induce Proliferation (FCS)->Treat with this compound or Diltiazem Incubate Incubate Treat with this compound or Diltiazem->Incubate Assess Proliferation Assess Proliferation Incubate->Assess Proliferation Calculate IC50 Calculate IC50 Assess Proliferation->Calculate IC50

VSMC Proliferation Assay Workflow
Assessment of Cardiac Myofilament Ca2+ Sensitivity

Objective: To evaluate the effect of this compound and diltiazem on the calcium sensitivity of cardiac myofilaments.

Methodology:

  • Tissue Preparation: Skinned cardiac muscle fibers (trabeculae) are prepared from animal hearts (e.g., rat or guinea pig). The skinning process removes the cell membrane, allowing for direct control of the intracellular environment.

  • Experimental Solutions: A series of solutions with varying free calcium concentrations (pCa) are prepared.

  • Force Measurement: The skinned fibers are mounted on a force transducer, and the isometric force generated at each pCa is measured.

  • Drug Application: The experiment is repeated in the presence of this compound or diltiazem.

  • Data Analysis: Force-pCa curves are generated, and the pCa required for 50% of maximal force (pCa50) is determined. A leftward shift in the curve indicates an increase in calcium sensitivity.

The workflow for this experiment is outlined below:

Myofilament_Sensitivity_Workflow Prepare Skinned Cardiac Fibers Prepare Skinned Cardiac Fibers Mount on Force Transducer Mount on Force Transducer Prepare Skinned Cardiac Fibers->Mount on Force Transducer Expose to Varying pCa Solutions Expose to Varying pCa Solutions Mount on Force Transducer->Expose to Varying pCa Solutions Measure Isometric Force Measure Isometric Force Expose to Varying pCa Solutions->Measure Isometric Force Repeat with this compound or Diltiazem Repeat with this compound or Diltiazem Measure Isometric Force->Repeat with this compound or Diltiazem Generate Force-pCa Curves Generate Force-pCa Curves Repeat with this compound or Diltiazem->Generate Force-pCa Curves Determine pCa50 Determine pCa50 Generate Force-pCa Curves->Determine pCa50

Myofilament Ca2+ Sensitivity Assay Workflow

Conclusion

This compound and diltiazem are both effective L-type calcium channel blockers, but this compound possesses the additional property of sensitizing cardiac myofilaments to calcium. This dual mechanism of action suggests that this compound may have a unique therapeutic profile, potentially offering advantages in specific cardiovascular diseases where enhanced contractility is desired without increasing intracellular calcium levels. The significantly greater potency of this compound in inhibiting vascular smooth muscle cell proliferation in vitro compared to diltiazem also warrants further investigation for its potential anti-atherosclerotic effects. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established calcium channel blockers like diltiazem.

References

A Head-to-Head Comparison of SR33805 and Amlodipine on Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory properties of SR33805 and amlodipine, two calcium channel blockers. The information is compiled from preclinical studies to assist researchers in understanding their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Both this compound and amlodipine are potent vasodilators that exert their primary effect through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to smooth muscle relaxation and a subsequent widening of the blood vessels. While both drugs share this core mechanism, available data suggests differences in their potency and potentially in their secondary mechanisms of action. Amlodipine, a widely used antihypertensive and antianginal agent, has been shown to also promote vasodilation through a nitric oxide-dependent pathway.[1][2] Data for this compound, a research compound, indicates it may also modulate the sensitivity of the contractile apparatus to calcium.[3]

Data Presentation: Potency in Vasodilation

The following table summarizes the available quantitative data on the potency of this compound and amlodipine in inducing vasodilation from different preclinical studies.

CompoundParameterValueExperimental ModelContractile AgentReference
This compound IC₅₀ (Force Inhibition)49.4 ± 27.5 nMPorcine Coronary Artery118 mM K⁺[3]
IC₅₀ (Ca²⁺ Inhibition)3.2 ± 1.0 nMPorcine Coronary Artery118 mM K⁺[3]
Amlodipine IC₅₀1.9 nMDepolarized Rat AortaCa²⁺
IC₅₀7.5 nMRat Aortic Rings40 mM KCl
S-Amlodipine Potency vs. Racemic~2x higherNot SpecifiedNot Specified[4]

Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the maximal response. Lower IC₅₀ values indicate higher potency. The data presented is from different studies using different tissues and experimental conditions, which limits direct comparability.

Mechanisms of Action and Signaling Pathways

This compound

This compound is a potent L-type calcium channel blocker.[3] Its primary mechanism of action involves inhibiting the influx of extracellular calcium into vascular smooth muscle cells, thereby preventing the activation of the contractile machinery.[3] One study has also suggested that this compound may alter the relationship between intracellular calcium concentration and the force of contraction, potentially by sensitizing the contractile proteins to calcium, though the exact mechanism for this remains to be fully elucidated.[3]

SR33805_Mechanism This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_Force_Modulation Modulation of Ca²⁺-Force Relationship This compound->Ca_Force_Modulation May modulate Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca CaM Calmodulin Activation Intracellular_Ca->CaM MLCK MLCK Activation CaM->MLCK Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Contraction->Relaxation Inhibition leads to Ca_Force_Modulation->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Amlodipine

Amlodipine is a dihydropyridine L-type calcium channel blocker with high vascular selectivity.[1][2] Its primary vasodilatory effect is achieved by blocking the influx of calcium into vascular smooth muscle cells.[2] In addition to this direct mechanism, amlodipine has been shown to stimulate the production of nitric oxide (NO) in endothelial cells by activating endothelial nitric oxide synthase (eNOS).[1][2] The released NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[5]

Amlodipine_Mechanism cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Relaxation_SMC Vasodilation Contraction->Relaxation_SMC Inhibition leads to sGC Soluble Guanylate Cyclase cGMP ↑ cGMP sGC->cGMP cGMP->Relaxation_SMC Promotes eNOS eNOS NO Nitric Oxide (NO) eNOS->NO NO->sGC Diffuses Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Inhibits Amlodipine->eNOS Stimulates

Caption: Dual signaling pathways for amlodipine-induced vasodilation.

Experimental Protocols

The following is a representative experimental protocol for an ex vivo aortic ring vasodilation assay, a common method for evaluating the vasodilatory properties of compounds like this compound and amlodipine.

Aortic Ring Vasodilation Assay

1. Tissue Preparation:

  • Male Wistar rats (250-300 g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1).

  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

  • For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a small wire.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • The upper hook is connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension of 1.5-2.0 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, the viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

  • To check for endothelium integrity, the rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, acetylcholine (e.g., 1-10 µM) is added. A relaxation of >80% indicates an intact and functional endothelium. Endothelium-denuded rings should show minimal or no relaxation.

4. Vasodilation Assay:

  • After washing out the acetylcholine and allowing the rings to return to baseline, a stable submaximal contraction is induced with phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction reaches a plateau, the test compound (this compound or amlodipine) is added in a cumulative manner in increasing concentrations (e.g., from 1 nM to 10 µM).

  • The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Concentration-response curves are then plotted to determine the IC₅₀ and Emax (maximal relaxation) values.

Experimental_Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Viability Check (KCl Contraction) B->C D Endothelium Integrity Check (Phenylephrine + Acetylcholine) C->D E Pre-contraction (Phenylephrine or KCl) D->E F Cumulative Addition of This compound or Amlodipine E->F G Record Relaxation Response F->G H Data Analysis (IC₅₀ & Emax Determination) G->H

Caption: General experimental workflow for an aortic ring vasodilation assay.

Conclusion

References

A Comparative Guide to the In Vivo Efficacy of SR33805 and Standard Heart Failure Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug SR33805 against established heart failure medications—captopril, metoprolol, and spironolactone. The objective is to furnish a clear, data-driven comparison of their in vivo efficacy in a preclinical setting of heart failure induced by myocardial infarction.

Quantitative Efficacy Comparison

The following table summarizes the in vivo effects of this compound and standard heart failure drugs on cardiac function in rat models of post-myocardial infarction (MI) heart failure. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison. Variations in experimental protocols, including the timing of treatment initiation and duration, should be considered when interpreting these results.

DrugDosage and AdministrationTreatment DurationKey Efficacy EndpointsResults
This compound 20 mg/kg, single intraperitoneal bolusAcute (single dose)Fractional Shortening (FS)Improved end-systolic strain and fractional shortening in MI hearts.[1]
Captopril Not specified in available abstracts for direct FS comparisonChronicEjection Fraction (EF)Attenuated left ventricular remodeling and improved ejection fraction in rats with moderate and large infarcts.[2]
Metoprolol 250 mg/kg/day in drinking water8 weeksEjection Fraction (EF)Partially prevented the deterioration of left ventricular ejection fraction.[3]
Spironolactone Not specified in available abstracts for direct FS comparisonNot specifiedEjection Fraction (EF)Did not significantly modify ejection fraction in a hypertensive rat model with MI.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. The following are summaries of the experimental protocols used in the cited studies.

This compound Study Protocol

  • Animal Model: End-stage heart failure was induced in rats by myocardial infarction (MI).[1]

  • Drug Administration: A single intraperitoneal (i.p.) bolus of this compound at a dose of 20 mg/kg was administered.[1]

  • Efficacy Assessment: In vivo cardiac function was evaluated using echocardiography and tissue Doppler imaging to measure parameters including end-systolic strain and fractional shortening.[1][5]

Comparator Drug Study Protocols (General)

  • Animal Model: Heart failure is typically induced in rats via ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction.[6] This model mimics many aspects of human heart failure with reduced ejection fraction.

  • Drug Administration:

    • Captopril: Administered orally, often in drinking water.[2]

    • Metoprolol: Administered orally in drinking water at doses around 250 mg/kg/day.[3]

    • Spironolactone: Administered through various routes including oral gavage, mixed in chow, or via intraperitoneal or subcutaneous injection, with doses around 20 mg/kg/day for chronic studies.[7]

  • Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.[8] Hemodynamic measurements and histological analysis of cardiac tissue are also commonly performed to evaluate cardiac remodeling and fibrosis.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these drugs stem from their distinct interactions with cellular signaling pathways.

This compound Signaling Pathway

This compound is a potent Ca2+ channel blocker that enhances the sensitivity of cardiac myofilaments to calcium.[1] Its mechanism involves the inhibition of protein kinase A (PKA) activity, leading to a decrease in the phosphorylation of troponin I (TnI).[1] This dephosphorylation increases the responsiveness of the myofilaments to intracellular calcium, thereby improving contractility without increasing intracellular calcium concentration, which can be detrimental.[1]

SR33805_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA inhibits TnI_P Phosphorylated Troponin I (TnI-P) PKA->TnI_P phosphorylates TnI Dephosphorylated Troponin I (TnI) TnI_P->TnI dephosphorylation Myofilament Myofilament Ca2+ Sensitivity TnI->Myofilament increases Contractility Cardiac Contractility Myofilament->Contractility improves

This compound mechanism of action.

Standard Heart Failure Drug Signaling Pathways

Established heart failure therapies like ACE inhibitors and beta-blockers target different signaling cascades, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system, respectively.

  • ACE Inhibitors (e.g., Captopril): These drugs block the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II.[10] This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, thereby reducing both preload and afterload on the heart.[10]

  • Beta-Blockers (e.g., Metoprolol): These agents antagonize beta-adrenergic receptors, primarily β1 receptors in the heart.[11] This action counteracts the detrimental effects of chronic sympathetic nervous system activation, such as increased heart rate, myocardial oxygen consumption, and arrhythmogenesis.[11]

Standard_HF_Pathways cluster_RAAS RAAS Pathway cluster_SNS Sympathetic Nervous System Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI catalyzed by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII catalyzed by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ACEi ACE Inhibitors (e.g., Captopril) ACEi->ACE inhibit Norepinephrine Norepinephrine Beta1AR β1-Adrenergic Receptor Norepinephrine->Beta1AR activates Gs Gs protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA_SNS PKA cAMP->PKA_SNS IncreasedContractility Increased Contractility & HR PKA_SNS->IncreasedContractility BetaBlocker Beta-Blockers (e.g., Metoprolol) BetaBlocker->Beta1AR block

Signaling pathways of standard heart failure drugs.

Experimental Workflow

The in vivo evaluation of novel heart failure therapeutics typically follows a standardized workflow to ensure reproducibility and translational relevance.

Experimental_Workflow AnimalModel Animal Model Induction (e.g., LAD Ligation in Rats) Baseline Baseline Assessment (Echocardiography) AnimalModel->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Chronic Drug Administration (e.g., this compound, Captopril, Metoprolol) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weekly Echocardiography) Treatment->FollowUp Endpoint Terminal Endpoint Analysis (Hemodynamics, Histology, Molecular Biology) FollowUp->Endpoint

Typical in vivo experimental workflow.

References

A Comparative Meta-Analysis of SR33805 in Preclinical Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of SR33805, a fantofarone derivative, within the context of cardiovascular research. This compound has been identified as a compound with potent calcium antagonistic properties, yet it paradoxically enhances cardiac cell contractile activity.[1][2] This effect is attributed to its dual mechanism of increasing the maximal Ca2+-activated force and inducing a length-dependent Ca2+-sensitization of myofilaments.[1][2] This meta-analysis synthesizes data from preclinical studies to compare its efficacy and mechanisms against other cardiovascular agents, offering a valuable resource for researchers in the field.

Comparative Efficacy and Quantitative Data

This compound has demonstrated a unique profile by increasing cell contraction despite a reduction in Ca2+ current and transient, an effect linked to Ca2+ sensitization of myofilaments.[1] In studies on failing myocardium, acute treatment with this compound restored altered cell shortening without affecting the Ca2+ transient amplitude, suggesting an increase in myofilament Ca2+ sensitivity.[3] This effect is associated with a decrease in Troponin I (TnI) phosphorylation due to the inhibition of protein kinase A (PKA) activity.[3]

CompoundModel SystemKey EndpointQuantitative ResultReference
This compound Intact Rat Ventricular MyocytesL-type Ca2+ Current (IC50)2.4 x 10⁻⁸ M[2][4]
This compound Skinned Rat Cardiac Cells (10⁻⁸ M)Maximal Ca2+-activated forceSignificant increase at 1.9 & 2.3 µm sarcomere lengths[1][2]
This compound Failing Rat Cardiomyocytes (10 µM)Cell ShorteningRestored to control levels[3]
This compound Failing Rat Cardiomyocytes (10 µM)Troponin I PhosphorylationSignificant decrease[3]
Alternative: Verapamil GeneralL-type Ca2+ CurrentSelective VGCC blocker[5]
Alternative: Levosimendan GeneralMechanismCa2+ sensitizer (different mechanism than this compound)[3]

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its effects through a multi-faceted mechanism. It directly blocks L-type calcium channels, which would typically reduce contractility.[2][3][4] However, it concurrently sensitizes the myofilaments to calcium, leading to a net positive inotropic effect.[1][2][3] A key part of this sensitization pathway involves the inhibition of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Troponin I (TnI).[3][4] Dephosphorylated TnI increases the sensitivity of the myofilament to Ca2+, enhancing contraction for a given calcium concentration.

SR33805_Pathway This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Inhibits PKA Protein Kinase A (PKA) This compound->PKA Inhibits Ca_influx Ca²⁺ Influx L_type->Ca_influx Contraction Cardiac Contraction Ca_influx->Contraction Stimulates TnI Troponin I (TnI) PKA->TnI Phosphorylates TnI_P Phosphorylated Troponin I (TnI-P) TnI->TnI_P Myofilament Myofilament Ca²⁺ Sensitivity TnI_P->Myofilament Decreases Myofilament->Contraction Enhances Experimental_Workflow cluster_model In Vivo Model cluster_isolation In Vitro Preparation cluster_exp Experiment & Analysis A Induce Myocardial Infarction (LAD Ligation in Rats) B Develop Heart Failure (6-8 weeks) A->B C Isolate Ventricular Cardiomyocytes B->C D Load Cells with Fura-2 AM Dye C->D E Record Baseline Cell Shortening & Ca²⁺ Transients D->E F Administer this compound (10 µM) E->F G Record Post-Treatment Cell Shortening & Ca²⁺ Transients F->G H Analyze Protein Phosphorylation (Western Blot) F->H Logic_Diagram Goal Therapeutic Goal DirectInotropy Directly Enhance Myofilament Contractility? Goal->DirectInotropy This compound Consider this compound (Ca²⁺ Sensitizer) DirectInotropy->this compound Yes StressModulation Modulate ER Stress & Cell Survival Pathways? DirectInotropy->StressModulation No SigmaLigand Consider Sig-1R Ligand (e.g., Agonist/Antagonist) StressModulation->SigmaLigand Yes

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of SR33805 and Other Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of the research chemical SR33805, and any other laboratory chemical for which a specific Safety Data Sheet (SDS) is not immediately available, a cautious and systematic approach is mandatory. This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage chemical waste, ensuring personnel safety and environmental protection.

When specific disposal instructions for a compound like this compound are unknown, it must be treated as hazardous waste. The following steps outline the necessary procedures for its handling and disposal.

Hazard Identification and Waste Segregation

Before disposal, a presumptive hazard identification is necessary. Without specific data for this compound, assume it could fall into one or more of the following hazardous waste categories:

  • Ignitable: Poses a fire hazard.

  • Corrosive: Can cause severe skin burns and eye damage.[1]

  • Reactive: May be unstable and react violently under certain conditions.

  • Toxic: Harmful if inhaled, ingested, or absorbed through the skin.[2]

Action:

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste.

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Never mix unknown chemicals.

  • Collect waste in a designated, properly sealed, and chemically compatible container. The original container is often the best option.[3]

Container Management and Labeling

Proper containment and labeling are critical for safe storage and transport of chemical waste.

Action:

  • Ensure the waste container is in good condition and closed tightly to prevent leaks or spills.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.

  • Mark the "accumulation start date" on the label, which is the date the first drop of waste was added to the container.[4]

Storage and Disposal Logistics

Hazardous waste must be stored safely and disposed of within specific timeframes.

Action:

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and have secondary containment.

  • Do not store hazardous waste for longer than the permitted time (e.g., 90 days for large quantity generators).[5]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Complete all required paperwork, such as a hazardous waste manifest, to ensure a proper chain of custody.[5]

Quantitative Data: Common Laboratory Waste Containers

Container TypeMaterialCommon VolumesTypical Use
Glass BottleBorosilicate Glass1 L, 2.5 L, 4 LAcids, bases, organic solvents
CarboyHigh-Density Polyethylene5 L, 10 L, 20 LAqueous waste, bulk solvents
Safety CanSteel5 L, 10 L, 20 LFlammable liquids
PailSteel or Plastic5 gal (approx. 19 L)Solid waste, debris

Experimental Protocol: Neutralization of Corrosive Waste

Disclaimer: This protocol is for trained personnel only and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.

Objective: To neutralize acidic or basic waste streams to a safe pH range (typically 6-9) before collection for disposal. This reduces the corrosive hazard but the neutralized solution is still considered chemical waste.

Materials:

  • Corrosive waste (acidic or basic)

  • Neutralizing agent (e.g., sodium bicarbonate for acids; dilute citric acid or acetic acid for bases)

  • Large, heat-resistant beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH strips

  • Ice bath

Procedure:

  • Place the beaker containing the corrosive waste in an ice bath on a stir plate to control the temperature, as neutralization is an exothermic reaction.

  • Begin stirring the waste at a moderate speed.

  • Slowly add the neutralizing agent in small portions. Monitor for any gas evolution or excessive heat generation.

  • Continuously check the pH of the solution.

  • Continue adding the neutralizing agent until the pH is within the target range of 6-9.

  • Allow the solution to cool to room temperature.

  • Pour the neutralized solution into a properly labeled hazardous waste container.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and key relationships in the proper disposal of chemical waste.

G A Chemical Waste Generated (e.g., this compound) B Is SDS with disposal info available? A->B C Follow SDS Instructions B->C Yes D Treat as Unknown Hazardous Waste B->D No E Segregate Waste C->E D->E F Label Container Correctly E->F G Store in Designated Area F->G H Contact EHS for Disposal G->H

Caption: Decision workflow for chemical waste disposal.

G cluster_0 On-Site Waste Management cluster_1 Disposal Logistics A Waste Generation C Segregation (e.g., Halogenated, Non-halogenated, Corrosive) A->C B Container Labeling - Chemical Name - Hazard(s) - Date D Temporary Storage (Satellite Accumulation Area) B->D C->B E EHS/Waste Vendor Coordination D->E Scheduled Pickup F Waste Manifest Documentation E->F G Transportation F->G H Final Disposal Facility (Treatment, Incineration, etc.) G->H

Caption: Key stages of the laboratory chemical waste lifecycle.

References

Personal protective equipment for handling SR33805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of SR33805 (CAS No. 121345-64-0), a potent Ca2+ channel antagonist intended for research use only. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is based on general laboratory safety protocols for handling potent, novel compounds and the known pharmacology of calcium channel blockers.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent biological agent, stringent safety measures are imperative to prevent accidental exposure. The following PPE and handling precautions are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat, preferably a disposable barrier gown.Protects against contamination of personal clothing.
Respiratory A fit-tested N95 respirator or higher, especially when handling the powdered form or creating solutions.Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for this compound

G cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment log Log in Inventory receive->log store Store in a cool, dry, well-ventilated area log->store ppe Don Appropriate PPE store->ppe Retrieve for use weigh Weigh Compound (in a chemical fume hood) ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment record Record Observations experiment->record waste_liquid Collect Liquid Waste record->waste_liquid Generate waste waste_solid Collect Solid Waste record->waste_solid Generate waste dispose Dispose via Certified Hazardous Waste Vendor waste_liquid->dispose waste_solid->dispose

Caption: This diagram outlines the standard operational workflow for handling this compound, from receiving the compound to its final disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: All contaminated consumables, including pipette tips, gloves, and lab coats, must be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.

  • Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

Experimental Protocol: General Guidance for In Vitro Studies

The following is a generalized protocol for preparing and using this compound in a typical in vitro cell-based assay.

  • Preparation of Stock Solution:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in the appropriate cell culture medium to the final desired concentration for your experiment. It is crucial to perform serial dilutions to achieve accurate final concentrations.

  • Cell Treatment:

    • Culture your cells of interest to the desired confluency.

    • Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the specified duration of your experiment.

  • Data Collection:

    • Following incubation, proceed with your planned downstream analysis (e.g., calcium imaging, western blotting, etc.).

Mechanism of Action: Ca2+ Channel Blockade

This compound is a potent antagonist of L-type calcium channels. These channels are critical for the influx of calcium ions into cells, which triggers a variety of cellular processes.

Simplified Signaling Pathway of L-type Ca2+ Channel

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ions Ca_channel->Ca_ion Ca2+ Influx This compound This compound This compound->Ca_channel Blocks Cellular_Response Cellular Response (e.g., muscle contraction, gene expression) Ca_ion->Cellular_Response Triggers

Caption: this compound acts by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions and subsequent cellular responses.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in a laboratory setting. Always consult your institution's safety officer for specific guidance and regulations.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。